molecular formula C8H8ClN B3022084 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 54664-55-0

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B3022084
CAS No.: 54664-55-0
M. Wt: 153.61 g/mol
InChI Key: IGDLNAWHTASKKG-UHFFFAOYSA-N
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Description

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLNAWHTASKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480303
Record name 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-55-0
Record name 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the compound's structural features, spectroscopic signature, synthesis, and reactivity. A significant focus is placed on its pivotal role as a key building block in the synthesis of targeted therapeutics, most notably the tyrosine kinase inhibitor, Pazopanib. Detailed experimental protocols, data tables, and process diagrams are included to provide actionable insights for laboratory applications.

Introduction: The Strategic Importance of Fused Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a cornerstone of modern drug design. When fused with other ring systems, such as the cyclopentane ring in this compound, the resulting bicyclic structure offers a rigid, three-dimensional framework that can be exploited to achieve high-affinity binding to biological targets.

This compound has emerged as a particularly valuable intermediate.[3][4] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophoric groups. The dihydro-cyclopenta moiety imparts specific conformational constraints and serves as an anchor point for further structural elaboration. This unique combination of features has positioned it as an essential precursor in the synthesis of complex, biologically active molecules.

Core Properties and Characterization

A thorough understanding of the fundamental properties of a building block is critical for its effective use in multi-step synthesis.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 54664-55-0[5][6][7]
Molecular Formula C₈H₈ClN[5][7]
Molecular Weight 153.61 g/mol [5]
SMILES ClC1=C2CCCC2=NC=C1[5]
Appearance Solid (Typical)[8]
Purity ≥95-97% (Commercially Available)[5][9]
Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. While specific spectra are often provided by suppliers, the expected signatures are as follows:

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring. The protons at C5 and C7 will likely appear as triplets, while the C6 protons will be a multiplet (quintet or sextet). The aromatic protons at C2 and C3 will appear as doublets.

  • ¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate between the sp² hybridized carbons of the pyridine ring and the sp³ hybridized carbons of the cyclopentane ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 153 and an isotopic peak (M+2) at m/z 155 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through various methods, including multicomponent condensations and manganese-catalyzed oxidations of precursor molecules.[10][11]

General Synthetic Approach

A common conceptual pathway to the 4-chloro derivative involves the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one core, followed by chlorination.

G A Cyclopentanone & Pyridine Precursor B Cyclocondensation A->B C 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one B->C D Chlorination (e.g., POCl₃) C->D E 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine D->E

Caption: Conceptual synthetic workflow for this compound.

Key Reactivity Profile

The reactivity of this compound is dominated by the 4-chloro substituent, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

  • Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atom at the 4-position towards displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is the cornerstone of its utility in medicinal chemistry.

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA. This modification can alter the electronic properties and steric profile of the molecule.[12]

  • Oxidation of the Cyclopentane Ring: The benzylic-like C5 and C7 positions can be susceptible to oxidation under certain conditions, potentially leading to the formation of hydroxylated or ketone derivatives.[9][13][14]

Application in Drug Discovery: The Pazopanib Case Study

The most prominent application of this compound is as a key intermediate in the synthesis of Pazopanib (Votrient®). Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[15][16]

The synthesis of Pazopanib involves the crucial SₙAr coupling of an amine-containing fragment with a pyrimidine core. While the final drug does not contain the cyclopenta[b]pyridine moiety itself, related chlorinated heterocyclic intermediates are fundamental to building the core structure of such kinase inhibitors. The principles of using activated chloropyridines and chloropyrimidines are directly analogous and central to the synthesis of Pazopanib and other related drugs.[16][17][18]

G cluster_0 Core Building Blocks cluster_1 Key Intermediate Synthesis cluster_2 Final Assembly A N,2,3-trimethyl- 2H-indazol-6-amine C SₙAr Coupling A->C B 2,4-Dichloropyrimidine B->C D Key Pyrimidine Intermediate C->D F Final SₙAr Coupling D->F E 5-amino-2-methyl- benzenesulfonamide E->F G Pazopanib F->G

Caption: Simplified retrosynthetic logic for Pazopanib, highlighting the role of SₙAr reactions.

Protocol: Representative Nucleophilic Substitution

This protocol provides a generalized, self-validating procedure for the reaction of this compound with a generic primary amine, representative of the key bond-forming step in many synthetic routes.

Objective: To synthesize a 4-amino-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Reagent Addition: Add the primary amine (R-NH₂) followed by the dropwise addition of DIPEA.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are typically required to overcome the activation energy for SₙAr reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A co-spot of the starting material should be used for accurate assessment.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the DMF and excess base/salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material's signals and the appearance of new signals corresponding to the R-group and the N-H proton (if observable) validate the reaction's success.

Conclusion and Future Outlook

This compound is a high-value building block whose strategic importance is firmly established in medicinal chemistry. Its rigid bicyclic core and, most critically, its reactive chloro-substituent provide a reliable platform for the synthesis of complex molecular architectures. Its role as a precursor to life-saving therapeutics like Pazopanib underscores the power of strategic building block design in modern drug discovery. As the demand for novel, three-dimensional chemical entities continues to grow, the utility of scaffolds like this compound and its derivatives is poised to expand further, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate.[Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Royal Society of Chemistry.[Link]

  • Supporting Information for Synthetic Procedures. The Royal Society of Chemistry.[Link]

  • 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | C49044. Synthonix.[Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry.[Link]

  • 4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%. Loba Chemie.[Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. ACS Omega.[Link]

  • 4,7-dichloro-5h,6h,7h-cyclopenta[b]pyridine. PubChemLite.[Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. Green Chemistry.[Link]

  • Intermediate of pazopanib hydrochloride and preparation method thereof.
  • Intermediates of Pazopanib. Manus Aktteva Biopharma LLP.[Link]

  • Pazopanib Hydrochloride. PubChem.[Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. OMICS International.[Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.[Link]

  • Preparation method of pazopanib intermediate.
  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.[Link]

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[14][19]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase. PubMed.[Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.[Link]

  • Rapid construction of tricyclic tetrahydrocyclopenta[13][19]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals.[Link]

Sources

An In-Depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 54664-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, with the CAS number 54664-55-0, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which fuses a pyridine ring with a cyclopentane ring, combined with the reactive chlorine substituent at the 4-position, makes it a valuable and versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The pyridine moiety is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 54664-55-0Multiple
Molecular Formula C₈H₈ClNMultiple
Molecular Weight 153.61 g/mol Multiple
Appearance SolidGeneral Knowledge
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Soluble in common organic solventsGeneral Knowledge
Purity Commercially available up to >97%

Synthesis of this compound: A Plausible Approach

The proposed synthesis would likely start from a suitable cyclopentanone derivative, which would be converted to an enamine or a related reactive intermediate. This intermediate would then undergo a Vilsmeier-Haack reaction using a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to construct the pyridine ring and introduce the chloro substituent in a single step.

Proposed Synthetic Workflow:

Synthetic Workflow Start Cyclopentanone Derivative Intermediate1 Enamine or Reactive Intermediate Start->Intermediate1 Reaction with a secondary amine Product This compound Intermediate1->Product Cyclization and Chlorination Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:
  • Formation of the Enamine: A suitable cyclopentanone derivative would be reacted with a secondary amine, such as pyrrolidine or morpholine, typically with azeotropic removal of water, to form the corresponding enamine. This step activates the cyclopentanone ring for the subsequent cyclization.

  • Vilsmeier-Haack Cyclization: The enamine would then be treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and dimethylformamide. This would initiate an electrophilic attack on the enamine, leading to the formation of the pyridine ring and the introduction of the chlorine atom at the 4-position.

  • Workup and Purification: The reaction mixture would be carefully quenched with a base, such as sodium bicarbonate solution, and the product extracted with an organic solvent. The crude product would then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Reactivity and Synthetic Potential: The Power of the 4-Chloro Substituent

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2] This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The general mechanism for the SNAr reaction at the 4-position of a pyridine ring involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate lowers the activation energy for the reaction, making the substitution process more favorable compared to nucleophilic substitution on an unactivated aromatic ring.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 4-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-)

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Common nucleophiles that can be employed in reactions with this compound include:

  • Amines: Primary and secondary amines can readily displace the chloride to form 4-amino-substituted derivatives, which are common motifs in biologically active molecules.[3]

  • Alcohols and Phenols: Alkoxides and phenoxides can react to form the corresponding ethers.

  • Thiols: Thiolates can be used to introduce sulfur-containing functional groups.

  • Carbon Nucleophiles: Organometallic reagents and stabilized carbanions can be used to form new carbon-carbon bonds, allowing for the extension of the molecular framework.

This high reactivity makes this compound a strategic starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Applications in Drug Discovery and Development

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key structural component in a variety of pharmacologically active compounds. The ability to easily functionalize the 4-position of this scaffold through the chloro intermediate opens up avenues for the development of novel therapeutics.

While specific drugs directly synthesized from this compound are not explicitly detailed in the provided search results, the closely related 2-chloro isomer is a known key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic. This highlights the importance of chlorocyclopentapyridine intermediates in the synthesis of complex pharmaceutical agents.

The pyridine ring is a well-established pharmacophore found in a multitude of FDA-approved drugs, where it often plays a crucial role in binding to target proteins.[4][5] The introduction of various substituents at the 4-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can modulate the compound's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This allows for the fine-tuning of a molecule's activity, selectivity, and metabolic stability.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety in the laboratory. The following information is based on general safety data for chloropyridine derivatives.

  • Hazard Identification: Chloropyridine derivatives are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique fused heterocyclic structure, combined with the synthetically versatile 4-chloro substituent, provides a robust platform for the generation of diverse molecular libraries. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for researchers aiming to leverage this building block in the development of novel therapeutic agents. Further exploration of its applications in the synthesis of specific drug candidates will undoubtedly continue to highlight its importance in the pharmaceutical sciences.

References

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. (n.d.). Retrieved from [Link] [6] How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved from [Link] [7] the reaction of 4-chloropyridine with sodium etoxide is example of​ - Brainly.in. (2020, May 29). Retrieved from [Link] [8] 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. (n.d.). Retrieved from [Link] [9] Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved from [Link] [1] Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025, May 4). Retrieved from [Link] [2] The reaction of 4-chloropyridine with some amines - ResearchGate. (2025, August 6). Retrieved from [Link] [3] The polymerisation of 4-chloropyridine - ResearchGate. (2025, August 6). Retrieved from [Link] Mayr's Database Of Reactivity Parameters: Molecule4-chloropyridine (in CH2Cl2). (n.d.). Retrieved from [Link] Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link] [10] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (2013, July 30). Retrieved from [Link] [11] Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link] [12] US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.). Retrieved from [13] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link] [14] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link] [15] Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link] [4] Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega. (2022, July 8). Retrieved from [Link] Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). Retrieved from [Link] [16] US10646481B2 - Pharmaceutical composition and administrations thereof - Google Patents. (n.d.). Retrieved from [17] 8-chloro-6,11-dihydro-11- ](4-piperidylidine)-5H-benzo[1][9]cyclohepta[1,2-bpyridine oral compositions - Patent US-6100274-A - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-6100274-A [18] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/313837839_Role_of_Pyridines_in_Medicinal_Chemistry_and_Design_of_BACE1_Inhibitors_Possessing_a_Pyridine_Scaffold [19] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10482594/ [20] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520849/ [21] (12) United States Patent - Googleapis.com. (1998, December 11). Retrieved from https://patentimages.storage.googleapis.com/83/a6/5e/092e078c545f44/US6262266.pdf [5] The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/289297072_The_Vilsmeier_Reaction_of_Non-Aromatic_Compounds [22] EP2629775A4 - INJECTABLE FORMULATION WITH DELAYED RELEASE - Google Patents. (n.d.). Retrieved from https://patents.google.com/patent/EP2629775A4/en [23] US8946441B2 - Polymorphs of an active pharmaceutical ingredient - Google Patents. (n.d.). Retrieved from https://patents.google.com/patent/US8946441B2/en [24] EP3492466A4 - Oral solid preparation and use thereof - Google Patents. (n.d.). Retrieved from https://patents.google.com/patent/EP3492466A4/enpatent/EP3492466A4/en

Sources

An In-Depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, synthesis, chemical properties, and its emerging role as a valuable intermediate in medicinal chemistry.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The fusion of a pyridine ring with a cyclopentane ring to form the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold creates a unique bicyclic heteroaromatic system. This structural motif is increasingly recognized as a "privileged scaffold" in drug discovery. The pyridine ring, a common feature in numerous FDA-approved drugs, imparts desirable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding with biological targets[1]. The fused cyclopentane ring introduces a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity for specific protein targets.

The introduction of a chlorine atom at the 4-position of this scaffold, yielding this compound, further enhances its utility as a synthetic intermediate. The chloro-substituent serves as a versatile functional handle for a variety of chemical transformations, allowing for the strategic elaboration of the core structure to access a diverse range of novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring fused to a cyclopentane ring at the 'b' face. The chlorine atom is attached to the C4 position of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54664-55-0[2]
Molecular Formula C₈H₈ClN[2]
Molecular Weight 153.61 g/mol [2]
IUPAC Name This compound[2]
SMILES ClC1=C2CCCC2=NC=C1[2]
Purity (Typical) >97%[2]

Synthesis of this compound: A Strategic Approach

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a highly analogous and well-described synthesis of the isomeric 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the production of the fourth-generation cephalosporin antibiotic cefpirome, provides a robust and adaptable blueprint[3][4]. This synthetic strategy leverages the Vilsmeier-Haack reaction for the crucial cyclization and chlorination step.

The likely synthetic pathway would involve the initial preparation of a suitable N-substituted cyclopentenyl amine, followed by a Vilsmeier-Haack cyclization to construct the fused pyridine ring and introduce the chloro-substituent in a single, efficient operation.

Proposed Synthetic Workflow

The synthesis can be logically broken down into the following key transformations:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Chlorination A Cyclopentanone C N-Cyclopentenyl-amine Intermediate A->C Condensation B Secondary Amine (e.g., Pyrrolidine) B->C E This compound C->E Cyclization & Chlorination D Vilsmeier Reagent (POCl₃/DMF) D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of the 2-chloro Isomer)

The following protocol is an adaptation based on the reported synthesis of the 2-chloro isomer and represents a scientifically sound approach to obtaining the target 4-chloro derivative.

Step 1: Synthesis of N-Cyclopentenyl-pyrrolidine (Enamine Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is critical for driving the equilibrium of the condensation reaction towards the enamine product by continuously removing the water byproduct. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.

Step 2: Vilsmeier-Haack Cyclization and Chlorination

  • Prepare the Vilsmeier reagent in a separate flask by slowly adding phosphorus oxychloride (POCl₃) (2.0 eq) to ice-cold N,N-dimethylformamide (DMF) (excess) with vigorous stirring.

  • To this pre-formed Vilsmeier reagent, add the crude N-cyclopentenyl-pyrrolidine from the previous step dropwise, maintaining a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the optimal time should be determined empirically, but reports for the 2-chloro isomer suggest up to 15 hours)[4].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds, such as enamines, and subsequent cyclization. The use of phosphorus oxychloride not only activates DMF to form the electrophilic Vilsmeier reagent but also serves as the chlorine source for the final product. The careful control of temperature during the addition of the enamine is crucial to manage the exothermic nature of the reaction.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is primarily dictated by the presence of the chloro-substituent on the electron-deficient pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the carbon atom at the 4-position towards nucleophilic aromatic substitution (SNAr).

Figure 2: Key Reaction Pathways

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Cross-Coupling Reactions A This compound E 4-Amino Derivatives A->E F 4-Alkoxy Derivatives A->F G 4-Thioether Derivatives A->G J 4-Aryl/Heteroaryl Derivatives A->J K 4-Alkyl/Vinyl Derivatives A->K B Amines (R₂NH) B->E C Alkoxides (RO⁻) C->F D Thiols (RSH) D->G H Boronic Acids/Esters (Suzuki) H->J I Organostannanes (Stille) I->K

Caption: Key reaction pathways for the derivatization of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is susceptible to displacement by a wide range of nucleophiles. This is a highly valuable transformation for introducing diverse functional groups and building molecular complexity.

  • Amination: Reaction with primary or secondary amines can introduce amino functionalities, which are prevalent in many bioactive molecules.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

  • Thiolation: Reaction with thiols or their corresponding thiolates provides access to thioethers.

The reactivity in SNAr reactions at the 4-position of the pyridine ring is significantly enhanced compared to the 3-position due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance[3][4].

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or vinyl groups.

  • Stille Coupling: Coupling with organostannanes provides another versatile method for forming carbon-carbon bonds.

  • Buchwald-Hartwig Amination: This reaction offers an alternative to classical SNAr for the formation of carbon-nitrogen bonds.

These cross-coupling reactions are fundamental tools in modern medicinal chemistry for the rapid assembly of compound libraries for high-throughput screening.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (likely two distinct signals). - Aliphatic protons of the cyclopentane ring (likely two or three distinct multiplets).
¹³C NMR - Aromatic carbons of the pyridine ring (four signals, with the carbon bearing the chlorine atom being significantly shifted). - Aliphatic carbons of the cyclopentane ring (two or three signals).
Mass Spec. - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.
IR Spec. - C-Cl stretching vibration. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-H stretching vibrations for both aromatic and aliphatic protons.

Researchers are advised to acquire and interpret their own analytical data for this compound to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is exemplified by the role of its isomer, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome[3][4].

The strategic placement of the chloro group at the 4-position allows for its use in the construction of a wide array of derivatives for screening in various therapeutic areas. The pyridine core is a known pharmacophore in drugs targeting a multitude of conditions, including but not limited to:

  • Oncology: As scaffolds for kinase inhibitors.

  • Infectious Diseases: As core structures for antibacterial and antiviral agents.

  • Central Nervous System (CNS) Disorders: As components of molecules targeting various receptors and enzymes in the brain.

The ability to readily diversify the 4-position through nucleophilic substitution and cross-coupling reactions makes this compound an attractive starting point for the generation of compound libraries in lead discovery and optimization campaigns.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The reactivity of the 4-chloro substituent provides a gateway to a vast chemical space of novel derivatives. As the demand for new therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine, its structural rigidity and the presence of a reactive chlorine atom make it a versatile building block in the synthesis of more complex molecules, including potential kinase inhibitors and novel polymers.[1] Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough understanding of its spectroscopic properties.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published spectra for this specific molecule, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, predictive analysis for researchers and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for the this compound molecule.

Figure 1: Molecular structure and atom numbering of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts for this compound are based on data from analogous compounds and the known effects of substituents on aromatic and aliphatic systems.[2][3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the six aliphatic protons of the cyclopentane ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2~8.3Doublet~5Typical for a proton alpha to the nitrogen in a pyridine ring.
H3~7.1Doublet~5Proton beta to the nitrogen, shielded relative to H2.
H5~3.1Triplet~7-8Aliphatic protons adjacent to the aromatic ring.
H7~3.0Triplet~7-8Aliphatic protons adjacent to the aromatic ring.
H6~2.1Quintet~7-8Aliphatic protons coupled to both H5 and H7.

Causality Behind Predictions: The chemical shifts of the aliphatic protons (H5, H6, H7) are predicted based on data for similarly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, where the cyclic CH₂ groups appear as triplets in the range of δ 2.8-3.1 ppm and the central CH₂ as a multiplet around δ 2.1 ppm.[2][4] The aromatic proton shifts are estimated from the parent pyridine molecule, with adjustments for the fused ring and the electron-withdrawing chloro substituent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C2~150Carbon alpha to the pyridine nitrogen.
C3~122Carbon beta to the pyridine nitrogen.
C4~148Carbon bearing the chloro substituent, deshielded.
C4a~135Bridgehead carbon.
C7a~165Bridgehead carbon adjacent to the nitrogen.
C5~33Aliphatic carbon adjacent to the aromatic ring.
C7~30Aliphatic carbon adjacent to the aromatic ring.
C6~23Central aliphatic carbon.

Causality Behind Predictions: The chemical shifts for the aliphatic carbons are based on reported values for related structures, which show signals for the cyclic CH₂ groups in the δ 27-29 ppm range.[2][4] The aromatic carbon shifts are estimated based on the effects of the chloro group and the fused cyclopentane ring on the pyridine system.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, C=C, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Predicted IR Spectrum
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
C-H stretch (aromatic)3100-3000Medium-WeakCharacteristic of C-H bonds on the pyridine ring.[2]
C-H stretch (aliphatic)3000-2850MediumCharacteristic of C-H bonds in the cyclopentane ring.[2]
C=N stretch~1600Medium-StrongPyridine ring stretching vibration.[4]
C=C stretch~1580, ~1470Medium-StrongAromatic ring stretching vibrations.
C-Cl stretch~1100-1000StrongCharacteristic of an aryl chloride.

Causality Behind Predictions: The predicted frequencies are based on well-established correlation tables for IR spectroscopy and data from similar aromatic and heterocyclic compounds. The C-H and C=C/C=N stretching frequencies are characteristic of the pyridine and cyclopentane rings, while the strong C-Cl stretch is a key indicator of the chloro-substitution.[2][4]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR KBr KBr Pellet Sample->KBr FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR Interferogram Interferogram FTIR->Interferogram Acquisition Spectrum IR Spectrum Interferogram->Spectrum Fourier Transform Data Interpretation Data Interpretation Spectrum->Data Interpretation

Figure 2: A simplified workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a technique like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₈ClN. The predicted mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine.

m/z Predicted Identity Rationale
153[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
155[M+2]⁺Isotopic peak for the ³⁷Cl isotope, with an abundance of approximately one-third of the M⁺ peak.
118[M-Cl]⁺Loss of a chlorine radical.
119[M-HCl]⁺Loss of HCl, a common fragmentation pathway for chloro-aromatics.

Causality Behind Predictions: The molecular weight is calculated from the chemical formula (C₈H₈ClN). The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern. The fragmentation pattern is predicted based on the known mass spectrum of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and the typical fragmentation of chlorinated aromatic compounds.[5]

G Molecule C₈H₈ClN (m/z 153/155) Fragment1 [M-Cl]⁺ (m/z 118) Molecule->Fragment1 - Cl• Fragment2 [M-HCl]⁺ (m/z 119) Molecule->Fragment2 - HCl

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for scientists and researchers in confirming the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Shaaban, M. R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Shaaban, M. R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Supporting Information for: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry. Available at: [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • NIST. (n.d.). 5H-1-Pyrindine, 6,7-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

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  • Chemspace. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Available at: [Link]

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A Technical Guide to the Biological Potential of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of Fused Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of over 7,000 existing drug molecules.[1] Its fusion with other cyclic systems gives rise to a class of compounds with immense therapeutic potential, owing to their structural similarity to endogenous purine bases, which allows them to interact with key biological targets.[2][3] This guide focuses on a specific, yet underexplored scaffold: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . While direct literature on this precise derivative is nascent, this document serves as a technical prospectus, leveraging data from structurally related fused pyridines to illuminate its potential biological activities and provide a strategic framework for its investigation. We will delve into the rationale for its synthesis, potential therapeutic applications—with a strong focus on oncology—and the rigorous experimental protocols required to validate its activity.

The Core Scaffold: Structural Rationale and Synthetic Strategy

The this compound nucleus (Figure 1) is a compelling starting point for drug discovery. The fused cyclopentane ring introduces a degree of conformational rigidity, while the pyridine moiety offers a critical site for hydrogen bonding and potential interactions with enzymatic targets. The chlorine atom at the 4-position is of particular interest; it can act as a key pharmacophore, potentially enhancing binding affinity or serving as a reactive handle for further chemical modification. The synthesis of such fused pyridine systems can be achieved through various methods, including multicomponent condensation reactions, which offer a modular approach to generating highly substituted pyridine cores.[4]

Figure 1: Core Scaffold

A visual representation of the this compound structure.

Potential Biological Activities: An Evidence-Based Projection

The biological activities of fused pyridine derivatives are vast and well-documented, providing a strong rationale for investigating the this compound core.

Anticancer Activity: The Kinase Inhibitor Hypothesis

A significant body of research points to fused pyridine scaffolds as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][6] The structural similarity of these scaffolds to ATP, the natural substrate for kinases, allows them to competitively bind to the ATP-binding pocket, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Several pyrazolopyridine derivatives, which share a bicyclic nitrogen-containing core, are in clinical trials as kinase inhibitors.[6] For instance, selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, is an approved RET kinase inhibitor for treating certain types of lung and thyroid cancer.[6] The 4-chloro substituent on our target scaffold is particularly noteworthy, as halogenation has been shown to be indispensable for the activity of some pyrazolopyridine-based FGFR inhibitors.[6]

Key Kinase Targets to Investigate:

  • Receptor Tyrosine Kinases (RTKs): FGFR, VEGFR, EGFR

  • Non-receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: Akt, PIM-1, VRK1/2[7][8][9]

Figure 2: Kinase Inhibition Workflow

A generalized workflow for screening and characterizing kinase inhibitors.

G A Primary Screening (High-Throughput Assay) B Dose-Response & IC50 Determination A->B Hit Identification C Selectivity Profiling (Kinase Panel) B->C Potency & Specificity D Cellular Activity Assay (e.g., MTT, Western Blot) C->D Cellular Validation E In Vivo Efficacy Studies (Xenograft Models) D->E Preclinical Validation F Lead Optimization E->F F->A Iterative Improvement

Antiviral and Antibacterial Potential

Fused pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][10] Their structural resemblance to DNA bases like adenine and guanine is a key factor in their effectiveness against viruses and bacteria.[2] They can interfere with viral replication cycles through various mechanisms, including the inhibition of key viral enzymes like reverse transcriptase and polymerase.[10] Similarly, in bacteria, these compounds can disrupt essential cellular processes. Given the prevalence of drug resistance, novel scaffolds like this compound are valuable candidates for the development of new anti-infective agents.

Experimental Protocols: A Guide to Validation

Rigorous and reproducible experimental design is paramount. The following protocols provide a framework for evaluating the biological activities of novel this compound derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase active site.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a europium-labeled anti-tag antibody-bound kinase. Inhibition of tracer binding results in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in 1X Kinase Buffer.

    • Prepare a 4X tracer solution in 1X Kinase Buffer.

    • Prepare a 2X serial dilution of the test compound (e.g., this compound derivative) in 1X Kinase Buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase/antibody solution to each well.

    • Add 2.5 µL of the 4X tracer solution to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, with an excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[11][12]

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, all quantitative data should be summarized in clear, structured tables.

Table 1: In Vitro Anticancer Activity of Hypothetical Derivatives

Compound IDModificationTarget KinaseIC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
CPD-01 4-Cl (Parent)PIM-11505.2
CPD-02 4-NH₂PIM-132012.8
CPD-03 4-OCH₃PIM-12108.5
CPD-04 4-FPIM-11354.9

Data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the extensive biological activities of related fused pyridine systems, this core structure is a prime candidate for development as an anticancer, antiviral, or antibacterial agent. The chlorine substituent offers a key advantage, potentially enhancing target engagement and providing a site for synthetic elaboration to optimize potency and selectivity.

The path forward requires a systematic approach: synthesis of a focused library of derivatives, rigorous screening against relevant biological targets using the protocols outlined herein, and subsequent lead optimization guided by structure-activity relationship (SAR) studies. This technical guide provides the foundational strategy for embarking on this research, with the ultimate goal of translating the chemical potential of this scaffold into novel therapeutic agents.

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved January 3, 2026, from [Link]

  • Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. (2024). IntechOpen. Retrieved January 3, 2026, from [Link]

  • Ghasemi, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Retrieved January 3, 2026, from [Link]

  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). synopen.thieme.com. Retrieved January 3, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (2020). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (2014). PubMed. Retrieved January 3, 2026, from [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed. Retrieved January 3, 2026, from [Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (2023). RSC Publishing. Retrieved January 3, 2026, from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. While the 4-chloro substituted analog is primarily recognized as a versatile chemical intermediate, its structural relatives have demonstrated significant therapeutic promise across oncology, inflammation, and neuroscience. This technical guide provides an in-depth exploration of the potential therapeutic targets for analogs derived from this scaffold. By synthesizing data from structurally related compounds, we delineate key signaling pathways and molecular targets, offering a strategic roadmap for researchers and drug development professionals. This document details the scientific rationale for target exploration, provides comprehensive, step-by-step experimental protocols for target validation, and presents a framework for advancing these promising compounds through the drug discovery pipeline.

Introduction: The Cyclopenta[b]pyridine Scaffold - A Gateway to Diverse Bioactivity

The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, enhance metabolic stability, and improve the pharmacokinetic properties of drug candidates.[1] When fused with a cyclopentane ring to form the 6,7-dihydro-5H-cyclopenta[b]pyridine system, the resulting constrained, three-dimensional structure offers a unique framework for interacting with biological targets. While 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine itself is a building block[2], the broader family of cyclopenta[b]pyridine analogs and related fused systems, such as benzo[3][4]cyclohepta[1,2-b]pyridines and thieno[2,3-b]pyridines, have been extensively investigated, revealing a wide spectrum of pharmacological activities.[5][6] These activities strongly suggest that the core scaffold can be decorated to selectively engage with high-value therapeutic targets in several key disease areas.

This guide will focus on three primary areas of therapeutic potential for analogs of this compound:

  • Oncology: Targeting key protein kinases and inducing apoptotic pathways.

  • Inflammation: Modulating critical enzymes and transcription factors in the inflammatory cascade.

  • Neuroscience: Antagonizing ion channels involved in excitotoxicity.

For each area, we will present putative molecular targets, the evidence-based rationale for their selection, and detailed methodologies for their experimental validation.

Oncology: Targeting Aberrant Cell Proliferation and Survival

Analogs with fused pyridine ring systems have consistently demonstrated potent anti-proliferative effects against various cancer cell lines, including breast, pancreatic, and neuroblastoma cell lines.[7][8] The mechanisms underlying these effects point towards the inhibition of key signaling nodes that drive cancer progression and the direct activation of programmed cell death.

Potential Target Class: Protein Kinases

The human kinome represents one of the most critical target families for cancer therapy. The structural features of cyclopenta[b]pyridine analogs are well-suited for interaction with the ATP-binding pocket of various kinases.

Structurally related heterocyclic compounds, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines, are known to be potent kinase inhibitors.[9][10] Specifically, targets within the PI3K/AKT pathway and the Cyclin-Dependent Kinase (CDK) family are strongly implicated.

  • AKT (Protein Kinase B): A pivotal serine/threonine kinase that promotes cell survival and proliferation. Inhibition of AKT is a validated strategy in oncology. The design of pyridine-pyrazolopyridine-based inhibitors of AKT highlights the suitability of such scaffolds for targeting this enzyme.[11]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[10]

  • DRAK2 (STK17B): A serine/threonine kinase involved in apoptosis. Novel thieno[2,3-b]pyridine derivatives have been identified as potent DRAK2 inhibitors, protecting pancreatic β-cells from apoptosis and suggesting a role in cancer cell survival.[12]

A tiered approach is recommended, starting with broad screening and progressing to detailed mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action Broad Kinase Panel Broad Kinase Panel Identify Initial Hits Identify Initial Hits Broad Kinase Panel->Identify Initial Hits IC50 Profiling Cell Viability Assays Cell Viability Assays Cell Viability Assays->Identify Initial Hits GI50 Profiling In Vitro Kinase Assay In Vitro Kinase Assay Identify Initial Hits->In Vitro Kinase Assay Confirm IC50 Confirm IC50 In Vitro Kinase Assay->Confirm IC50 Dose-Response Cellular Target Engagement Cellular Target Engagement Confirm On-Target Activity Confirm On-Target Activity Cellular Target Engagement->Confirm On-Target Activity e.g., Western Blot for p-Substrate Cell Cycle Analysis Cell Cycle Analysis Confirm On-Target Activity->Cell Cycle Analysis Determine MOA Determine MOA Cell Cycle Analysis->Determine MOA Flow Cytometry Apoptosis Assays Apoptosis Assays Apoptosis Assays->Determine MOA Annexin V / Caspase

Caption: Tiered workflow for kinase inhibitor validation.

This protocol quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[4]

  • Compound Preparation: Prepare a serial dilution of the test analog (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. Include a DMSO-only vehicle control and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each diluted compound concentration.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., AKT1, CDK2) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Target Pathway: Induction of Apoptosis

Beyond inhibiting proliferation, effective anticancer agents must induce cell death in malignant cells. Pyridine derivatives have been shown to induce apoptosis, a form of programmed cell death, in liver and breast cancer cells.[13]

Apoptosis is a tightly regulated process involving a cascade of cysteine proteases called caspases. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is a hallmark of early apoptosis. Analogs of cyclopenta[b]pyridine can trigger this cascade, leading to cell death.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Treatment: Seed cancer cells (e.g., MCF-7, HepG2) in a 6-well plate and treat with various concentrations of the test analog for a predetermined time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Population Annexin V Staining Propidium Iodide (PI) Staining Interpretation
Quadrant 1 (Q1)NegativePositiveNecrotic/Dead Cells
Quadrant 2 (Q2)PositivePositiveLate Apoptotic Cells
Quadrant 3 (Q3)NegativeNegativeLive Cells
Quadrant 4 (Q4)PositiveNegativeEarly Apoptotic Cells
Table 1: Interpretation of Annexin V/PI Flow Cytometry Data.

Inflammation: Intervening in the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Fused heterocyclic systems, such as thieno[2,3-b]pyridines, have shown significant anti-inflammatory activity, suggesting that cyclopenta[b]pyridine analogs could be valuable therapeutic agents in this area.[16]

Potential Target: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[17] Dysregulation of NF-κB signaling is a hallmark of many inflammatory diseases.

The NF-κB pathway is a well-established target for anti-inflammatory drugs. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the expression of inflammatory genes. Compounds that prevent NF-κB nuclear translocation are potent anti-inflammatory agents.

G cluster_cytoplasm Cytoplasm Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates Proteasome Proteasome IκB->Proteasome Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Test Analog Test Analog Test Analog->IKK Complex Inhibition? Test Analog->NF-κB Inhibition of translocation?

Caption: The NF-κB signaling pathway and potential points of inhibition.

This assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[18]

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate.

  • Compound Treatment: Pre-treat cells with serial dilutions of the test analog for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for 30-60 minutes to induce NF-κB translocation. Include unstimulated and stimulated vehicle controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody and Nuclear Stain: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the p65 antibody in both compartments.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. A potent inhibitor will prevent the increase in this ratio upon TNF-α stimulation. Determine the IC50 value from the dose-response curve.

Neuroscience: Modulating Excitatory Neurotransmission

Excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is implicated in stroke, epilepsy, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor is a key player in this process.

Potential Target: NMDA Receptor (NR2B Subunit)

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity and memory. However, its overactivation leads to excessive Ca2+ influx and neuronal death.

Novel series of annulated tricyclic compounds, including benzo[4.5]cyclohepta[1.2]pyridine derivatives, have been synthesized and evaluated as potent and selective NMDA/NR2B antagonists.[3][19] The NR2B subunit is a particularly attractive target as its antagonists have shown a better safety profile compared to non-selective NMDA receptor blockers.[20] The rigid, fused ring structure of cyclopenta[b]pyridine analogs is well-suited to fit into the binding pockets of this ion channel.

This cell-based assay measures the influx of calcium through the NMDA receptor channel upon activation.[21][22]

  • Cell Line: Use a stable cell line heterologously expressing the human GluN1 and GluN2B subunits of the NMDA receptor (e.g., HEK293 cells).

  • Cell Plating: Plate the cells in a 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6 Dye) for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test analog to the wells using a liquid handler like a FLIPR (Fluorometric Imaging Plate Reader).

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 30 seconds).

  • Agonist Addition: Add a solution containing NMDA receptor co-agonists, glutamate and glycine (at their EC80 concentrations), to the wells to activate the channel.

  • Signal Measurement: Immediately measure the change in fluorescence intensity over time (e.g., 5 minutes). An antagonist will reduce or eliminate the fluorescence increase caused by agonist addition.

  • Data Analysis: Quantify the fluorescent signal (e.g., area under the curve or peak fluorescence). Normalize the data to controls (no antagonist and a known antagonist like Ifenprodil). Calculate the IC50 value from the dose-response curve.

Compound ID Target Class Putative Target Key Validating Assay Reported IC50/GI50 Range for Analogs
BCP-ONC-01Oncology (Kinase)AKT1Luminescence-Based Kinase Assay10 - 500 nM
BCP-ONC-02Oncology (Apoptosis)Caspase-3/7 ActivationAnnexin V / PI StainingGI50: 0.01 - 10 µM[7]
BCP-INF-01InflammationNF-κB Pathwayp65 Nuclear Translocation Assay100 nM - 5 µM
BCP-NEU-01NeuroscienceNMDA Receptor (NR2B)Calcium Flux Assay5 - 250 nM
Table 2: Summary of Potential Therapeutic Targets and Validation Strategies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive research conducted on structurally related analogs, a clear path for target identification and validation emerges. The potential to develop potent and selective inhibitors of protein kinases, modulators of the NF-κB inflammatory pathway, and antagonists of the NMDA receptor is significant.

The experimental protocols detailed in this guide provide a robust framework for academic and industrial researchers to systematically evaluate new analogs. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these high-value targets, alongside comprehensive ADME/Tox profiling to ensure the development of safe and effective clinical candidates. The versatility of the cyclopenta[b]pyridine core suggests that with focused medicinal chemistry efforts, novel drugs for oncology, inflammation, and neurological disorders are well within reach.

References

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The Strategic Role of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional geometry, making it an excellent platform for the design of targeted therapeutics. This guide focuses specifically on the 4-chloro derivative, a key intermediate whose strategic importance lies in the reactivity of the C4-chlorine atom. This position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. We will dissect the synthesis of this core, explore its derivatization potential, and review its application in the development of potent and selective modulators of critical biological targets, particularly protein kinases.

The 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold: A Privileged Core

Fused pyridine ring systems are cornerstones of drug discovery, appearing in numerous FDA-approved drugs.[1][2] The fusion of a cyclopentane ring to the pyridine moiety, as in 6,7-dihydro-5H-cyclopenta[b]pyridine, imparts conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.

The introduction of a chlorine atom at the 4-position transforms this stable core into a highly valuable building block.[3] This chloro-substituent is not merely a placeholder; it is an activatable functional group, poised for a variety of transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to append diverse aryl, heteroaryl, or alkyl groups, which are often crucial for establishing key interactions with target proteins, modulating physicochemical properties, and fine-tuning the overall pharmacological profile.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueReference
IUPAC Name 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine[3]
CAS Number 54664-55-0[3]
Molecular Formula C₈H₈ClN[3]
Molecular Weight 153.61 g/mol [3]
SMILES ClC1=C2CCCC2=NC=C1[3]

Synthesis of the Core Structure

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing cyclopentane structure. Multicomponent reactions, for instance, provide an efficient pathway to highly substituted derivatives of this scaffold.[4] Another robust approach involves the manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine ring in 2,3-cyclopentenopyridine to form the corresponding ketone, which can then be further functionalized.[5]

The diagram below illustrates a generalized workflow for synthesizing and functionalizing the target scaffold. The initial synthesis creates the core, which is then activated (e.g., via chlorination) to enable subsequent diversification.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization start Cyclopentanone Precursors build_pyridine Pyridine Ring Annulation start->build_pyridine core 6,7-dihydro-5H- cyclopenta[b]pyridine build_pyridine->core chlorination Chlorination at C4 core->chlorination Activation Step target 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine chlorination->target diversify C4 Derivatization (e.g., Cross-Coupling) target->diversify api Active Pharmaceutical Ingredient (API) diversify->api

Caption: Generalized workflow for the synthesis and derivatization of the target scaffold.

Experimental Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol, adapted from related syntheses, describes a key step in forming a functionalized cyclopentane ring which is a precursor to further modifications.[5] The oxidation of the benzylic-like position is a critical transformation.

  • Reaction Setup: To an oven-dried flask under an air atmosphere, add 2,3-Cyclopentenopyridine (1.0 equiv.), Mn(OTf)₂ (0.1 equiv.), and acetonitrile (MeCN) as the solvent.

  • Addition of Oxidant: Slowly add tert-Butyl hydroperoxide (t-BuOOH) (3.0 equiv.) to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[5]

Chemical Reactivity: The Power of the C4-Chloro Group

The true synthetic utility of this compound lies in the reactivity of its C4-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom makes the C4 position susceptible to nucleophilic aromatic substitution. More importantly, it is an ideal substrate for a wide range of palladium- or copper-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical moieties, a critical step in structure-activity relationship (SAR) studies.

G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds core 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) core->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH, Pd cat.) core->buchwald C-N bond sonogashira Sonogashira Coupling (Alkynes, Pd/Cu cat.) core->sonogashira C-C bond stille Stille Coupling (Organostannanes, Pd cat.) core->stille C-C bond aryl 4-Aryl Derivative suzuki->aryl amino 4-Amino Derivative buchwald->amino alkynyl 4-Alkynyl Derivative sonogashira->alkynyl alkyl 4-Alkyl/Aryl Derivative stille->alkyl

Caption: Major cross-coupling reactions for derivatizing the C4 position.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This representative protocol illustrates how a new carbon-carbon bond is formed at the C4 position, a common strategy in drug development to introduce groups that can occupy specific pockets in a target protein.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), to the flask.

  • Solvent and Degassing: Add a solvent mixture (e.g., Dioxane/Water 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the 4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyridine and related pyrazolopyridine scaffolds are exceptionally well-suited for designing protein kinase inhibitors.[6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The 4-position substituent, installed via the chloro intermediate, typically projects into the solvent-exposed region or a deeper hydrophobic pocket, where it can be optimized to enhance potency and selectivity.

G inhibitor 4-Aryl-cyclopenta[b]pyridine Inhibitor Pyridine N Aryl Group at C4 kinase Kinase ATP Pocket Hinge Region (NH) Hydrophobic Pocket inhibitor:f0->kinase:h H-Bond (Key Interaction) inhibitor:f1->kinase:p Hydrophobic/ van der Waals Interactions

Caption: General binding mode of a pyridine-based kinase inhibitor in the ATP pocket.

Case Study: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is an attractive target in oncology.[7] Structure-based drug design has led to the development of potent inhibitors based on related scaffolds like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. In one study, derivatives were synthesized and evaluated for their inhibitory activity against c-Met. Compound 8c from this series demonstrated a potent enzymatic IC₅₀ of 68 nM and showed low micromolar potency in cellular assays against c-Met dependent cancer cell lines.[7] This work highlights how modification of the core, analogous to what is possible with the 4-chloro-cyclopenta[b]pyridine scaffold, can lead to highly potent and selective agents.

Table 2: Biological Activity of Representative Tetrahydro-pyrazolo[4,3-c]pyridine c-Met Inhibitors

Compoundc-Met IC₅₀ (nM)MKN45 Cell IC₅₀ (μM)EBC-1 Cell IC₅₀ (μM)Reference
Lead Cpd 11803.54.2[7]
8c 68 1.2 1.8 [7]

The data clearly shows a significant improvement in potency for compound 8c over the initial lead, underscoring the value of systematic chemical exploration enabled by versatile scaffolds.

Future Outlook

The this compound scaffold is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its synthetic tractability and proven utility in generating potent kinase inhibitors make it highly valuable. Future applications could extend beyond kinase inhibition into other areas where rigid, well-defined scaffolds are required. For example, its functionalized derivatives, such as 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, could serve as attachment points for linkers in the development of novel modalities like Proteolysis Targeting Chimeras (PROTACs).[8][9] As our understanding of disease biology deepens, the demand for versatile and strategically functionalized core structures will only increase, ensuring that scaffolds like this one remain at the forefront of medicinal chemistry research.

References

  • K. A. V'yunov, A. I. V'yunov, et al. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Synopen.
  • (n.d.). 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Synthonix.
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Sources

The Strategic Application of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological validation. Within the vast landscape of heterocyclic chemistry, fused pyridine scaffolds have emerged as privileged structures, consistently forming the backbone of numerous clinically successful drugs.[1][2] This guide delves into the technical nuances of a particularly promising, yet underexplored scaffold: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . We will dissect its synthetic accessibility, explore its chemical reactivity as a versatile intermediate, and illuminate its potential in the design of targeted therapies, particularly in oncology and neurology. This document serves as a comprehensive resource for medicinal chemists and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols and design principles.

Introduction: The Allure of the Cyclopenta[b]pyridine Core

The 6,7-dihydro-5H-cyclopenta[b]pyridine ring system represents a compelling fusion of a pyridine ring, a cornerstone of medicinal chemistry, with a cyclopentane ring.[1][2] This amalgamation offers a unique three-dimensional architecture that can effectively probe the binding sites of biological macromolecules. The pyridine moiety provides a key hydrogen bond acceptor and a platform for diverse functionalization, while the fused cyclopentyl ring imparts a degree of conformational rigidity and lipophilicity that can be advantageous for cell permeability and metabolic stability.

The strategic introduction of a chlorine atom at the 4-position transforms this parent scaffold into a highly valuable intermediate for drug discovery. The 4-chloro substituent serves two primary roles:

  • A Versatile Synthetic Handle: The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of amine, ether, and thioether linkages. This provides a straightforward avenue to rapidly generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The electronegativity of the chlorine atom influences the electronic distribution of the pyridine ring, impacting its pKa and hydrogen bonding capacity. This can be crucial for fine-tuning target engagement and pharmacokinetic properties.

This guide will provide a detailed exploration of how to harness these features to develop novel drug candidates.

Synthesis of the Core Scaffold

The synthesis of this compound is not widely documented in commercially available literature. However, based on established methodologies for the synthesis of related isomers, such as the 2-chloro analogue—a key intermediate in the production of the fourth-generation cephalosporin antibiotic, cefpirome—a robust and adaptable synthetic route can be proposed.[3] This multi-step synthesis leverages a classical Vilsmeier-Haack reaction for the crucial cyclization and chlorination step.[4]

Proposed Synthetic Pathway

The proposed pathway begins with readily available starting materials, cyclopentanone and benzylamine, and proceeds through the formation of an enamine intermediate, which is then acylated and cyclized.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier-Haack Cyclization cluster_3 Step 4: Debenzylation (Optional) A Cyclopentanone C N-Cyclopentylidenebenzylamine A->C Reflux, Toluene (Dean-Stark) B Benzylamine B->C D N-Benzyl-N-cyclopent-1-en-1-ylacetamide C->D Acetic Anhydride 0-25°C E This compound D->E POCl3, DMF 0-90°C F 6,7-dihydro-5H-cyclopenta[b]pyridine E->F Dechlorination/ Debenzylation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from the reported synthesis of the 2-chloro isomer and is presented as a guide for laboratory execution.[3] Each step includes in-process controls to ensure the integrity of the synthesis.

Materials and Reagents:

  • Cyclopentanone (≥99%)

  • Benzylamine (≥99%)

  • Toluene (anhydrous)

  • Acetic Anhydride (≥99%)

  • Phosphorus oxychloride (POCl3) (≥99%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step 1: Synthesis of N-Cyclopentylidenebenzylamine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), benzylamine (1.0 eq), and toluene (approx. 2 mL per mmol of cyclopentanone).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 4-6 hours).

  • In-Process Control: Monitor the reaction by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry) to confirm the consumption of starting materials.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-N-cyclopent-1-en-1-ylacetamide

  • Dissolve the crude N-cyclopentylidenebenzylamine in a suitable solvent such as DCM.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor the formation of the product by TLC or LC-MS (liquid chromatography-mass spectrometry). The product will have a different retention factor than the starting enamine.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 3: Vilsmeier-Haack Cyclization to this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (5.0 eq) to 0-5°C.

  • Slowly add POCl3 (3.0 eq) dropwise, maintaining the temperature below 10°C to form the Vilsmeier reagent. Stir for 30 minutes at this temperature.

  • Add the N-benzyl-N-cyclopent-1-en-1-ylacetamide (1.0 eq), either neat or dissolved in a minimal amount of anhydrous DCM, to the pre-formed Vilsmeier reagent.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 12-18 hours.

  • In-Process Control: The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated NaHCO3 solution or dilute NaOH.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Derivatization Strategies

The this compound scaffold is primed for diversification. The primary sites for modification are the 4-position (via SNAr) and potentially the C5 and C7 positions of the cyclopentyl ring.

G cluster_0 S(N)Ar at C4 cluster_1 Modification of Cyclopentyl Ring Core This compound Deriv_Amine 4-Amino Derivatives Core->Deriv_Amine Pd-catalyzed coupling or direct substitution Deriv_Ether 4-Ether Derivatives Core->Deriv_Ether Williamson Ether Synthesis Deriv_Thioether 4-Thioether Derivatives Core->Deriv_Thioether Nucleophilic Substitution Oxidation Oxidation Core->Oxidation e.g., Mn(OTf)2, t-BuOOH R_NH2 Amines (R-NH2) R_NH2->Deriv_Amine R_OH Alcohols/Phenols (R-OH) R_OH->Deriv_Ether R_SH Thiols (R-SH) R_SH->Deriv_Thioether Deriv_Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Deriv_Ketone

Caption: Key derivatization pathways for the scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles:

  • Amines: A wide range of primary and secondary amines can be coupled to the C4 position, often under mild conditions with a base such as diisopropylethylamine (DIPEA) or potassium carbonate. For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be employed.

  • Alcohols and Phenols: Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a base like sodium hydride, can displace the chloride to form ether linkages.

  • Thiols: Thiolates, readily formed from thiols and a base, are excellent nucleophiles for this transformation, yielding thioethers.

Modification of the Cyclopentyl Ring

The benzylic-like C5 and C7 positions of the cyclopentyl ring are susceptible to oxidation. For instance, manganese-catalyzed oxidation can be used to introduce a ketone at the C5 position, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[5] This ketone can then serve as a handle for further modifications, such as reductive amination or the introduction of spirocyclic moieties.

Medicinal Chemistry Applications and Structure-Activity Relationships

While direct SAR studies on the this compound scaffold are emerging, the broader class of fused pyridines has been extensively explored, providing valuable insights into their potential as therapeutic agents.

Target Classes and Biological Activities
Target Class Specific Target(s) Scaffold/Derivative Class Observed Activity Reference(s)
Kinases FGFR, RET, CDK2/9, PIM-1Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyridinesPotent and selective inhibition of tumor growth, cell cycle arrest.[4][6]
GPCRs Sigma-1 (σ1) Receptor, CXCR4, mGluR56,7-dihydro-5H-cyclopenta[d]pyrimidines, Pyridine derivativesAntagonism, potential for analgesics, anti-inflammatory, and anti-cancer agents.[7][8]
Anticancer Various cancer cell linesQuinoline-based dihydrazones, 1,4-DihydropyridinesCytotoxicity against various cancer cell lines including breast, colon, and leukemia.[3][9][10]
Case Study: Pyrazolopyridines as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core, which shares structural similarities with our scaffold, has proven to be a highly effective hinge-binding motif for various protein kinases.[4] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] In these inhibitors, the pyrazolopyridine core forms key hydrogen bonds with the kinase hinge region, while substituents on the core explore different pockets of the ATP-binding site to achieve potency and selectivity. The 4-position of the pyridine ring is often a key vector for substitution, where different groups can be introduced to modulate interactions with the solvent-exposed region or the ribose pocket.

Future Perspectives and Conclusion

The this compound scaffold represents a largely untapped resource for drug discovery. Its straightforward, albeit not widely documented, synthesis and the versatility of the 4-chloro group as a synthetic handle make it an attractive starting point for the rapid generation of diverse chemical libraries.

Future work should focus on:

  • Exploring Diverse Chemical Space: Systematically exploring the SNAr chemistry at the 4-position with a wide range of amines, alcohols, and thiols to build extensive SAR.

  • Target Identification: Screening libraries of derivatives against broad panels of biological targets, particularly kinases and GPCRs, to identify novel activities.

  • Structure-Based Design: Once initial hits are identified, using computational modeling and structural biology to guide the design of more potent and selective analogues.

References

  • Challis, J. A., & Challis, B. C. (1970). Vilsmeier-Haack Reaction. In The Chemistry of Amides (pp. 731-857). John Wiley & Sons, Ltd.
  • Duan, Y., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 59(15), 7071-7085.
  • Gao, W., et al. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Lamba, V., & Ghosh, I. (2012). Pyrazolopyrimidines: a new class of privileged scaffolds in medicinal chemistry. Current medicinal chemistry, 19(25), 4326-4354.
  • Lindsley, C. W., et al. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 58, 148-156.
  • Marson, C. M. (2005). Reactions of the Vilsmeier reagent with carbonyl compounds. Tetrahedron, 61(32), 7465-7504.
  • Miao, Z., et al. (2013). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine. Chinese Journal of Pharmaceuticals, 44(8), 853-855.
  • Nicklaus, M. C. (2011). GPCRs as drug targets. Science-Business eXchange, 4(1), 1-1.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-193.
  • Shang, Y., et al. (2013). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research, 22(10), 4886-4893.
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  • Wang, Z., et al. (2014).
  • Zarenezhad, E., et al. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 17(1), 229-238.
  • Zhang, J., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056.
  • Zhang, X., et al. (2021).
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  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Wang, Z., et al. (2012). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Figshare.
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In Silico Modeling of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a robust in silico workflow for the characterization and optimization of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This scaffold represents a promising starting point for the development of novel therapeutics, and the methodologies detailed herein are designed to accelerate the drug discovery process by leveraging computational modeling to predict biological activity, binding affinity, and pharmacokinetic properties.

The this compound Scaffold: A Primer

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a compelling heterocyclic system that merges a pyridine ring with a cyclopentane ring, creating a rigid structure with specific steric and electronic properties. The introduction of a chlorine atom at the 4-position is a critical chemical modification. This halogen atom can serve multiple roles: it can act as a hydrogen bond acceptor, participate in halogen bonding, and provide a reactive handle for further chemical modifications. Its electron-withdrawing nature also modulates the electronic landscape of the entire molecule, potentially influencing its binding to biological targets.

While this specific scaffold is not yet extensively documented in publicly available biological studies, its constituent parts—the pyridine ring and the chloro-substituent—are present in numerous FDA-approved drugs and clinical candidates, suggesting its potential for therapeutic relevance.[1][2]

Proposed Synthetic Pathway

The availability of the target compound from chemical suppliers (CAS 54664-55-0) confirms its synthesizability.[3] A plausible synthetic route can be extrapolated from established methods for similar analogs.[4][5] A key intermediate is the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which can be synthesized via manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine.[6]

Caption: Proposed synthetic route for this compound.

G start 2,3-Cyclopentenopyridine intermediate1 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start->intermediate1 Mn(OTf)2, t-BuOOH, H2O intermediate2 4-hydroxy-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one intermediate1->intermediate2 Oxidation final 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine intermediate2->final Chlorination (e.g., POCl3)

In Silico Target Identification: A Logic-Driven Approach

In the absence of direct experimental data, a logical first step is to perform in silico target fishing. This process involves using the chemical structure of our lead compound to screen against databases of known protein targets.[7][8] The rationale is that structurally similar molecules often share biological targets.

Several computational strategies can be employed:

  • Ligand-Based Screening: This involves comparing the 2D and 3D similarity of our scaffold to libraries of compounds with known biological activities.

  • Reverse Docking: This method docks the molecule of interest against a large collection of protein structures to identify potential binding partners.

Based on the activities of related chloropyridine and pyridine derivatives found in the literature, several protein families emerge as high-priority hypothetical targets for our scaffold.

Potential Target Class Specific Examples Rationale / Supporting Evidence
Protein Kinases VEGFR-2, EGFR, CDK2, Aurora APyridine derivatives are well-documented kinase inhibitors.[9][10] The scaffold can mimic the hinge-binding motif of ATP.
Telomerase Human Telomerase Reverse Transcriptase (hTERT)2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety have shown potent telomerase inhibitory activity.[11]
Monoamine Transporters Dopamine Transporter (DAT)Substituted pyridines have been identified as novel DAT inhibitors through pharmacophore-based screening.[12]
Cholinesterases Acetylcholinesterase (AChE)N-heterocyclic compounds, including those with pyridine moieties, have been investigated as AChE inhibitors for Alzheimer's disease.[1][13]

The In Silico Modeling Workflow: A Step-by-Step Guide

Once a set of high-probability targets is identified, a systematic in silico modeling cascade can be initiated to predict binding affinity, understand interaction mechanisms, and guide the design of more potent and selective derivatives.

Caption: A comprehensive in silico workflow for drug discovery.

G cluster_0 Target Identification & Validation cluster_1 Lead Characterization cluster_2 Lead Optimization target_id In Silico Target Fishing target_val Literature Review & Pathway Analysis target_id->target_val pharm Pharmacophore Modeling target_val->pharm dock Molecular Docking pharm->dock md Molecular Dynamics Simulation dock->md sar SAR & QSAR Analysis md->sar admet ADMET Prediction sar->admet

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[14][15][16][17]

Experimental Protocol:

  • Ligand Set Preparation: Curate a set of known active inhibitors for the selected target protein (e.g., known VEGFR-2 inhibitors).

  • Feature Definition: Identify the key pharmacophoric features present in these molecules.

  • Hypothesis Generation: Use software like Discovery Studio or MOE to generate multiple pharmacophore hypotheses.

  • Model Validation: Validate the best hypothesis using a test set of known active and inactive compounds. The model should be able to distinguish between them.

  • Virtual Screening: Screen a virtual library of this compound derivatives against the validated pharmacophore to identify compounds that fit the model.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[18][19]

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of the this compound derivative.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the binding pocket, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Docking Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. A good docking result will show a low binding energy and favorable interactions with key residues in the active site.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.[9][10][18][20]

Experimental Protocol:

  • System Setup:

    • Take the best-ranked docked pose from the molecular docking step.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run: Run the simulation for a significant period (e.g., 50-200 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, which is often more accurate than docking scores.[18][20]

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

Key Parameters to Evaluate:

Property Description Importance
Absorption Predicted human intestinal absorption (HIA) and Caco-2 cell permeability.Determines oral bioavailability.
Distribution Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).Affects the compound's ability to reach its target and its duration of action.
Metabolism Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).Crucial for avoiding drug-drug interactions.
Excretion Predicted clearance and half-life.Influences dosing regimen.
Toxicity Prediction of mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).Essential for safety assessment.

Numerous online tools and software packages (e.g., SwissADME, pkCSM, Discovery Studio) can be used to predict these properties based on the molecule's structure.

Conclusion and Future Directions

The this compound scaffold presents a promising foundation for the development of novel therapeutic agents. The in silico workflow detailed in this guide provides a powerful, resource-efficient framework for exploring its potential. By systematically identifying likely biological targets and then employing a cascade of modeling techniques—from pharmacophore analysis and molecular docking to molecular dynamics and ADMET prediction—researchers can rapidly advance from a starting scaffold to optimized lead compounds with a higher probability of success in subsequent preclinical and clinical development. The key is to use these computational tools not as a replacement for experimental validation, but as a sophisticated guidance system to make more informed decisions, thereby accelerating the journey from concept to clinic.

References

  • Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. RSC Publishing. Available from: [Link]

  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed. Available from: [Link]

  • In silico identification of novel heterocyclic compounds combats Alzheimer's disease through inhibition of butyrylcholinesterase enzymatic activity. PubMed. Available from: [Link]

  • Pharmacophore generation, atom-based 3D-QSAR and molecular dynamics simulation analyses of pyridine-3-carboxamide-6-yl-urea analogues as potential gyrase B inhibitors. ResearchGate. Available from: [Link]

  • Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors. CNGBdb. Available from: [Link]

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  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. MDPI. Available from: [Link]

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Physicochemical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer an in-depth perspective on the practical importance of these properties and the experimental methodologies required for their accurate determination. We will explore its molecular structure, solubility, acidity (pKa), and lipophilicity (LogP), grounding these discussions in the context of their influence on a compound's journey from discovery to clinical application. Detailed, field-proven protocols for key experimental determinations are provided, aimed at researchers, chemists, and drug development professionals who require a robust understanding of this versatile chemical scaffold.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative featuring a fused cyclopentane ring. This rigid, bicyclic structure is a common motif in the design of bioactive molecules. The presence of a chlorine atom and a basic pyridine nitrogen atom are key determinants of its chemical reactivity and physical behavior.

Chemical Structure:

(Simplified 2D representation)

A summary of its fundamental properties is presented in the table below. It is important to note that while data for this specific molecule is available, some properties like melting and boiling points are often reported for closely related analogs, highlighting the need for direct experimental verification for any given batch.

PropertyValueSource(s)
CAS Number 54664-55-0[1][2]
Molecular Formula C₈H₈ClN[1][2]
Molecular Weight 153.61 g/mol [1]
IUPAC Name This compound[1]
Purity Commonly available at ≥97%[1]
Appearance Typically a white to off-white solid or crystalline powder[3][4]
Predicted pKa 2.20 ± 0.20 (for the related 2-chloro-4-methyl analog)[5]
Predicted XLogP3 2.53 (for the related 2-chloro-4-methyl analog)[5]

The Significance of Physicochemical Properties in Drug Development

In drug discovery, the journey of a molecule is dictated by its ability to navigate complex biological systems. The fundamental physicochemical properties of a compound like this compound are not merely academic data points; they are critical predictors of its pharmacokinetic and pharmacodynamic behavior.

  • Solubility: Aqueous solubility is a prerequisite for absorption. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a primary reason for the failure of promising drug candidates.[6][7]

  • Acidity (pKa): The pKa value determines the ionization state of a molecule at a given pH. The pyridine nitrogen in the structure is basic and will be protonated at physiological pH (below its pKa). This charge dramatically affects solubility, membrane permeability, and receptor binding. Understanding the pKa is crucial for designing formulations and predicting behavior in different biological compartments.[8]

  • Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to cross cell membranes. The partition coefficient (LogP) and distribution coefficient (LogD, at a specific pH) are key metrics. A LogP value that is too low may prevent a drug from entering cells, while a value that is too high can lead to poor aqueous solubility and non-specific binding.[9]

Experimental Determination of Key Physicochemical Properties

To ensure scientific rigor, these properties must be determined experimentally. The following sections provide validated, step-by-step protocols for measuring solubility, pKa, and LogD.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a given medium.[10][11] This method is reliable for even poorly soluble compounds.[11]

Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions (e.g., temperature, pH).

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is critical to ensure equilibrium is reached with the solid phase.[10][11]

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the suspension for a defined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[6] Temperature control is crucial as solubility is temperature-dependent.[6]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7]

  • Quantification: Accurately dilute an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution, to determine the equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to known volume of buffer equil1 Agitate at constant T (24-48 hours) prep1->equil1 Establish Equilibrium sep1 Centrifuge or Filter to remove undissolved solid equil1->sep1 Isolate Saturated Solution quant1 Dilute clear supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[8][12]

Causality: This method involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This point is identified from the inflection point of the titration curve.[8]

Experimental Protocol:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).[8]

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂ which can interfere with the measurement.[8] Immerse the calibrated pH electrode.

  • Titration: As the compound has a basic pyridine nitrogen, it will be titrated with a standardized acid solution (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[13] Perform at least three titrations to ensure reproducibility.[8]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare analyte solution (known concentration) setup1->setup2 setup3 Place in vessel, purge N2, immerse electrode setup2->setup3 titr1 Add titrant (e.g., HCl) in small increments setup3->titr1 titr2 Record stabilized pH after each addition titr1->titr2 an1 Plot pH vs. Titrant Volume titr2->an1 Generate Titration Curve an2 Identify equivalence point an1->an2 an3 Determine pKa at half-equivalence point an2->an3

Caption: Workflow for Potentiometric pKa Determination.

LogD Determination via the Shake-Flask Method

The shake-flask method remains the benchmark for determining lipophilicity.[14] It directly measures the partitioning of a compound between an aqueous phase and an immiscible organic solvent, typically n-octanol.[14][15]

Causality: This experiment quantifies the compound's preference for a nonpolar (n-octanol) versus a polar (aqueous buffer) environment. The ratio of concentrations at equilibrium provides the distribution coefficient (LogD at a specific pH), which is a crucial indicator of membrane permeability.

Experimental Protocol:

  • Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., phosphate buffer at pH 7.4) and allow them to separate. This ensures that each phase is saturated with the other prior to the experiment, preventing volume changes during partitioning.[15]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small amount of the compound's stock solution.

  • Equilibration: Seal the vial and shake for a sufficient time (e.g., 2-4 hours) to allow the compound to partition and reach equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.[15]

  • Sampling: Carefully remove an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the layers.[14]

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_anal Analysis & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Add compound to biphasic system prep1->prep2 equil1 Shake to allow partitioning prep2->equil1 sep1 Centrifuge to separate layers equil1->sep1 sep2 Sample aliquots from both n-octanol and aqueous phases sep1->sep2 anal1 Measure concentration in each phase sep2->anal1 anal2 Calculate LogD = log([C]octanol / [C]aqueous) anal1->anal2

Caption: Workflow for Shake-Flask LogD Determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this exact compound require experimental acquisition, its key features can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the aliphatic protons of the fused cyclopentane ring. The aromatic proton will appear in the downfield region (typically δ 7.0-8.5 ppm). The three sets of CH₂ groups in the cyclopentane ring will appear in the upfield region (typically δ 2.0-3.5 ppm) and will likely exhibit triplet-triplet-quintet or more complex coupling patterns depending on their magnetic equivalence.[17][18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm), while the three aliphatic carbons of the cyclopentane ring will appear in the upfield region (δ 20-40 ppm).[19][20]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. These include C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons. Aromatic C=C and C=N stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.[19][21] The C-Cl stretch will likely appear in the 1000-1100 cm⁻¹ range.

Synthesis and Reactivity

This compound is typically synthesized through multi-step sequences involving the construction of the fused pyridine ring system. Methods often involve cyclocondensation reactions.[19][20][22] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, making this compound a versatile intermediate for introducing a wide variety of functional groups, further enhancing its utility in the synthesis of compound libraries for drug discovery.

Conclusion

This compound is a valuable chemical entity whose utility in research and development is defined by its physicochemical properties. A thorough understanding and experimental validation of its solubility, pKa, and lipophilicity are not merely procedural but are fundamental to predicting its biological behavior and enabling rational drug design. The protocols and insights provided in this guide serve as a robust framework for scientists working with this compound, ensuring data integrity and facilitating its successful application in the development of new therapeutics.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
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  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (n.d.).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30).
  • 2.8: pH measurement and determination of pKa value - Chemistry LibreTexts. (2023, May 7).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Shake Flask logK - Lokey Lab Protocols. (2017, March 6).
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  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.).
  • 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Echemi. (n.d.).
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Methodological & Application

Application Note: A Practical, Two-Step Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its rigid, fused-ring structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a chlorine atom at the 4-position, yielding 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, furnishes a key intermediate amenable to a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the generation of diverse compound libraries. This application note provides a detailed, field-proven protocol for the synthesis of this valuable building block, commencing from readily available starting materials.

The synthetic strategy is predicated on a two-step sequence: (1) the construction of the core heterocyclic system to form 6,7-dihydro-5H-cyclopenta[b]pyridin-4(5H)-one, followed by (2) a robust chlorination to yield the target compound. The causality behind our experimental choices is elucidated throughout, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved via a two-step process. The first step involves the formation of the pyridinone ring system, followed by a chlorination step.

Synthetic_Pathway cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: Annulation cluster_2 Step 3: Chlorination Starting_Materials Cyclopentanone + Dimethylformamide dimethyl acetal (DMF-DMA) Intermediate_1 3-(Dimethylamino)-2-cyclopenten-1-one Starting_Materials->Intermediate_1 Reaction Pyridinone 6,7-dihydro-5H-cyclopenta[b]pyridin-4(5H)-one Intermediate_1->Pyridinone + Acrylamide, NaH Final_Product This compound Pyridinone->Final_Product POCl3, heat G Chlorination Protocol Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 6,7-dihydro-5H-cyclopenta[b]pyridin-4(5H)-one B Add POCl3 A->B C Heat to reflux (105-110 °C) for 3-5h B->C D Cool to RT C->D E Quench on ice D->E F Neutralize with NaHCO3 E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column Chromatography H->I J Final Product: 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine I->J

Application Note & Protocol: A Robust Multicomponent Strategy for the Synthesis of Highly Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fused Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] This fused bicyclic system, characterized by its high structural rigidity, serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2] The pyridine moiety, in particular, is a key pharmacophore found in numerous drugs, and its derivatives are explored for a range of applications, such as IKKb inhibitors and A2A adenosine receptor antagonists.[3] Beyond pharmaceuticals, these nitrogen-containing heterocycles are integral to the design of agrochemicals and specialty polymers.[2][3]

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like the 6,7-dihydro-5H-cyclopenta[b]pyridine system.[1][4][5][6] By combining three or more starting materials in a single, one-pot operation, MCRs streamline synthetic pathways, reduce waste, and allow for the rapid generation of diverse compound libraries—a significant advantage in drug discovery and materials science.[1][6][7]

This document provides a detailed guide to a field-proven, three-component reaction for synthesizing highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the broader applications of this versatile synthetic strategy.

Featured Multicomponent Reaction: A Cyclocondensation Approach

The cornerstone of this application note is an efficient cyclocondensation reaction between a 2,5-diarylidenecyclopentanone, propanedinitrile (malononitrile), and a sodium alkoxide.[3][8] This MCR is notable for its operational simplicity and the high yields of the desired products, often without the need for chromatographic purification.[3] The sodium alkoxide plays a dual role, acting as both a strong base to initiate the reaction cascade and as a nucleophile that becomes incorporated into the final product scaffold.[3][8]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions R1 2,5-Diarylidenecyclopentanone C1 Alcohol (ROH) Reflux, 1h, 80°C R1->C1 R2 Propanedinitrile R2->C1 R3 Sodium Alkoxide (NaOR) R3->C1 P1 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine- 3-carbonitrile C1->P1 G node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_step node_step Start Propanedinitrile + 2,5-Diarylidenecyclopentanone Step1 Michael Addition Start->Step1 IntermediateA Adduct A Step1->IntermediateA Step2 Nucleophilic Attack by Alkoxide (RO⁻) IntermediateA->Step2 IntermediateB Intermediate B Step2->IntermediateB Step3 Intramolecular Cyclization IntermediateB->Step3 Step4 Dehydration & Aromatization Step3->Step4 Product Final Product Step4->Product

Caption: Proposed mechanistic pathway for the synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, conditions, and work-up procedure should reliably yield the desired product, often in high purity.

Materials & Equipment:

  • 2,5-Diarylidenecyclopentanone derivative (1.0 eq, 0.02 mol)

  • Propanedinitrile (Malononitrile) (1.0 eq, 0.02 mol, 1.32 g)

  • Sodium ethoxide (for ethanol solvent) (1.0 eq, 0.02 mol, 1.36 g) OR Sodium methoxide (for methanol solvent) (1.0 eq, 0.02 mol, 1.08 g)

  • Anhydrous Ethanol or Methanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard filtration apparatus (Büchner funnel)

  • Distilled water

Step-by-Step Workflow:

G node_action node_action node_condition node_condition node_result node_result A 1. Charge Flask: - 2,5-Diarylidenecyclopentanone (0.02 mol) - Propanedinitrile (0.02 mol) - Sodium Alkoxide (0.02 mol) - Anhydrous Alcohol B 2. Heat to Reflux A->B C Stir at 80°C for 1 hour B->C D 3. Cool to Room Temp. C->D E 4. Dilute with 150 mL of distilled water D->E F Precipitate Forms E->F G 5. Collect Solid by Filtration F->G H 6. Wash & Dry Product G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and the corresponding sodium alkoxide (0.02 mol). [1][3]2. Solvent Addition: Add the appropriate anhydrous alcohol as the solvent. Use ethanol if sodium ethoxide is the reagent, and methanol if sodium methoxide is used. [1][3]3. Reflux: Immerse the flask in a heating mantle and reflux the reaction mixture at 80 °C for 1 hour with vigorous stirring. [1][3]Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. [1]5. Precipitation: Pour the cooled reaction mixture into 150 mL of distilled water with stirring. A solid product should precipitate out of the solution. [1]6. Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with ample distilled water to remove any inorganic salts. The product is often obtained in high purity, but if necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed. [3]7. Drying: Dry the purified product under vacuum to obtain the final 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Expected Observations & Validation:

  • Yields: This reaction typically proceeds in good to excellent yields, often ranging from 75% to 90% or higher. [3][8]* Purity: A key advantage of this protocol is that the desired product often precipitates in high purity, negating the need for column chromatography. [3]* Characterization: The structure of the synthesized compounds should be unequivocally confirmed using standard analytical techniques.

    • IR Spectroscopy: Look for a sharp, strong absorption band around 2210-2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch and a band around 1605 cm⁻¹ for the C=N bond. [1][3][8] * ¹H NMR Spectroscopy: Expect to see characteristic signals for the alkoxy group (e.g., a triplet and quartet for an ethoxy group), aliphatic protons of the cyclopentane ring (typically as triplets), and aromatic protons in the expected regions. [1][3][8]

Data Presentation: Substrate Scope & Performance

The versatility of this MCR allows for the synthesis of a variety of derivatives by simply changing the starting 2,5-diarylidenecyclopentanone and the alkoxide.

Product ID Aryl Group (Ar) Alkoxy Group (OR) Yield (%) Melting Point (°C) Reference
CAPD-1 Pyridin-2-ylEthoxyHigh (not specified)Not specified[3]
CAPD-2 Pyridin-2-ylMethoxyHigh (not specified)Not specified[3]
CAPD-3 Pyridin-4-ylMethoxyHigh (not specified)Not specified[3]
CAPD-4 2-MethoxyphenylEthoxy75160-161[3][8]

Note: Specific yield and melting point data for some derivatives were not detailed in the source material but were reported to be high-yielding. [1][3]

Applications and Future Directions

The 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives synthesized via this MCR protocol are of significant interest for various applications:

  • Drug Discovery: As previously mentioned, this scaffold is a valuable starting point for the synthesis of novel therapeutics. [1][2]The ability to easily vary the aryl and alkoxy substituents using this MCR provides a powerful tool for generating compound libraries for high-throughput screening.

  • Corrosion Inhibition: Recent studies have demonstrated the efficacy of these compounds as corrosion inhibitors for carbon steel in acidic media. [3][8]The nitrogen and oxygen heteroatoms, along with the π-electron systems, allow the molecules to adsorb onto the metal surface, forming a protective film. [3]* Materials Science: The rigid, planar structure of these molecules makes them potential candidates for development as organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Alternative Multicomponent Approaches

While the featured protocol is highly effective, it is important to note that other MCRs for this scaffold exist. One such alternative involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent. [9]This highlights the modularity of MCRs in constructing the cyclopenta[b]pyridine core from different sets of simple precursors. [9]

Caption: Reactant relationships in an alternative MCR.

Conclusion

The multicomponent cyclocondensation reaction detailed herein offers an efficient, reliable, and scalable method for the synthesis of highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. [1]Its operational simplicity, high yields, and the ability to generate molecular diversity from readily available starting materials make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanism and following the validated protocol, scientists can effectively leverage this powerful reaction to accelerate their research and development efforts.

References

  • Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. Benchchem.
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Application Notes & Protocols: Manganese-Catalyzed Benzylic Oxidation for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fused Pyridinone Scaffolds

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure is a privileged scaffold in medicinal chemistry and drug development.[1][2] These fused heterocyclic systems are integral to a wide array of pharmacologically active molecules, exhibiting diverse biological activities.[1][2] The development of efficient, selective, and sustainable synthetic methods to access these analogs is therefore of paramount importance to researchers in academia and industry. Traditional multi-step syntheses can be arduous and environmentally taxing.[3][4] In contrast, direct C-H bond functionalization represents a more atom-economical and elegant approach to constructing these valuable molecular architectures.[5][6][7]

This guide details a robust and environmentally conscious methodology for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs via a manganese-catalyzed oxidation of the benzylic C(sp³)–H bond of 2,3-cyclopentenopyridine precursors.[8] This protocol leverages an inexpensive and earth-abundant metal catalyst, manganese, in combination with a readily available oxidant, to achieve high yields and excellent chemoselectivity under mild, aqueous conditions.[8][9][10]

Scientific Principles: Understanding Manganese-Catalyzed C–H Oxidation

Manganese is a versatile transition metal capable of accessing multiple oxidation states (from -3 to +7), which underpins its rich catalytic activity in a variety of organic transformations, including powerful oxidation reactions.[5][9][11] The catalytic cycle for the benzylic oxidation of 2,3-cyclopentenopyridine analogs is believed to proceed through the formation of a high-valent manganese-oxo species, a potent oxidizing agent.[12][13]

The Causality Behind Our Choices:

  • Manganese(II) Triflate (Mn(OTf)₂): We select Mn(OTf)₂ as the catalyst precursor due to its high Lewis acidity and the weakly coordinating nature of the triflate anion, which facilitates the interaction between the manganese center and the oxidant.[8][14] This promotes the formation of the active catalytic species.

  • tert-Butyl Hydroperoxide (t-BuOOH): t-BuOOH serves as the terminal oxidant in this protocol.[8][15] It is a cost-effective, commercially available, and relatively stable peroxide. In the presence of the manganese catalyst, it is activated to generate the reactive manganese-oxo intermediate responsible for the C-H bond cleavage.[16][17] The reaction is performed using an aqueous solution of t-BuOOH (typically 65-70%), highlighting the green chemistry aspect of this method.[8]

  • Water as Solvent: The use of water as the reaction solvent is a key feature of this protocol, offering significant environmental and safety advantages over traditional organic solvents.[8] It is non-toxic, non-flammable, and inexpensive. The reaction's success in water demonstrates a sustainable approach to chemical synthesis.

The proposed mechanism involves the activation of the C-H bond at the benzylic position (the CH₂ group adjacent to the pyridine ring). This position is particularly susceptible to oxidation due to the stabilizing effect of the adjacent aromatic pyridine ring on the potential reaction intermediates (e.g., a radical or cationic species).[12][18][19] The high-valent manganese-oxo species is proposed to abstract a hydrogen atom from the benzylic carbon, initiating the oxidation cascade that ultimately leads to the formation of the ketone.[11][13]

Visualizing the Catalytic Pathway

The following diagram illustrates the proposed catalytic cycle for the manganese-catalyzed benzylic oxidation.

Manganese_Catalytic_Cycle Mn_II Mn(II) Catalyst Active_Oxidant High-Valent Mn-Oxo Species Mn_II->Active_Oxidant Oxidation tBuOOH t-BuOOH tBuOOH->Active_Oxidant Intermediate Substrate-Catalyst Complex Active_Oxidant->Intermediate Hydrogen Atom Abstraction (HAT) tBuOH t-BuOH Active_Oxidant->tBuOH Byproduct Formation Substrate 2,3-Cyclopentenopyridine (Substrate) Substrate->Intermediate Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Product) Intermediate->Mn_II Catalyst Regeneration Intermediate->Product Oxygen Rebound & Product Release

Caption: Proposed catalytic cycle for Mn-catalyzed benzylic C-H oxidation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs.

Materials and Reagents
  • 2,3-Cyclopentenopyridine analogs (Substrate)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65-70% in H₂O)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

General Reaction Procedure

The following workflow diagram outlines the key steps of the experimental protocol.

Experimental_Workflow Start Start Setup Reaction Setup: Combine Substrate, Mn(OTf)₂, t-BuOOH, and H₂O in a flask. Start->Setup Stir Stir vigorously at 25 °C. Setup->Stir Monitor Monitor reaction progress by TLC or GC-MS. Stir->Monitor Workup Aqueous Workup: Quench reaction and extract with Dichloromethane. Monitor->Workup Upon completion Dry Dry organic layers over anhydrous Na₂SO₄. Workup->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by silica gel column chromatography. Concentrate->Purify Analyze Characterize product (NMR, HRMS). Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2,3-cyclopentenopyridine analog (1.0 mmol, 1.0 equiv), manganese(II) triflate (0.05 mmol, 0.05 equiv), and deionized water (5 mL).

  • Addition of Oxidant: While stirring the mixture, add tert-butyl hydroperoxide (65% in H₂O, 5.0 mmol, 5.0 equiv) dropwise.

  • Reaction: Vigorously stir the reaction mixture at room temperature (25 °C) for the required time (typically 24-72 hours).[8][20]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analog.[20]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[20]

Data Presentation: Substrate Scope and Yields

The manganese-catalyzed oxidation protocol is applicable to a range of substituted 2,3-cyclopentenopyridine analogs. The electronic nature of the substituents on the pyridine ring can influence the reaction efficiency.

EntrySubstrate (2,3-Cyclopentenopyridine Analog)ProductReaction Time (h)Yield (%)
12,3-Cyclopentenopyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one7288[20]
24-Methyl-2,3-cyclopentenopyridine4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one4892
34-Methoxy-2,3-cyclopentenopyridine4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one4885
44-Chloro-2,3-cyclopentenopyridine4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one7275

Note: Yields are for isolated products after purification. Reaction conditions: Substrate (1 mmol), Mn(OTf)₂ (0.05 mmol), t-BuOOH (5 mmol), H₂O (5 mL), 25 °C. Data is representative and may vary based on specific substrate and experimental setup.

Trustworthiness and Self-Validation

The robustness of this protocol is demonstrated by its high yields and chemoselectivity. The reaction specifically targets the benzylic C-H bonds while leaving other potentially oxidizable functional groups on the pyridine ring intact. To ensure reproducibility, it is crucial to:

  • Use high-purity reagents: The quality of the catalyst and oxidant can significantly impact the reaction outcome.

  • Maintain vigorous stirring: In this biphasic system (if the substrate is not fully soluble in water), efficient mixing is essential for good mass transfer and consistent results.

  • Careful monitoring: Over-oxidation or side reactions can occur with prolonged reaction times. Regular monitoring allows for quenching the reaction at the optimal point.

Conclusion and Future Perspectives

The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogs offers a highly efficient, selective, and environmentally friendly route to valuable 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffolds.[8] This methodology, which utilizes an earth-abundant catalyst and water as the solvent, aligns with the principles of green chemistry. The operational simplicity and broad applicability make it a valuable tool for researchers in drug discovery and organic synthesis. Future research may focus on expanding the substrate scope to more complex molecules and further elucidating the reaction mechanism to enable even more precise control over selectivity.

References

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  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (2025). ResearchGate. Available at: [Link]

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  • Zhou, J. H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. Available at: [Link]

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  • A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. (2024). RSC Publishing. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of therapeutic agents and agrochemicals.[1][2] Notably, this structural motif is a key component in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[3][4][5] The introduction of a chlorine atom at the 4-position of this scaffold, yielding 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, further enhances its synthetic utility by providing a reactive handle for subsequent cross-coupling reactions and nucleophilic substitutions, thereby enabling the generation of diverse molecular libraries for drug discovery and development.

This application note provides a comprehensive guide for the synthesis of this compound and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and key considerations for successful synthesis and analog generation.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the foundational 6,7-dihydro-5H-cyclopenta[b]pyridine ring system. The subsequent stage involves the selective chlorination of the pyridine ring at the 4-position.

Synthesis_Workflow cluster_stage1 Stage 1: Scaffold Construction cluster_stage2 Stage 2: Selective Chlorination A Cyclopentanone C 6,7-dihydro-5H-cyclopenta[b]pyridine A->C Reaction B Propargylamine B->C D 6,7-dihydro-5H-cyclopenta[b]pyridine F This compound D->F Chlorination E Chlorinating Agent E->F

Caption: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is adapted from a green synthesis approach, utilizing an ionic liquid as both the solvent and catalyst.[4] This method offers advantages in terms of reaction efficiency and ease of product separation.

Materials:

  • Cyclopentanone

  • Propargylamine

  • 1-Butyl-3-methylimidazolium tetrafluoroborate (BMImBF4)

  • 1-Butyl-3-methylimidazolium trichlorocuprate(II) (BMImCuCl3)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (1 equivalent) and propargylamine (1 equivalent) in a mixture of BMImBF4 and BMImCuCl3.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6,7-dihydro-5H-cyclopenta[b]pyridine.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Synthesis of this compound

The chlorination of the pyridine ring can be achieved using a variety of chlorinating agents. This protocol utilizes phosphorus pentachloride, a common and effective reagent for this transformation.[6][7]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Phosphorus pentachloride (PCl5)

  • Ice-water

  • Sodium carbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction vessel, carefully mix 6,7-dihydro-5H-cyclopenta[b]pyridine (1 equivalent) with phosphorus pentachloride (1.1 equivalents).

  • Heat the mixture in an oil bath to 140-150°C for approximately 10-15 minutes. The initial solid mixture will melt and then may resolidify before melting again as the reaction progresses.

  • Cool the reaction mixture to room temperature and then carefully treat with ice-water.

  • Make the solution weakly alkaline by the addition of a sodium carbonate solution.

  • Extract the aqueous layer thoroughly with diethyl ether (3 x 25 mL).

  • Combine the ethereal extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The resulting residue, this compound, can be purified by vacuum distillation or column chromatography.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of the cyclopenta[b]pyridine scaffold via the reaction of cyclopentanone and propargylamine in an ionic liquid is believed to proceed through a cascade of reactions, including imine formation, cyclization, and aromatization, catalyzed by the ionic liquid system.

The subsequent chlorination of the pyridine ring with phosphorus pentachloride is a well-established transformation. The proposed mechanism involves the initial formation of a pyridinium salt, followed by nucleophilic attack of the chloride ion.

Chlorination_Mechanism cluster_pyridine cluster_reagents Pyridine Pyridine Ring Intermediate1 Pyridinium Intermediate Pyridine->Intermediate1 + PCl₅ PCl5 PCl₅ Product 4-Chloropyridine Intermediate1->Product + Cl⁻

Caption: Proposed chlorination mechanism.

Analog Synthesis and Data

The described synthetic route is amenable to the generation of a wide range of analogs by modifying the starting materials. For instance, substituted cyclopentanones can be employed in the initial stage to introduce diversity on the cyclopentane ring. Furthermore, a variety of substituted pyridines can be synthesized and subsequently chlorinated.

Starting Material (Cyclopentanone Analog)Starting Material (Pyridine Analog)ProductExpected Yield Range (%)
Cyclopentanone6,7-dihydro-5H-cyclopenta[b]pyridineThis compound60-75
3-Methylcyclopentanone3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine4-chloro-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine55-70
3-Phenylcyclopentanone3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine4-chloro-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine50-65

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound and its analogs. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently access this valuable class of compounds for applications in medicinal chemistry and drug discovery. The versatility of the synthetic route allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

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  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their optimal geometry for fitting into the ATP-binding pocket of various kinases. The pyridine core, in particular, is a ubiquitous feature in numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the kinase's hinge region, a key interaction for potent inhibition.[3] This guide focuses on a specific and highly valuable building block, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine , and its application in the synthesis of next-generation kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors like Ribociclib.[4][5]

The fused cyclopentane ring in this compound offers conformational rigidity and a three-dimensional profile that can be exploited to achieve greater selectivity and improved pharmacokinetic properties. The chlorine atom at the 4-position is not merely a substituent but a strategic functional handle, primed for sophisticated cross-coupling reactions that form the linchpin of the final inhibitor's structure.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this key intermediate. We will delve into the causality behind synthetic choices, provide robust, step-by-step protocols, and contextualize its application within the broader framework of kinase inhibitor design.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of the title compound is a critical first step. While multiple routes exist for substituted pyridines, a common and scalable approach involves the construction of the corresponding hydroxyl- or oxo-precursor followed by chlorination. The following protocol is adapted from established methodologies for similar heterocyclic systems.[6][7]

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol

The precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol, can be synthesized from 2,3-cyclopentenopyridine via oxidation. A manganese-catalyzed oxidation offers an efficient and environmentally conscious method.[8]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol).

  • Add Mn(OTf)₂ (0.0025 mmol) as the catalyst.

  • Add 2.5 mL of deionized water, followed by t-BuOOH (2.5 mmol, 65% in H₂O).[8]

  • Stir the reaction mixture vigorously at 25°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Subsequent reduction would yield the target alcohol.

Protocol 2: Chlorination to this compound

The conversion of the pyridinol/pyridinone to the chloro-derivative is a key activation step. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this transformation. This procedure is based on well-established methods for converting hydroxypyrimidines and related heterocycles to their chloro-analogs.[6]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol (or its tautomer)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask equipped with a reflux condenser, place 6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (5-10 eq). The reaction can be run neat or in an inert solvent like toluene.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.[9]

Visualization of Synthetic Workflow

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Precursor 6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol Start->Precursor Mn(OTf)2, t-BuOOH H2O, 25°C Product This compound Precursor->Product POCl3 Reflux

Caption: Synthetic route to the key chloro-intermediate.

Part 2: Application in Kinase Inhibitor Synthesis via Cross-Coupling

The 4-chloro position of the cyclopenta[b]pyridine core is an electrophilic site, ideal for palladium-catalyzed cross-coupling reactions. The two most pertinent reactions for constructing kinase inhibitors are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

A. Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage central to the structure of many kinase inhibitors, including Ribociclib.[5][10][11] This reaction couples an aryl halide (our chloro-intermediate) with an amine. In the context of CDK4/6 inhibitors, this amine is often a substituted piperazine derivative.

Expertise & Experience: The choice of palladium catalyst and, crucially, the phosphine ligand is paramount for success. The electron-rich and sterically hindered nature of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is essential for facilitating the challenging oxidative addition of the chloro-pyridine and subsequent reductive elimination. The base is also a critical parameter; a non-nucleophilic, moderately strong base like sodium tert-butoxide or cesium carbonate is typically employed to deprotonate the amine without competing in the reaction.

Protocol 3: Buchwald-Hartwig Amination with a Piperazine Derivative

This protocol provides a general procedure for coupling this compound with a protected piperazine, a key step toward a Ribociclib analogue.

Materials:

  • This compound (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (or other desired amine, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add this compound, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.

  • In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent.

  • Add the catalyst-ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired N-aryl piperazine product.

Visualization of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Cl AmineComplex Amine Coordination OxAdd->AmineComplex Amine, Base ProductComplex Product Complex AmineComplex->ProductComplex ProductComplex->Pd(0)L2 Reductive Elimination Product Coupled Product ProductComplex->Product ArCl 4-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine ArCl->OxAdd Amine Piperazine Derivative Amine->AmineComplex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

B. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, creating C-C bonds between an organoboron species and a halide.[12][13][14] This is particularly useful for synthesizing kinase inhibitors that feature a biaryl or aryl-heteroaryl core. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to rapidly build molecular complexity.

Expertise & Experience: The key to a successful Suzuki coupling lies in the activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME) is critical and often substrate-dependent. For heteroaryl chlorides, which can be less reactive than bromides or iodides, a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand, is often necessary.[15]

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos ligand.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Dioxane/H₂O).

  • Heat the reaction to 80-100°C and stir for 6-18 hours, monitoring by LC-MS or TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Rationale

The strategic value of the 4-amino-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold lies in its ability to effectively interact with the ATP-binding site of kinases like CDK4/6.

Key Interactions:

  • Hinge Binding: The pyridine nitrogen and the exocyclic amine nitrogen form a bidentate hydrogen bond network with the backbone of the kinase hinge region (e.g., with Val101 in CDK6), which is a hallmark of many potent Type I kinase inhibitors.[16]

  • Hydrophobic Pockets: The cyclopentyl ring projects into a hydrophobic pocket, enhancing binding affinity and contributing to selectivity over other kinases.

  • Solvent Front Exposure: The substituent attached via the cross-coupling reaction (e.g., the piperazine moiety in Ribociclib) typically extends towards the solvent-exposed region of the active site. This position is highly tolerant of modification, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.

Visualization of Kinase Binding Logic

Kinase_Binding cluster_kinase Kinase ATP Binding Site InhibitorCore 4-Amino-6,7-dihydro- 5H-cyclopenta[b]pyridine Core Hinge Hinge Region (e.g., Val101) InhibitorCore->Hinge Bidentate H-Bonds (Pyridine N, Amine NH) HydrophobicPocket Hydrophobic Pocket InhibitorCore->HydrophobicPocket van der Waals Interactions (Cyclopentyl Ring) SolventFront Solvent-Exposed Region InhibitorCore->SolventFront Vector for SAR (Piperazine, etc.)

Caption: Key interactions of the scaffold within a kinase active site.

Quantitative Data Summary

The efficacy of inhibitors derived from this scaffold is typically evaluated by their half-maximal inhibitory concentration (IC₅₀). The following table presents representative data for Ribociclib, a prominent example.

CompoundTarget KinaseIC₅₀ (nM)Cell-Based Assay (pRb inhibition) IC₅₀ (nM)
Ribociclib (LEE011) CDK4/Cyclin D11063
CDK6/Cyclin D339-

Data compiled from publicly available sources on CDK4/6 inhibitors.[17][18]

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of potent and selective kinase inhibitors. Its synthesis is achievable through robust, scalable chemical transformations. The chloro-substituent serves as a versatile handle for state-of-the-art palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A deep understanding of the reaction mechanisms and the structure-activity relationships that govern kinase binding allows for the rational design of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to leverage this privileged scaffold in their drug discovery and development programs.

References

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  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Strategic Use of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: The Privileged Scaffold in CNS Drug Discovery

The quest for novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging yet vital areas of modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand a sophisticated approach to molecular design. Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with CNS targets and their favorable physicochemical properties for brain penetration. The pyridine ring, a six-membered heterocycle, is one such scaffold, found in numerous approved CNS drugs.[1][2] This guide focuses on a specific, strategically functionalized pyridine derivative: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine .

This bicyclic scaffold presents a rigidified framework that can orient appended pharmacophoric elements in a precise three-dimensional arrangement, a critical factor for high-affinity and selective binding to CNS receptors. The dihydro-cyclopenta fusion reduces the number of rotatable bonds, an attribute often correlated with improved pharmacokinetic properties in CNS drug candidates.

The Strategic Role of the 4-Chloro Substituent

The inclusion of a chlorine atom at the 4-position of the pyridine ring is a deliberate design choice aimed at modulating several key drug-like properties. Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry, often referred to as the "magic chlorine" effect.[3] A chloro substituent can influence a molecule's:

  • Lipophilicity: Increasing lipophilicity, which can enhance membrane permeability and BBB penetration.

  • Metabolic Stability: Blocking sites of potential metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Participating in halogen bonding or other non-covalent interactions within the target protein's binding pocket, potentially increasing potency and selectivity.

  • Bioisosterism: Acting as a bioisostere for other functional groups, allowing for fine-tuning of electronic and steric properties.[4]

The strategic placement of the chlorine atom is paramount. Its electron-withdrawing nature can also modulate the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and its potential for forming crucial interactions with target receptors.

Application in Dopamine D2 Receptor Antagonist Development: A Case Study

A primary application of the this compound scaffold is in the development of antagonists for the dopamine D2 receptor (D2R). D2R antagonists are a cornerstone in the treatment of psychosis, particularly in schizophrenia.[5] The following sections will detail the synthetic utility of this scaffold and the subsequent biological evaluation of a representative D2R antagonist.

Synthetic Protocol: From Scaffold to Lead Compound

The synthesis of a potential D2R antagonist from this compound can be envisioned as a multi-step process. The chloro-substituent serves as a versatile handle for introducing a variety of side chains via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Protocol 1: Synthesis of a Representative D2R Antagonist

This protocol outlines the synthesis of a hypothetical, yet representative, D2R antagonist incorporating the this compound core and a piperazine moiety, a common feature in many antipsychotic drugs.[6]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of This compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added 1-(tert-butoxycarbonyl)piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • The Boc-protected intermediate from Step 1 is dissolved in a 4 M solution of HCl in 1,4-dioxane.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the piperazinyl-cyclopenta[b]pyridine intermediate as its hydrochloride salt.

Step 3: Amide Coupling

  • To a solution of the intermediate from Step 2 (1.0 eq) and a suitable carboxylic acid (e.g., 4-fluorobenzoic acid, 1.1 eq) in anhydrous dichloromethane (DCM) are added N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final compound is purified by column chromatography or recrystallization.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling Start 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Reagent1 Boc-piperazine, K2CO3, DMF Start->Reagent1 120 °C, 12h Intermediate1 Boc-protected piperazinyl- cyclopenta[b]pyridine Reagent1->Intermediate1 Reagent2 4M HCl in Dioxane Intermediate1->Reagent2 rt, 2h Intermediate2 Piperazinyl-cyclopenta[b]pyridine (HCl salt) Reagent2->Intermediate2 Reagent3 Ar-COOH, BOP, DIPEA, DCM Intermediate2->Reagent3 rt, 16h Final_Product Final D2R Antagonist Candidate Reagent3->Final_Product

Caption: Synthetic scheme for a representative D2R antagonist.

In Vitro Biological Evaluation Protocols

A systematic in vitro evaluation is essential to characterize the pharmacological and pharmacokinetic profile of the synthesized compounds.

Protocol 2: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the D2 receptor.

  • Cell Culture: Use a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 3: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay determines whether the compound acts as an antagonist at the D2 receptor.

  • Cell Culture: Use a stable cell line expressing the human dopamine D2 receptor.

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).

    • Incubate for 30 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the test compound concentration.

    • An antagonist will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.

    • Determine the IC₅₀ value for the antagonist.

Diagram 2: D2R Antagonist Evaluation Workflow

G Compound Synthesized Compound Binding_Assay D2R Binding Assay ([³H]-Spiperone) Compound->Binding_Assay Functional_Assay D2R Functional Assay (cAMP Inhibition) Compound->Functional_Assay ADME_Assay In Vitro ADME Assays Compound->ADME_Assay BBB_Assay BBB Permeability Assay Compound->BBB_Assay Ki Determine Ki (Affinity) Binding_Assay->Ki IC50_Func Determine IC50 (Potency & Antagonism) Functional_Assay->IC50_Func ADME_Profile Metabolic Stability, Solubility, PPB ADME_Assay->ADME_Profile BBB_Perm Papp (Caco-2/MDCK) BBB_Assay->BBB_Perm Lead_Candidate Lead Candidate for In Vivo Studies Ki->Lead_Candidate IC50_Func->Lead_Candidate ADME_Profile->Lead_Candidate BBB_Perm->Lead_Candidate

Caption: Workflow for the in vitro evaluation of a D2R antagonist candidate.

In Vitro ADME and Blood-Brain Barrier Permeability Protocols

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and BBB permeability is crucial for the success of a CNS drug candidate.

Protocol 4: In Vitro ADME Profiling

A standard panel of in vitro ADME assays should be conducted.[7][8]

  • Metabolic Stability: Incubate the test compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS. This provides an indication of its metabolic clearance.

  • Aqueous Solubility: Determine the solubility of the compound in phosphate-buffered saline (PBS) at physiological pH. Poor solubility can limit absorption and bioavailability.

  • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration. High plasma protein binding can reduce the free concentration of the drug available to cross the BBB and interact with its target.

Protocol 5: In Vitro Blood-Brain Barrier Permeability Assay (Caco-2 or MDCK)

This assay models the permeability of a compound across the BBB.[9]

  • Cell Culture: Grow a confluent monolayer of Caco-2 or MDCK cells on a semi-permeable filter support in a transwell plate. These cells form tight junctions that mimic the BBB.

  • Permeability Assay:

    • Add the test compound to the apical (blood) side of the transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Measure the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp). A higher Papp value indicates greater potential for BBB penetration.

Data Presentation and Interpretation

The data generated from these protocols should be compiled and analyzed to guide the drug discovery process.

Table 1: Representative In Vitro Data for a D2R Antagonist Candidate

ParameterValueInterpretation
D2R Binding (Ki) 5.2 nMHigh affinity for the target receptor.
D2R Functional (IC₅₀) 15.8 nMPotent antagonist activity.
Metabolic Stability (t½) > 60 minGood metabolic stability, suggesting a potentially longer in vivo half-life.
Aqueous Solubility 75 µg/mLAdequate solubility for further development.
Plasma Protein Binding 92%Moderate to high binding, requiring consideration in dose calculations.
BBB Permeability (Papp) 12 x 10⁻⁶ cm/sGood potential for crossing the blood-brain barrier.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel CNS drug candidates. Its rigidified structure and the strategic placement of a chlorine atom provide medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of compounds derived from this promising scaffold. Successful candidates identified through this workflow can then be advanced to in vivo models of CNS disorders for further efficacy and safety testing.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
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  • A new approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine. (2012).
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  • Zhang, Y., & Ye, T. (2011). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 13(11), 3034-3037.
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  • Fisyuk, A. S., & Boyarskaya, I. A. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][5] triazino [2, 3-c] quinazolines. Molecules, 26(16), 4983.

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Application Note & Protocol: N-Alkylation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The pyridine nitrogen in this substrate, while nucleophilic, is influenced by the electron-withdrawing chloro-substituent, necessitating carefully optimized reaction conditions. This guide details two robust protocols: a classical approach using alkyl halides and a milder, versatile method employing the Mitsunobu reaction. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and outline methods for product purification and characterization.

Introduction: The Significance of N-Alkylated Pyridinium Scaffolds

N-alkylated pyridinium salts are prevalent structural motifs in a vast array of functional molecules, from pharmaceuticals to ionic liquids.[1] The quaternization of the pyridine nitrogen atom fundamentally alters the electronic properties of the ring, rendering it more electron-deficient and susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic strategies. Furthermore, the N-alkyl substituent itself can be tailored to modulate solubility, bioavailability, and steric properties, making N-alkylation a key step in drug discovery and molecular engineering.

The substrate, this compound, presents a unique case. The fused cyclopentane ring introduces conformational constraints, while the 4-chloro substituent deactivates the pyridine ring towards electrophilic attack, a factor that must be considered during N-alkylation.[2][3] This guide aims to provide researchers with reliable and reproducible methods to overcome these challenges and efficiently synthesize the desired N-alkylated products.

Mechanistic Considerations and Strategy Selection

The N-alkylation of a pyridine is fundamentally a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the pyridine nitrogen attacks an electrophilic carbon atom.[4] The choice of alkylating agent and reaction conditions dictates the efficiency and success of this transformation.

Classical N-Alkylation with Alkyl Halides

This is the most direct method for N-alkylation. The reaction proceeds by the nucleophilic attack of the pyridine nitrogen on the alkyl halide.[4]

  • Alkylating Agent: The reactivity of the alkyl halide is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions.[4]

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to solvate the resulting pyridinium salt and promote the SN2 reaction.[5]

  • Temperature: Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides or deactivated pyridines.

Mitsunobu Reaction for Milder N-Alkylation

The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when using alcohols as the alkyl source. This reaction proceeds under mild, neutral conditions and with a clean inversion of stereochemistry at the alcohol carbon.[6]

  • Mechanism: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. The pyridine, acting as the nucleophile, then displaces the activated alcohol.[6][7]

  • Advantages: This method is advantageous for substrates that are sensitive to heat or basic conditions. It also allows for the use of a broader range of alkylating agents in the form of primary and secondary alcohols.[8]

  • Considerations: A potential side reaction in the Mitsunobu reaction with pyridone-like structures is O-alkylation.[7] However, for pyridines, N-alkylation is generally favored. Careful control of reaction conditions and stoichiometry is key.

Experimental Workflow and Protocols

The overall experimental workflow for the N-alkylation of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_protocolA Protocol A: Alkyl Halide cluster_protocolB Protocol B: Mitsunobu Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: this compound reagents Select Alkylation Protocol start->reagents A1 Dissolve substrate in ACN or DMF reagents->A1 Alkyl Halide B1 Dissolve substrate, alcohol (R-OH), and PPh3 in THF reagents->B1 Alcohol A2 Add Alkyl Halide (R-X) A1->A2 A3 Heat reaction mixture A2->A3 workup Reaction Quenching & Solvent Removal A3->workup B2 Cool to 0 °C B1->B2 B3 Add DEAD or DIAD dropwise B2->B3 B4 Warm to room temperature B3->B4 B4->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Final Product: N-Alkyl-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridinium Salt analysis->final_product

Caption: General experimental workflow for the N-alkylation of this compound.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial>97%[9]
Alkyl Halide (iodide, bromide, or chloride)Commercial>98%Primary or benzylic halides preferred
Alcohol (Primary or Secondary)Commercial>98%For Mitsunobu reaction
Acetonitrile (ACN), AnhydrousCommercial>99.8%
N,N-Dimethylformamide (DMF), AnhydrousCommercial>99.8%
Tetrahydrofuran (THF), AnhydrousCommercial>99.9%For Mitsunobu reaction
Triphenylphosphine (PPh₃)Commercial>99%For Mitsunobu reaction
Diethyl azodicarboxylate (DEAD)Commercial40% in tolueneFor Mitsunobu reaction
Diisopropyl azodicarboxylate (DIAD)Commercial>95%For Mitsunobu reaction
Diethyl EtherCommercialACS GradeFor precipitation/crystallization
Ethyl AcetateCommercialACS GradeFor chromatography
HexanesCommercialACS GradeFor chromatography
Protocol A: N-Alkylation with Alkyl Halides

This protocol is suitable for primary and benzylic halides.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

    • Add the alkyl halide (1.1 - 1.5 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by silica gel chromatography (using a gradient of methanol in dichloromethane).

Protocol B: N-Alkylation via Mitsunobu Reaction

This protocol is ideal for using primary or secondary alcohols as the alkylating agent.

  • Reaction Setup:

    • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq).

    • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

    • Cool the flask to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product, triphenylphosphine oxide, and the hydrazine byproduct.

    • Purify the crude material by silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes, followed by a switch to methanol in dichloromethane if the product is highly polar.

Characterization of the N-Alkylated Product

The successful synthesis of the N-alkylated pyridinium salt can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a downfield shift of the pyridine ring protons upon quaternization. The protons on the carbon attached to the nitrogen will appear as a new signal, with a chemical shift and multiplicity characteristic of the alkyl group.[10]

    • ¹³C NMR: The carbons of the pyridine ring will also shift downfield. A new signal corresponding to the N-alkyl group will be present.[11]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is well-suited for analyzing pyridinium salts. The mass spectrum will show a prominent peak corresponding to the molecular ion of the cation (M+).

Troubleshooting and Key Considerations

  • Low Reactivity: If the N-alkylation with an alkyl halide is sluggish, consider switching to a more reactive halide (Cl < Br < I). Increasing the reaction temperature or using a more polar solvent like DMSO may also improve the reaction rate.

  • Side Reactions: With sterically hindered alkyl halides, elimination can be a competitive side reaction. In such cases, the Mitsunobu reaction is a better alternative.

  • Purification Challenges: Pyridinium salts can be highly polar and sometimes difficult to purify by chromatography. Recrystallization is often an effective purification method. If chromatography is necessary, using a polar solvent system and deactivating the silica gel with a small amount of triethylamine may be beneficial. The purification of organic salts can sometimes be achieved by exploiting pH differences if other functional groups are present.[12]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and volatile. Handle with care.

  • DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of novel chemical entities. By carefully selecting the appropriate alkylating agent and reaction conditions, researchers can efficiently synthesize the desired N-alkylated pyridinium salts. The protocols detailed in this application note provide a solid foundation for achieving this synthetic goal.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

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  • Process for the N-alkylation of aminopyridines.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]

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  • Alkylation and acylation of pyridine. Química Organica.org. [Link]

  • Method for N-alkylation of 2-pyridone.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Structure of different N-alkyl pyridinium salts. ResearchGate. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. Organic Letters. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Synfacts. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. MDPI. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. [Link]

  • 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. [Link]

  • Partial Reduction of Electron-Deficient Pyridines. Organic Letters. [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

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  • How to separate organic salts?. ResearchGate. [Link]

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Suzuki coupling reactions with 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Authored by: A Senior Application Scientist

Introduction: The Value of the Fused Pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a bicyclic heterocyclic structure recognized for its high rigidity and prevalence in a range of biologically active compounds.[1] This scaffold serves as a crucial building block in medicinal chemistry, forming the basis for molecules such as kinase inhibitors and antiviral agents.[1][2] A key intermediate in the synthesis of the cephalosporin antibiotic Cefpirome is 6,7-dihydro-5H-cyclopenta[b]pyridine, highlighting its significance in pharmaceutical development.[3]

The functionalization of this core is paramount for exploring structure-activity relationships (SAR). Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction's tolerance of diverse functional groups, use of mild reaction conditions, and the low toxicity of its boron-based reagents make it an indispensable tool for drug discovery and development professionals.[5][6]

This document provides a detailed guide and robust protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids and esters. It is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize novel 4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Mechanistic Insights & Strategic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: A base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Cl pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂-R' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aryl_halide Ar-Cl (Substrate) aryl_halide->pd_ox boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_trans product Ar-R' (Coupled Product) product->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound
  • Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The C-Cl bond is stronger, making the oxidative addition step more challenging.[9] Overcoming this hurdle requires carefully selected catalytic systems, often employing electron-rich, bulky ligands that promote the reactivity of the Pd(0) center.

  • Ligand Selection: The choice of ligand is arguably the most critical parameter.

    • Bulky Phosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective for coupling aryl chlorides. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.[7]

    • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr) are strong σ-donors and have proven highly effective for challenging cross-couplings, including those at sterically hindered positions or with unreactive halides.[10]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[11] The choice of solvent is also important for solubility and reaction temperature. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with the addition of water, are standard. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a robust starting point. Researchers should optimize conditions based on the specific boronic acid used.

General Experimental Workflow

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Boronic Acid, Base setup->reagents catalyst Add Solvent, then Catalyst/Ligand reagents->catalyst reaction Heat to Reaction Temp. catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete quench Reaction Quench (e.g., Water) monitor->quench Upon completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Purpose Coupling with a Palladium-Phosphine Catalyst

This protocol is a reliable starting point for coupling with a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Tricyclohexylphosphine [PCy₃] (4-10 mol%) or SPhos

  • Potassium Phosphate [K₃PO₄] (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture (1,4-dioxane/water). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • In a separate vial, prepare a pre-mixed solution of the catalyst and ligand in a small amount of the degassed solvent if desired, or add them directly to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

The selection of catalyst, ligand, base, and solvent significantly impacts reaction success. The table below summarizes validated conditions for challenging Suzuki couplings of chloro-heterocycles, which serve as an excellent starting point for this specific substrate.

Catalyst System Base Solvent System Temp (°C) Key Advantages & Considerations Reference
Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100-110Robust, general-purpose system for aryl chlorides.[7]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O80-100Highly active catalyst, often effective at lower temperatures.[7]
PdCl₂(dppf)K₂CO₃DME/H₂O80-90Good for a wide range of boronic acids; dppf is an air-stable ligand.[5]
Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O80-100Classic catalyst, readily available. May require longer reaction times for chlorides.[11]
PdCl₂(IPr)K₃PO₄THF or TolueneRT - 80NHC-based catalyst, highly effective for sterically hindered or unreactive partners.[10]

Abbreviations: dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. C-Cl bond not activated. 3. Insufficiently degassed. 4. Base is not strong enough.1. Use fresh catalyst/ligand. 2. Switch to a more electron-rich, bulky ligand (e.g., P(t-Bu)₃ or an NHC). Increase temperature. 3. Ensure rigorous degassing of solvents and inert atmosphere. 4. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Formation of Homocoupled Boronic Acid Product (R'-R') 1. Presence of oxygen. 2. Catalyst decomposition.1. Improve degassing procedure. 2. Use a more stable ligand or lower the reaction temperature.
Formation of Protodehalogenated Substrate (Ar-H) 1. Presence of water and base can lead to this side reaction. 2. Boronic acid decomposition.1. Use anhydrous solvents and a non-hydroxide base if possible (e.g., KF). 2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.
Hydrolysis of Chloro-Substrate Competitive hydrolysis at the electrophilic C4 position.This is a known issue with some chloro-heterocycles.[12] Try less aqueous conditions or a different base/solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the synthesis of 4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. While the inherent stability of the C-Cl bond presents a challenge, it can be readily overcome by the rational selection of a modern palladium catalyst system featuring bulky, electron-rich ligands. The protocols and guidelines presented here offer a solid, evidence-based framework for researchers to successfully functionalize this valuable heterocyclic core, enabling the rapid exploration of chemical space in drug discovery and materials science programs.

References

  • Benchchem. Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
  • Ghiabi, E., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Zhou, J., et al. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate.
  • Sharma, G., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

  • Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing).
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Narender, T., et al. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available from: [Link]

  • Weires, A. G., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Muscia, G. C., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. National Institutes of Health.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Klier, C., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]

Sources

Derivatization of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine for High-Throughput Biological Screening

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure presents a unique three-dimensional vector for substituent placement, making it an attractive starting point for medicinal chemistry campaigns. This application note provides a comprehensive guide to the chemical derivatization of this compound, a versatile building block for generating diverse molecular libraries. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explain the chemical principles behind these transformations, and outline a general strategy for the subsequent biological screening of the resulting compound library.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents often begins with the identification of a core molecular structure, or "scaffold," that can be chemically modified to explore a wide swath of chemical space. The this compound scaffold is an exemplary starting point. The chlorine atom at the 4-position is not merely a substituent; it is a versatile chemical handle that enables a multitude of synthetic transformations.

The reactivity of this chloro-substituent is dictated by the electronic nature of the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), which reduces the electron density at the C2 and C4 positions.[3][4][5][6] This polarization renders the C4 carbon atom significantly electrophilic and thus susceptible to two major classes of synthetic reactions:

  • Palladium-Catalyzed Cross-Coupling: A robust and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a wide range of nucleophiles, often under metal-free conditions.[3][6][9]

This guide provides the strategic and tactical protocols necessary to exploit this reactivity, enabling research teams to rapidly generate libraries of novel compounds for biological evaluation.

cluster_0 This compound Scaffold Scaffold Key Features Structure Structure: Fused Bicyclic System ReactiveSite Reactive Site: Electrophilic C4-Cl Bond Structure->ReactiveSite Activated by Pyridine N Properties Properties: Rigid Conformation Tunable Electronics ReactiveSite->Properties Enables Derivatization

Caption: Core attributes of the this compound scaffold.

Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the precise formation of new bonds under relatively mild conditions.[8] For the 4-chloropyridine moiety, these reactions are highly effective due to the substrate's "activated" nature.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality & Rationale: The Suzuki-Miyaura reaction is the method of choice for creating biaryl or heteroaryl-aryl linkages. Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the generally high functional group tolerance of the reaction conditions.[8] This allows for the introduction of diverse aromatic and heteroaromatic substituents at the C4 position, profoundly altering the steric and electronic properties of the parent scaffold.

Pd0 Pd(0)L_n Pd_oxidative Ar-Pd(II)-Cl Pd0->Pd_oxidative Oxidative Addition (Ar-Cl) Pd_transmetal Ar-Pd(II)-R Pd_oxidative->Pd_transmetal Transmetalation (R-B(OR)2) Pd_reductive Ar-Pd(II)-R Pd_transmetal->Pd_reductive Reductive Elimination Pd_reductive->Pd0 Catalyst Regeneration end Pd_reductive->end Product (Ar-R) start start->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. For activated chlorides, Pd(OAc)₂ with a ligand like SPhos can also be highly effective.[11]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[10]

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid (R-B(OH)₂)Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O10080-90
3-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DME/H₂O8570-85
4-Cyanophenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3)t-AmylOH11075-88
Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Rationale: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. This reaction requires a carefully selected palladium catalyst and a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and drive the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or RuPhos, 2-5 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to an oven-dried reaction vessel.

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate. Purify by column chromatography.

Derivatization Strategies: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The SNAr reaction provides a complementary, often more economical, pathway for derivatization. As previously noted, the electron-deficient nature of the pyridine ring at the C4 position is key. This allows a nucleophile to attack the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][9] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product. This pathway is particularly effective for strong nucleophiles such as alkoxides, thiolates, and amines.[12]

Start Ar-Cl + Nu⁻ Intermediate Meisenheimer Complex [Ar(Cl)(Nu)]⁻ (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining) Product Ar-Nu + Cl⁻ Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with O-, S-, and N-Nucleophiles

  • Nucleophile Preparation (if necessary): For O- and S-nucleophiles, prepare the corresponding alkoxide or thiolate by reacting the parent alcohol or thiol with a strong base like sodium hydride (NaH, 1.1 equiv.) in an anhydrous solvent (e.g., DMF or DMSO) at 0 °C.

  • Substrate Addition: To the solution of the nucleophile, add a solution of this compound (1.0 equiv.) in the same anhydrous solvent. For amine nucleophiles, the amine can often be used in excess as both the nucleophile and the base.

  • Reaction: Heat the reaction mixture. Temperatures can range from 60 °C to 150 °C depending on the nucleophilicity of the attacking species.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction mixture and quench by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative SNAr Transformations

NucleophileReagent(s)SolventTemp (°C)Product Type
R-O⁻R-OH, NaHDMF80Ether
R-S⁻R-SH, K₂CO₃DMSO100Thioether
R₂NHR₂NH (excess)NMP120Tertiary Amine
N₃⁻NaN₃DMSO90Azide

Integrated Workflow: From Synthesis to Screening

The successful generation of a compound library requires a systematic workflow that integrates synthesis, purification, and preparation for biological assays.

Start Starting Material (4-Chloro Scaffold) Deriv Parallel Derivatization (Suzuki, S_NAr, etc.) Start->Deriv Purify Purification & QC (Chromatography, LC-MS, NMR) Deriv->Purify Plate Library Plating (DMSO Stocks in Assay Plates) Purify->Plate Screen High-Throughput Biological Screening Plate->Screen Hit Hit Identification & Confirmation Screen->Hit

Sources

Topic: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a High-Efficacy Corrosion Inhibitor for Steel Alloys

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and professionals in materials science and chemical engineering.

Introduction

The corrosion of steel alloys is a pervasive issue in numerous industrial sectors, leading to significant economic losses and safety concerns. In acidic environments, such as those found in industrial cleaning, pickling, and oil and gas processing, the rate of metallic corrosion is particularly aggressive. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Among the most effective organic inhibitors are nitrogen-containing heterocyclic compounds.[1] Their efficacy is largely attributed to the presence of lone-pair electrons on the nitrogen atom, which facilitate strong coordination with the vacant d-orbitals of iron atoms on the steel surface.[2] Pyridine and its derivatives are a well-established class of such inhibitors, valued for their structural stability and versatile functionality.[1][3]

This guide introduces 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine , a novel heterocyclic compound with significant potential as a corrosion inhibitor for steel alloys. Its unique molecular architecture, which combines a pyridine ring, a fused cyclopentane ring, and a strategically placed chloro-substituent, suggests a robust mechanism for surface protection. While direct studies on this specific molecule are emerging, extensive research on analogous 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has demonstrated their remarkable ability to form protective films on steel.[4][5] This document provides a comprehensive overview of its mechanism of action, detailed protocols for its evaluation, and a guide to interpreting the resulting data.

Section 1: The Scientific Basis of Corrosion Inhibition

The efficacy of an inhibitor is not merely a matter of its presence but is deeply rooted in its molecular structure and its interaction with the metal surface at a quantum level. The function of this compound is predicated on three core scientific pillars.

Pillar 1: The Adsorption Mechanism

The fundamental action of the inhibitor is to form a stable, protective film on the steel surface, which acts as a barrier to corrosive species. This occurs through an adsorption process where inhibitor molecules displace pre-adsorbed water molecules. This interaction can be classified into two primary types:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is a weaker, reversible form of adsorption.

  • Chemisorption: This involves the formation of coordinate covalent bonds through charge sharing or transfer between the inhibitor molecules and the vacant d-orbitals of iron atoms. This results in a more stable and robust protective layer.[6]

The nature of the adsorption can be elucidated by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less positive are indicative of physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption.[7][8]

cluster_0 Aqueous Corrosive Environment cluster_1 Inhibitor Action cluster_2 Protected Steel Surface H2O H₂O Molecules Steel Steel Alloy Surface (Fe) H2O->Steel Adsorb Ions Corrosive Ions (e.g., H⁺, Cl⁻) Ions->Steel Attack Inhibitor Inhibitor Molecules (this compound) Adsorption Adsorption Process (Physisorption & Chemisorption) Inhibitor->Adsorption Initiates Adsorption->Steel Displaces H₂O Film Protective Inhibitor Film Adsorption->Film Forms

Figure 1: Mechanism of inhibitor adsorption onto a steel surface.
Pillar 2: The Role of Molecular Structure

The specific architecture of this compound is key to its inhibitory function:

  • Nitrogen Heteroatom: The pyridine nitrogen contains a lone pair of electrons, which acts as the primary active center for adsorption by donating to the vacant d-orbitals of iron.[2]

  • Fused Ring System: The planar, bicyclic structure provides a large surface area, enabling effective coverage of the steel surface and blocking active corrosion sites. This high structural rigidity also enhances molecular stability.[9]

  • π-Electrons: The aromatic pyridine ring is rich in π-electrons, which can interact with the metal surface, further strengthening the adsorption bond.

  • Chloro Substituent: As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyridine ring. This can enhance the interaction between the molecule and the positively charged metal surface in certain corrosive media.

Pillar 3: Theoretical Foundation via Quantum Chemistry

Modern corrosion science leverages computational methods like Density Functional Theory (DFT) to predict and understand inhibitor performance before synthesis and testing.[10][11] By calculating specific molecular properties, we can establish a strong correlation between molecular structure and inhibition efficiency.[12][13]

ParameterDefinitionSignificance in Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition efficiency.[14]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower ELUMO value indicates a greater ability to accept electrons from the metal surface (back-donation), enhancing the adsorption bond.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[13]
Dipole Moment (μ) A measure of the polarity of the molecule.A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions.[14]

Section 2: Experimental Evaluation Protocols

To validate the efficacy of this compound, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, where results from each method corroborate the others.

cluster_methods Performance Evaluation Methods cluster_analysis Mechanism & Surface Analysis start Start: Steel Coupon & Inhibitor Solution Preparation WL Protocol 2.1: Weight Loss Measurement (Gravimetric) start->WL PDP Protocol 2.2.1: Potentiodynamic Polarization (PDP) start->PDP EIS Protocol 2.2.2: Electrochemical Impedance (EIS) start->EIS SamplePrep Protocol 2.3.1: Post-Immersion Sample Prep WL->SamplePrep Data Section 3: Data Interpretation (Adsorption Isotherms, %IE) WL->Data PDP->SamplePrep PDP->Data EIS->SamplePrep EIS->Data SEM Protocol 2.3.2: Surface Morphology (SEM) SamplePrep->SEM XPS Protocol 2.3.3: Surface Composition (XPS) SamplePrep->XPS SEM->Data Qualitative Confirmation XPS->Data Mechanistic Confirmation

Figure 2: Comprehensive workflow for evaluating a corrosion inhibitor.
Protocol 2.1: Weight Loss Gravimetric Analysis

Causality: This method provides a direct, quantitative measure of metal loss over time, serving as the foundational test for inhibitor efficiency.[15][16] It directly answers the question: "How much metal was saved by the inhibitor?"

Methodology:

  • Coupon Preparation:

    • Cut steel alloy coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Mechanically polish the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit) until a mirror finish is achieved.

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (Winitial) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H2SO4).

    • Prepare a series of test solutions by dissolving the inhibitor (this compound) in the corrosive medium at various concentrations (e.g., 50, 100, 200, 500 ppm).

    • Prepare a "blank" solution containing only the corrosive medium.

    • Immerse one prepared coupon into each test solution, including the blank, for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.[17]

  • Post-Immersion Cleaning & Weighing:

    • After the immersion period, carefully remove the coupons.

    • Rinse with distilled water.

    • Gently scrub with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust) to remove corrosion products without removing the base metal.

    • Rinse again with distilled water and acetone, then dry.

    • Weigh each coupon again to determine the final weight (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D), where A is the surface area (cm²), T is immersion time (hours), and D is the density of the steel (g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CRblank - CRinhibitor) / CRblank] × 100

Protocol 2.2: Electrochemical Analysis

Causality: Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the mechanism by which the inhibitor functions.[18] They probe the metal-solution interface to reveal how the inhibitor affects the rates of the underlying electrochemical reactions.

Setup: A standard three-electrode cell is used, containing the steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

2.2.1 Potentiodynamic Polarization (PDP) Purpose: To determine the corrosion current (a measure of corrosion rate) and to classify the inhibitor as anodic, cathodic, or mixed-type.[19][20]

Methodology:

  • Immerse the three-electrode setup in the test solution (with and without inhibitor).

  • Allow the system to stabilize by monitoring the open circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.

  • Apply a potential scan over a range of approximately ±250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[21]

  • Record the resulting current density to generate a Tafel plot (log(current density) vs. potential).

  • Data Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).

  • Calculation: %IE = [(icorr, blank - icorr, inhibitor) / icorr, blank] × 100.

  • Interpretation: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor. A shift in Ecorr of less than 85 mV typically indicates a mixed-type inhibitor.[22]

2.2.2 Electrochemical Impedance Spectroscopy (EIS) Purpose: To characterize the properties of the protective inhibitor film and the charge transfer process at the interface in a non-destructive manner.[23][24]

Methodology:

  • Use the same three-electrode setup and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response and plot the data in Nyquist (Zimaginary vs. Zreal) and Bode (log |Z| and phase angle vs. log f) formats.

  • Data Analysis: The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased resistance to corrosion.

  • Fit the data to an appropriate equivalent electrical circuit (EEC), such as a Randles circuit.[18] This yields values for:

    • Rs: Solution resistance.

    • Rct: Charge transfer resistance. This value is inversely proportional to the corrosion rate. A higher Rct signifies better protection.

    • Cdl: Double-layer capacitance. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor film.

  • Calculation: %IE = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] × 100.

Protocol 2.3: Surface Characterization

Causality: Direct visualization and compositional analysis of the steel surface provide definitive proof of the formation and nature of the protective inhibitor film.

2.3.1 Critical Sample Preparation Purpose: To preserve the delicate inhibitor film for analysis, preventing contamination or post-immersion oxidation that could invalidate the results.[25][26]

Methodology:

  • After the immersion test, gently remove the coupon from the solution.

  • Rinse the surface very briefly (2-3 seconds) with deaerated distilled water to remove non-adherent salts. Avoid vigorous washing or prolonged exposure to air.

  • Immediately dry the sample using a stream of inert gas (e.g., nitrogen or argon).

  • Transfer the sample to a desiccator or directly into the vacuum chamber of the analysis instrument to minimize atmospheric exposure. For highly sensitive techniques like XPS, transfer through an inert atmosphere glovebox is ideal.[26]

2.3.2 Scanning Electron Microscopy (SEM) Purpose: To visualize the surface morphology and confirm the protective action of the inhibitor.

Methodology:

  • Acquire images of a polished, unexposed coupon as a baseline.

  • Acquire images of a coupon exposed to the blank corrosive solution. This will typically show a rough, pitted, and damaged surface.

  • Acquire images of a coupon exposed to the inhibitor-containing solution. A smooth, well-protected surface compared to the blank provides strong evidence of effective inhibition.

2.3.3 X-ray Photoelectron Spectroscopy (XPS) Purpose: To determine the elemental and chemical composition of the surface, confirming that the inhibitor has adsorbed and is chemically interacting with the steel.[27][28]

Methodology:

  • Analyze the prepared sample in an XPS system.

  • Acquire a survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans for key elements: Fe 2p, O 1s, N 1s, and Cl 2p.

  • Interpretation:

    • The presence of strong N 1s and Cl 2p peaks on the inhibited sample confirms the adsorption of this compound.

    • Deconvolution of the Fe 2p and N 1s peaks can reveal the formation of Fe-N coordinate bonds, providing direct evidence of chemisorption.[29]

    • A significant reduction in the oxide/hydroxide peaks in the Fe 2p and O 1s spectra compared to the blank indicates the inhibitor has prevented surface oxidation.[26]

Section 3: Data Interpretation and Mechanistic Analysis

Adsorption Isotherm Modeling

Purpose: To mathematically describe the relationship between the inhibitor concentration and the extent of surface coverage, providing insight into the adsorption mechanism.

Methodology:

  • Calculate the degree of surface coverage (θ) at each inhibitor concentration (C) using the inhibition efficiency values from weight loss or electrochemical tests (θ = %IE / 100).

  • Test the data against various adsorption isotherm models. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[7][30]

  • Langmuir Isotherm Analysis:

    • The linear form of the Langmuir isotherm is: C/θ = 1/Kads + C

    • Plot C/θ versus C. If a straight line with a correlation coefficient (R²) close to 1 is obtained, the adsorption follows the Langmuir model.[30]

    • The equilibrium constant of adsorption (Kads) can be calculated from the intercept (Intercept = 1/Kads).

  • Thermodynamic Calculation:

    • Calculate the standard free energy of adsorption (ΔG°ads) using the equation: ΔG°ads = -RT ln(55.5 Kads) , where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water.[12]

    • As previously noted, the value of ΔG°ads helps differentiate between physisorption and chemisorption.[7][8]

Quantitative Data Summary

For clear reporting and comparison, all quantitative data should be summarized in tables.

Table 1: Example Data Summary from Weight Loss and Electrochemical Tests

Inhibitor Conc. (ppm) Weight Loss (mg) CR (mm/y) %IE (WL) icorr (μA/cm²) %IE (PDP) Rct (Ω·cm²) %IE (EIS)
0 (Blank) 50.2 12.5 - 1100 - 25 -
50 15.1 3.7 70.4 330 70.0 85 70.6
100 8.0 2.0 84.0 175 84.1 160 84.4
200 4.5 1.1 91.2 95 91.4 300 91.7

| 500 | 3.1 | 0.8 | 93.6 | 70 | 93.6 | 415 | 94.0 |

Conclusion

This compound presents itself as a highly promising corrosion inhibitor for steel alloys, grounded in established principles of molecular design and surface science. Its efficacy stems from the synergistic effects of its nitrogen heteroatom, fused planar structure, and electron-modulating chloro-substituent, which together promote the formation of a durable, protective film on the metal surface.

By systematically applying the integrated protocols detailed in this guide—spanning gravimetric, electrochemical, and surface-specific techniques—researchers can rigorously validate its performance, elucidate its mechanism of action, and confidently establish its applicability for industrial corrosion protection. The convergence of results from these distinct methodologies provides a robust and self-validating framework for the comprehensive evaluation of this or any advanced corrosion inhibitor.

References

  • A Quantum Computational Method for Corrosion Inhibition.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports.
  • Adsorption of organic inhibitors on metal surface: isotherm models.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. arXiv.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
  • Pyridine and Its Derivatives as Corrosion Inhibitors. ResearchGate. [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Oxford Academic. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. [Link]

  • Corrosion Measurement by Weight Loss. Scribd. [Link]

  • Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can improve yield, minimize impurities, and ensure the robustness of your synthetic protocol.

Introduction: A Tale of Two Steps

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the core heterocyclic structure, 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one. The second stage is the subsequent chlorination of this pyridinone intermediate. Each stage presents its own set of challenges and opportunities for optimization. This guide will address both, providing a clear path to success.

Synthesis_Overview Starting Materials Starting Materials Stage 1 Stage 1: 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one Synthesis Starting Materials->Stage 1 Cyclization Pyridinone Intermediate Pyridinone Intermediate Stage 1->Pyridinone Intermediate Yields Intermediate Stage 2 Stage 2: Chlorination Pyridinone Intermediate->Stage 2 Chlorination Final Product This compound Stage 2->Final Product Yields Target

Caption: Overall synthetic strategy.

Stage 1: Troubleshooting the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

The formation of the fused pyridinone ring is the cornerstone of this synthesis. A common and effective method is the Vilsmeier-Haack cyclization of an appropriate enamide precursor. This reaction, while powerful, can be sensitive to a number of factors.

Frequently Asked Questions (FAQs) - Stage 1

Q1: My Vilsmeier-Haack cyclization is resulting in a low yield or failing completely. What are the primary causes?

A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge and can often be traced back to several key areas:

  • Reagent Quality and Stoichiometry: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]

    • Actionable Insight: Always use fresh, anhydrous DMF. DMF can degrade to form dimethylamine, which will consume the Vilsmeier reagent.[3] Similarly, ensure your POCl₃ is of high quality and has been stored under anhydrous conditions. The molar ratio of POCl₃ to DMF and your substrate is also a critical parameter to optimize. An excess of the Vilsmeier reagent is often necessary.[1]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][4] The electron density of your enamide precursor will significantly impact its reactivity towards the mildly electrophilic Vilsmeier reagent.

    • Actionable Insight: If your enamide is electron-deficient, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also lead to side product formation.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, intermediate, or product.

    • Actionable Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial. One study on a similar Vilsmeier cyclization noted a refluxing reaction time of 15 hours.[5]

Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: Seeing a large amount of your starting enamide at the end of the reaction is a clear indication that the activation energy for the cyclization is not being overcome.

  • Increase Vilsmeier Reagent Stoichiometry: The initial formation of the Vilsmeier reagent may be incomplete, or it may be consumed by side reactions.

    • Actionable Insight: Gradually increase the equivalents of both POCl₃ and DMF. A 1.5 to 3-fold excess of the Vilsmeier reagent is a good starting point for optimization.

  • Elevate the Reaction Temperature: As with many organic reactions, temperature plays a crucial role.

    • Actionable Insight: If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it to reflux in a suitable solvent like 1,2-dichloroethane or even using neat POCl₃ if the substrate is stable.

Vilsmeier_Troubleshooting cluster_Problem Problem: Low Yield cluster_Causes Potential Causes cluster_Solutions Solutions Low Yield Low Yield Reagent Quality Poor Reagent Quality (Wet DMF/POCl3) Low Yield->Reagent Quality Stoichiometry Incorrect Stoichiometry Low Yield->Stoichiometry Substrate Reactivity Low Substrate Reactivity Low Yield->Substrate Reactivity Reaction Conditions Suboptimal Temp./Time Low Yield->Reaction Conditions Fresh Reagents Use Fresh, Anhydrous Reagents Reagent Quality->Fresh Reagents Optimize Ratios Optimize Reagent Ratios (Excess) Stoichiometry->Optimize Ratios Forcing Conditions Use Forcing Conditions (Higher Temp.) Substrate Reactivity->Forcing Conditions Monitor Progress Monitor Reaction by TLC/LC-MS Reaction Conditions->Monitor Progress

Caption: Troubleshooting low yield in Vilsmeier-Haack cyclization.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a general guideline and should be optimized for your specific enamide substrate.

Materials:

  • Enamide precursor

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (3-5 equivalents) to anhydrous DCE. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Cyclization: Dissolve the enamide precursor (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-85 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice. Cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Stage 2: Troubleshooting the Chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

The conversion of the pyridinone to the corresponding 4-chloro derivative is a crucial final step. This is typically achieved using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs) - Stage 2

Q3: My chlorination reaction with POCl₃ is sluggish and gives a poor yield. How can I improve this transformation?

A3: Incomplete chlorination of pyridinones is a common hurdle. Several factors can influence the efficiency of this reaction:

  • Reaction Temperature: This transformation often requires elevated temperatures to proceed at a reasonable rate.

    • Actionable Insight: Ensure you are heating the reaction mixture sufficiently. Refluxing in neat POCl₃ (boiling point ~105 °C) is a common practice.[6] For higher boiling points and to facilitate the reaction, a high-boiling solvent like sulfolane can be used.

  • Presence of Catalysts/Additives: The reactivity of POCl₃ can be enhanced.

    • Actionable Insight: The addition of a catalytic amount of DMF can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ. Alternatively, the use of phosphorus pentachloride (PCl₅) as an additive can also improve the chlorination efficiency.[7] Some procedures also report the use of an organic base like pyridine.[8]

  • Work-up Procedure: The work-up of reactions involving POCl₃ must be handled with care to avoid hydrolysis of the product back to the starting material and to ensure safety.

    • Actionable Insight: After the reaction is complete, it is advisable to remove the excess POCl₃ under reduced pressure. The reaction mixture should then be quenched by slowly and carefully adding it to ice-water. This highly exothermic process should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: I am observing the formation of dark, tarry byproducts during the chlorination. What is the cause and how can I prevent this?

A4: The formation of tar is often a result of decomposition at high temperatures.

  • Temperature Control: While high temperatures are often necessary, excessive heat can lead to degradation.

    • Actionable Insight: Carefully control the reaction temperature. Use a heating mantle with a temperature controller to avoid overheating. If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Reaction Time: Prolonged heating can also contribute to byproduct formation.

    • Actionable Insight: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material has been consumed.

Quantitative Data Summary: Chlorination Conditions

ParameterCondition 1 (Standard)Condition 2 (Accelerated)Condition 3 (High-Temp)
Chlorinating Agent POCl₃ (neat)POCl₃ with cat. DMFPOCl₃ / PCl₅
Temperature Reflux (~105 °C)80-100 °C100-140 °C
Reaction Time 3-6 hours1-3 hours1-4 hours
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Notes Standard procedure.DMF can accelerate the reaction.PCl₅ can enhance reactivity for stubborn substrates.
Experimental Protocol: Chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one (1 equivalent). Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction by TLC (eluting with a mixture of hexane and ethyl acetate) until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until gas evolution ceases and the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

General Purification and Safety Considerations

  • Purification of Chlorinated Pyridines: The purification of chlorinated pyridines can sometimes be challenging due to their volatility and potential for decomposition on silica gel.

    • Actionable Insight: In addition to column chromatography, distillation under reduced pressure can be an effective purification method for liquid products.[9] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is recommended.[10]

  • Safety Precautions:

    • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

    • The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and with extreme caution in an ice bath.

    • Many pyridine derivatives are toxic. Consult the Safety Data Sheet (SDS) for all reagents and products before use.

By carefully considering the principles and troubleshooting steps outlined in this guide, you will be well-equipped to optimize the synthesis of this compound, leading to higher yields, improved purity, and a more robust and reliable synthetic process.

References

  • Process for separating chloropyridine product. (CN1245167A).
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (2025). Benchchem.
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  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine. Chemicalbook.
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  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2015). Green Chemistry (RSC Publishing).
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  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. The Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • How to Purify Pyridine Hydrochloride? (2024). Guidechem.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2016). PMC - NIH.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps.
  • Preparation of chlorinated pyridines. (US4256894A).
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020).
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).
  • Phosphorous oxychloride (POCh). Indian Journal of Chemistry.
  • Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).
  • Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. (2017). YouTube.
  • Amide to Nitrile Mechanism - POCl3. Common Organic Chemistry.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • POCl -PCl mixture: A robust chlorinating agent. (2020). Indian Chemical Society.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2021). RSC Advances.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). Benchchem.
  • Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocyles and N-substituted anilines in POCl3. (2011). PubMed.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (ES2203361T3).
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).

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Technical Support Center: Purification of Crude 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this key synthetic intermediate in high purity. Here, we will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed, field-proven protocols to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing explanations for their causes and actionable solutions.

Issue 1: The crude product is a dark, oily, or tar-like substance.

  • Potential Cause: The synthesis of chlorinated pyridines can sometimes lead to the formation of colored polymeric byproducts or charge-transfer complexes.[1] In some cases, the reaction mixture has been described as turning into a "black oily substance". Excessive heat or the presence of certain impurities can promote these side reactions.

  • Solution:

    • Initial Work-up: Before attempting purification, it is crucial to perform a thorough aqueous work-up. If the reaction was conducted with chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution is essential to neutralize acidic byproducts.

    • Acid-Base Extraction: Since the target compound is a pyridine derivative and thus basic, an acid-base extraction can be highly effective in separating it from non-basic, colored impurities.[2] Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or NaHCO₃), and the product re-extracted into an organic solvent.

    • Charcoal Treatment: If colored impurities persist after extraction, treatment with activated charcoal can be employed. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product.

Issue 2: Low recovery of the product after purification.

  • Potential Cause 1: Product Instability. 4-Chloropyridine derivatives can be unstable, especially in their free base form.[3] They have been known to react with themselves, leading to the formation of pyridyl-4-chloropyridinium chlorides.[1][4]

  • Solution 1: Work with the Hydrochloride Salt. 4-Chloropyridines are often more stable as their hydrochloride salts.[3] Consider isolating and purifying the product as its hydrochloride salt, which can be formed by treating the free base with a solution of HCl in an organic solvent like ether or isopropanol. The free base can be regenerated just before its use in a subsequent reaction.

  • Potential Cause 2: Hydrolysis of the Product. The chloro-group at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis. This can be exacerbated by prolonged exposure to water, especially under non-neutral pH conditions, leading to the formation of 4-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine.[1][4]

  • Solution 2: Minimize Exposure to Water and Control pH. During work-up, use brine washes to remove excess water from the organic layer and dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Ensure that any aqueous solutions used are either neutral or slightly basic if the free base is being handled.

  • Potential Cause 3: Inefficient Purification Technique. The chosen purification method may not be optimal for the specific impurity profile of your crude product.

  • Solution 3: Optimize Purification Protocol.

    • Recrystallization: Experiment with different solvent systems. While ethanol or ethanol/water mixtures are good starting points for chlorinated pyridines, other solvents or solvent pairs might provide better recovery.[5]

    • Column Chromatography: If you are experiencing significant product loss on the column, it could be due to irreversible adsorption to the silica gel. This can be mitigated by deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent (e.g., 0.1-1%).[2]

Issue 3: Difficulty in separating the product from a close-running impurity on TLC.

  • Potential Cause: The impurity may have a very similar polarity to the desired product. This could be an isomer or a closely related byproduct from the synthesis.

  • Solution:

    • Optimize TLC and Column Chromatography:

      • Solvent System: Systematically screen different solvent systems for both TLC and column chromatography. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. Even small changes in the solvent polarity can improve separation.

      • Gradient Elution: Employ a shallow gradient elution in your column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.

    • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique to separate impurities with different solubilities.

    • Derivative Formation: In challenging cases, consider converting the product into a derivative that has different chromatographic properties. After purification of the derivative, the original product can be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route. However, some common impurities to anticipate are:

Impurity Potential Source Removal Strategy
Unreacted Starting MaterialsIncomplete reactionColumn chromatography, Recrystallization
4-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridineHydrolysis of the product during reaction or work-up[1][4]Acid-base extraction, Column chromatography
Polymeric byproductsSelf-reaction of the 4-chloropyridine moiety[1][3][4]Acid-base extraction, Filtration
Residual Chlorinating Agents (e.g., POCl₃, PCl₅) and their byproductsExcess reagents from the synthesisAqueous work-up (quenching)
Isomeric Chlorinated ProductsNon-regioselective chlorinationColumn chromatography, Recrystallization

Q2: What is the best method for monitoring the purification process?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of purification.

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., in a 1:5 or 1:1 ratio).[6] Adjust the ratio to achieve an Rf value of 0.3-0.4 for the product.

  • Visualization:

    • UV Light (254 nm): As the product is an aromatic heterocycle, it should be UV active and appear as a dark spot on a fluorescent background.[6][7]

    • Iodine Vapor: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[7]

    • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized. Prepare a solution of potassium permanganate in water, dip the TLC plate, and gently heat. The product and impurities may appear as yellow spots on a purple background.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a viable purification technique for some pyridine derivatives, it may not be ideal for this specific compound. The boiling point of the parent 4-chloropyridine is around 151°C, and fused ring systems tend to have higher boiling points. The high temperatures required for vacuum distillation could lead to decomposition, especially given the potential instability of the compound.[8] Recrystallization (if solid) or column chromatography are generally safer and more effective methods.

Q4: My purified product is a solid. How can I best recrystallize it?

A4: Recrystallization is an excellent method for purifying solid products.

  • Single-Solvent Recrystallization: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol and methanol are good starting points to try.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be used.[9] In this method, the product is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the product is poorly soluble) is then added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common two-solvent system for similar compounds is an ethanol/water mixture.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the title compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[10] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For "dry loading" (recommended), add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a low-polarity solvent system and gradually increase the polarity (e.g., from 9:1 to 4:1 petroleum ether:ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a two-solvent recrystallization procedure, which is often effective for chlorinated pyridines.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in a minimal amount of hot ethanol.

  • Inducing Precipitation: While the solution is still hot, add distilled water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

Workflow Diagrams

Purification_Workflow cluster_start Crude Product cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude Crude 4-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine workup Aqueous Work-up (e.g., NaHCO₃ wash) crude->workup extraction Acid-Base Extraction (Optional, for colored impurities) workup->extraction If oily/tarry chromatography Column Chromatography (Silica Gel, PE/EtOAc) workup->chromatography If liquid or inseparable solid mixture recrystallization Recrystallization (e.g., Ethanol/Water) workup->recrystallization If solid extraction->chromatography analysis Purity Check (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Troubleshooting_Logic cluster_issue Problem Identification cluster_solution Corrective Actions start Start Purification dark_oil Crude is a dark oil/tar? start->dark_oil low_recovery Low recovery? start->low_recovery separation_issue Poor separation on TLC? start->separation_issue acid_base Perform Acid-Base Extraction dark_oil->acid_base Yes check_stability Consider Product Instability (Isolate as HCl salt) low_recovery->check_stability Yes optimize_chrom Optimize Chromatography (Solvent, Gradient, Additive) separation_issue->optimize_chrom Yes acid_base->optimize_chrom check_stability->optimize_chrom

References

  • Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Process for separating chloropyridine product. Google Patents.
  • The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Thin Layer Chromatography. University of California, Irvine. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. The Royal Society of Chemistry. Available at: [Link]

  • 4-Chloropyridine. PubChem. Available at: [Link]

  • Detection Progress of Selected Drugs in TLC. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.
  • The polymerisation of 4-chloropyridine. ResearchGate. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. We will delve into the mechanistic underpinnings of these issues and provide field-proven, actionable solutions to optimize your reaction outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis, particularly in the crucial chlorination step of the precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-4(1H)-one.

Question 1: "My reaction is incomplete. TLC and NMR analysis show a significant amount of starting material, 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one, remaining in the crude product. What went wrong?"

Probable Causes:

This is a classic issue of incomplete conversion, which can be traced back to several factors that either deactivate the chlorinating agent or provide insufficient energy for the reaction to proceed to completion.

  • Presence of Moisture: Phosphorus oxychloride (POCl₃) is highly reactive with water. Any moisture in the starting material, solvent, or glassware will rapidly quench the POCl₃, reducing the effective concentration of the chlorinating agent available for the reaction.[1]

  • Insufficient Reagent or Temperature: The conversion of a pyridone to a chloropyridine is an endergonic process that requires sufficient thermal energy and an adequate amount of the chlorinating agent to drive the equilibrium toward the product.

  • Sub-optimal Reagent Activity: The reactivity of POCl₃ can be enhanced by the addition of other reagents that help form a more potent reactive intermediate, such as a Vilsmeier-type reagent.[2][3]

Solutions & Optimization Protocol:

To ensure your reaction goes to completion, rigorous control of the reaction conditions is paramount.

1. Ensure Anhydrous Conditions:

  • Thoroughly dry all glassware in an oven at >120°C for several hours before use.
  • Use a high-purity, freshly opened bottle of POCl₃ or distill it immediately before use.
  • Dry the starting material, 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one, under high vacuum to remove residual water.
  • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

2. Optimize Reaction Parameters:

ParameterProblematic ConditionOptimized ConditionRationale
POCl₃ Equiv. < 2 equivalents3 - 5 equivalents (or as solvent)Ensures a sufficient excess to drive the reaction and compensate for any minor moisture.
Temperature < 80°C100 - 110°C (Reflux)Provides the necessary activation energy for the conversion.
Reaction Time < 2 hours4 - 12 hoursAllows the reaction to proceed to completion. Monitor progress by TLC.
Additives NoneCatalytic DMF or 1-2 eq. PCl₅DMF forms a highly electrophilic Vilsmeier reagent, accelerating the reaction. PCl₅ can also increase the chlorinating potential of the system.[1]

Optimized Protocol for Chlorination:

  • To an oven-dried, three-neck flask equipped with a condenser and nitrogen inlet, add 6,7-dihydro-5H-cyclopenta[b]pyridin-4(1H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5.0 eq) as the solvent and reagent.

  • Optional but recommended: Add N,N-dimethylformamide (DMF, 0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 6 hours, monitoring by TLC until the starting material is consumed.

  • Proceed to the optimized workup protocol described in Question 2.

Troubleshooting Workflow for Incomplete Reaction

Caption: Workflow for addressing incomplete chlorination.

Question 2: "The reaction appeared complete by TLC, but after workup, I re-isolated the starting material. Why is my product reverting?"

Probable Cause:

This is a classic and highly probable issue of product hydrolysis . The this compound product is an activated chloro-heterocycle. The iminium-like character of the protonated pyridine ring makes the C4 position highly susceptible to nucleophilic attack by water, which rapidly hydrolyzes the product back to the more thermodynamically stable pyridone starting material. This typically occurs during the quenching step if not handled correctly.[4]

Mechanism of Product Hydrolysis:

Hydrolysis Product 4-Chloro Product Protonated Protonated Intermediate Product->Protonated + H⁺ (from H₂O/H₃PO₄) Adduct Water Adduct Protonated->Adduct + H₂O (Nucleophilic Attack) SM Starting Material (Pyridone) Adduct->SM - HCl, - H⁺

Caption: Pathway of product hydrolysis during aqueous workup.

Solutions & Optimized Workup Protocol:

The key is to neutralize the acidic environment and remove the excess POCl₃ before introducing significant amounts of water, and to use a weak base for the neutralization to avoid other side reactions.

Optimized Hydrolysis-Averse Workup:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Crucial Step: Remove the excess POCl₃ under reduced pressure using a rotary evaporator. This is the most effective way to prevent a violent and exothermic quench.

  • Place the flask containing the viscous residue in an ice bath.

  • Very slowly and cautiously, add crushed ice to the residue with vigorous stirring. This will hydrolyze the remaining phosphorus species.

  • Once the initial exothermic reaction has subsided, slowly pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃). Do not use strong bases like NaOH, as this can promote other side reactions.

  • Stir the mixture until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extract the aqueous mixture three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

Question 3: "My reaction mixture turned dark brown/black, and the final product is a tar-like substance with a very low yield. What causes this decomposition?"

Probable Causes:

The formation of dark, often polymeric, impurities is generally a result of decomposition caused by overly harsh reaction conditions.

  • Excessive Temperature: While heat is required, temperatures significantly above 120°C for prolonged periods can lead to the breakdown of the heterocyclic ring system.

  • Reaction with Impurities: Impurities in the starting pyridone can be more susceptible to polymerization or decomposition under the strong acidic and high-temperature conditions of the reaction.

  • Uncontrolled Exotherm: A rapid, uncontrolled reaction, sometimes initiated by the addition of a catalyst or by localized heating, can spike the internal temperature and cause decomposition.

Solutions & Preventative Measures:

  • Strict Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Do not exceed 115°C.

  • Purify Starting Material: Ensure the 6,7-dihydro-5H-cyclopenta[b]pyridin-4(1H)-one precursor is pure before starting the chlorination. Recrystallization or column chromatography may be necessary.

  • Controlled Reagent Addition: If using additives like DMF, add them slowly at a lower temperature before heating the reaction to reflux.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using POCl₃ and DMF?

A1: The reaction does not proceed by direct attack of chloride on the pyridone. Instead, POCl₃ reacts with the catalytic DMF to form a highly electrophilic Vilsmeier reagent, a chloroiminium salt. The oxygen of the pyridone (in its 4-hydroxy-pyridine tautomeric form) attacks this reagent, leading to a stable intermediate. Subsequent rearrangement and attack by a chloride ion displaces the phosphate group, yielding the 4-chloro product.

Mechanism of Vilsmeier-Haack Type Chlorination

Vilsmeier cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyridone Hydroxypyridine Tautomer Intermediate Pyridyl-O-Vilsmeier Adduct Pyridone->Intermediate + Vilsmeier Reagent Product 4-Chloro Product Intermediate->Product + Cl⁻, Rearrangement

Sources

Technical Support Center: Navigating Solubility Challenges of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this compound. Our approach is rooted in a deep understanding of physical organic chemistry and practical, field-proven techniques.

Understanding the Molecule: A Chemist's Perspective

This compound is a substituted heterocyclic compound. Its solubility is governed by the interplay of several structural features: the aromatic pyridine ring, the fused cyclopentane ring, and the chloro-substituent. The pyridine nitrogen offers a site for hydrogen bonding, while the chloro-group adds polarity. However, the overall fused ring system has significant nonpolar character. This duality can lead to complex solubility behavior in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. Where should I start?

A1: Start by considering the principle of "like dissolves like." Given the molecule's structure—a moderately polar heterocyclic compound—begin with moderately polar solvents. A good starting point would be solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. If solubility is still limited, a systematic approach is recommended. Refer to our troubleshooting guide on solvent selection below.

Q2: Can I heat the mixture to dissolve the compound?

A2: Gentle heating can significantly increase the solubility of many organic solids.[1] However, it is crucial to first establish the thermal stability of this compound. While many chlorinated pyridines are relatively stable, elevated temperatures can sometimes lead to degradation.[2][3] We recommend starting with a small-scale test, gradually increasing the temperature while monitoring for any color change which might indicate decomposition. A stable temperature under 50-60°C is often a safe starting point for many heterocyclic compounds.

Q3: My compound dissolves initially but then precipitates out of the solution during my reaction. What is happening?

A3: This is a common issue that can arise from several factors.[1] As the reaction progresses, the composition of the solvent mixture can change, altering its overall polarity. Additionally, the consumption of reactants and formation of products can lead to a supersaturated solution of your starting material, causing it to crash out. Temperature fluctuations can also play a role; if the reaction cools, solubility will likely decrease.[1] Consider the use of a co-solvent system to maintain solubility throughout the reaction.

Q4: I need to make a concentrated stock solution for screening. What is the best approach?

A4: For creating stock solutions, especially for biological assays, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices due to their high solvating power. However, it's important to be mindful of the final concentration of these solvents in your assay, as they can have biological effects. When preparing the stock, dissolve the compound in a minimal amount of the organic solvent first, then dilute with your aqueous buffer or media.[4] Be aware that adding an aqueous solution to a concentrated organic stock can sometimes cause precipitation.[5]

Troubleshooting Guides

Issue 1: Poor Initial Solubility

If this compound does not dissolve in your initial solvent choice, follow this systematic approach:

Step 1: Solvent Screening with Hansen Solubility Parameters (HSP)

Predicted Hansen Solubility Parameters for this compound:

ParameterPredicted Value (MPa½)
δD (Dispersion) 18.5 - 20.0
δP (Polar) 5.0 - 8.0
δH (Hydrogen Bonding) 4.0 - 7.0

These are estimated values based on the chemical structure. Experimental validation is recommended.

Protocol for Solvent Selection:

  • Consult a table of HSP for common organic solvents.

  • Select a few candidate solvents whose δD, δP, and δH values are close to the predicted values for the compound.

  • Experimentally test the solubility with small amounts of your compound in these selected solvents.

Step 2: Employing Co-solvents

If a single solvent is not effective, a binary solvent system (co-solvents) can be highly effective.[9] By mixing two miscible solvents, you can fine-tune the polarity of the medium to better match the solute.

Workflow for Co-solvent Selection: ```dot graph TD { A[Start: Poor Solubility in Solvent A] --> B{Is Solvent A polar or non-polar?}; B -- Polar --> C[Add a less polar co-solvent (e.g., Toluene, Heptane) to your polar solvent (e.g., THF, Acetone)]; B -- Non-polar --> D[Add a more polar co-solvent (e.g., DCM, Acetone) to your non-polar solvent (e.g., Hexane)]; C --> E{Observe Solubility}; D --> E; E -- Improved --> F[Optimize Ratio]; E -- Not Improved --> G[Try a different co-solvent combination]; F --> H[Proceed with Experiment]; }

Caption: Decision workflow for solidifying an oily product.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Pereira, C. M., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Welle, F. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering.
  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
  • National Toxicology Program. (1995). 2-Chloropyridine. NTP.
  • Google Patents. (1982).
  • 4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%, 1 gram. Loba Chemie.
  • This compound. Advanced ChemBlocks.
  • 2-Chloropyridine Safety D
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D
  • 911405-88-4 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acet
  • Organic Syntheses Procedure. Organic Syntheses.
  • Hansen solubility parameter. Wikipedia.
  • Hansen Solubility Parameters. Hansen-Solubility. [Link]

  • Hansen Solubility Parameters. Kinam Park.
  • 4,7-dichloro-5h,6h,7h-cyclopenta[b]pyridine. PubChemLite.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. Benchchem.
  • 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro- Safety D
  • HSP Basics. Hansen Solubility.
  • Purification by Recrystalliz
  • This compound. ABI Chem.
  • Organic Practical Setup 8.
  • Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. Journal of the American Chemical Society.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9. TCI Chemicals.
  • CID 157392408 | C16H20N4. PubChem - NIH.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.
  • 54664-55-0|this compound. BLDpharm.
  • Handbook of Solubility Data for Pharmaceuticals.
  • 2,3-dihydro-1H-cyclopenta[b]pyridine | C8H9N | CID 12488744. PubChem.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
  • Solubility Data Series. IUPAC | International Union of Pure and Applied Chemistry.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • 1H-Cyclopenta[b]pyridine | C8H7N | CID 17977055. PubChem - NIH.
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  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Identification of impurities in 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when identifying impurities in 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine by HPLC. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge & Method Development

Understanding the analyte is the first step to a robust analytical method. This compound is a heterocyclic aromatic compound. Its pyridine nitrogen atom (pKa ~5.2-6) makes it a basic compound.[1] This basicity is the single most critical factor influencing its chromatographic behavior on standard silica-based reversed-phase columns, often leading to challenging peak shapes.[1][2]

The primary interaction causing poor chromatography for basic compounds like this pyridine derivative is the electrostatic attraction between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the HPLC column packing.[2] This secondary interaction mechanism, in addition to the primary reversed-phase partitioning, results in peak tailing.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈ClN[3]
Molecular Weight 153.61 g/mol [3]
CAS Number 54664-55-0[3]
Appearance Solid (form may vary)N/A
Key Structural Feature Basic Pyridine Ring[1]
Recommended Starting HPLC Parameters

This method provides a robust starting point. Subsequent troubleshooting will focus on systematically modifying these parameters to resolve specific issues.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column. A modern, end-capped column is highly recommended to minimize silanol interactions.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses the ionization of residual silanols, reducing peak tailing.[2] Formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CUsing a column oven ensures stable retention times.[4][5]
Detection UV at 250-270 nmPyridine derivatives typically absorb in this UV range.[6] A photodiode array (PDA) detector is recommended for impurity profiling.
Injection Vol. 10 µLA standard volume; should be adjusted based on sample concentration to avoid column overload.[2][4]
Sample Diluent Mobile Phase A / Water:ACN (50:50)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents peak distortion.[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound and its impurities.

Q1: My main peak is tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing is the most common problem for this type of basic compound.[2] As previously mentioned, it is caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the column packing.[2]

Here is a systematic approach to mitigate this issue:

  • Lower Mobile Phase pH: The most effective initial step is to lower the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid.[2] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[2]

  • Use a Competing Base (MS-Incompatible): Adding a small amount of a competing base, like triethylamine (TEA) at 5-10 mM, to the mobile phase can be very effective.[2] The TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from them. However, TEA is an ion-suppressing agent and is not suitable for LC-MS analysis.

  • Select a Modern, End-Capped Column: Modern HPLC columns are manufactured with improved "end-capping," a process that chemically derivatizes most of the residual silanols. If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.[4]

  • Reduce Sample Load: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.[2] Try diluting your sample by a factor of 5 or 10 and re-injecting.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph ACTION: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->lower_ph No check_ms Is MS Detection Required? check_ph->check_ms Yes end_good Peak Shape Improved lower_ph->end_good add_tea ACTION: Add Competing Base (TEA) to Mobile Phase check_ms->add_tea No check_column Using a modern, end-capped column? check_ms->check_column Yes add_tea->end_good change_column ACTION: Switch to a High-Purity, End-Capped Column check_column->change_column No check_load Is sample concentration high? check_column->check_load Yes change_column->end_good dilute_sample ACTION: Dilute Sample (5-10x) and Re-inject check_load->dilute_sample Yes end_bad Problem Persists: Consider Alternate Stationary Phase (Phenyl, etc.) check_load->end_bad No dilute_sample->end_good

Caption: Troubleshooting workflow for peak tailing of basic compounds.
Q2: I see an impurity peak that is not baseline-resolved from the main peak. How can I improve the separation?

Answer: Improving the resolution between two closely eluting peaks requires manipulating the selectivity (α) or efficiency (N) of the chromatographic system.

  • Optimize Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a mixture of ACN/MeOH. Different organic solvents alter the selectivity of the separation and can often resolve co-eluting peaks.

  • Fine-Tune the pH: Small adjustments to the mobile phase pH can change the ionization state of the main compound or the impurity, which can significantly impact their retention and improve separation.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.[2] Instead of a standard C18, consider:

    • Phenyl-Hexyl Phase: Offers alternative pi-pi interactions, which can be beneficial for aromatic compounds like this one.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity.

    • Mixed-Mode Phase: Columns like Primesep or Coresep offer a combination of reversed-phase and ion-exchange mechanisms, providing unique selectivity for polar and basic compounds.[1][6]

Q3: My retention times are drifting between injections. What's wrong?

Answer: Shifting retention times are a sign of an unstable system. The most common causes are related to the mobile phase or temperature.[5]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. This can take 10-20 column volumes.

  • Mobile Phase Composition: In reversed-phase, a 1% change in organic solvent can alter retention time by 5-15%.[4] If you are mixing solvents online, check that the pump is functioning correctly and that there are no air bubbles in the solvent lines.[4] Degassing the mobile phase is critical.[4]

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention. Always use a column oven to maintain a consistent temperature.[4][5]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column and alter its chemistry. Flush the column with a strong solvent (like 100% ACN or isopropanol) to clean it.[7]

Section 3: Advanced Troubleshooting - A Systematic Approach to Identifying Unknown Impurities

When a new, unknown peak appears during stability testing or process development, a systematic investigation is required. This often involves forced degradation studies as mandated by ICH guidelines to ensure your analytical method is stability-indicating.[8][9]

A stability-indicating method is one that can accurately separate the drug substance from its degradation products, allowing for reliable quantification of all components.[9]

Potential Impurities

Impurities can originate from the synthesis process or from degradation. Knowledge of the synthetic route is invaluable.[10][11][12]

Table 3: Potential Process-Related and Degradation Impurities

Potential ImpurityStructureLikely Origin
Starting Material (Unreacted) Varies based on synthesisProcess
De-chlorinated Analog 6,7-dihydro-5H-cyclopenta[b]pyridineProcess (incomplete chlorination) or Degradation (reductive de-halogenation)
Oxidized Analog (Ketone) 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-oneDegradation (Oxidation)
Hydroxylated Analog 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olDegradation (Hydrolysis/Oxidation)
N-Oxide Analog This compound 1-oxideDegradation (Oxidation)
Workflow for Impurity Identification

The following workflow outlines the process from detecting an unknown peak to identifying its structure. Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful tool for this task.[13]

G start Unknown Peak Detected in HPLC Chromatogram lcms Step 1: Perform LC-MS Analysis to Determine Mass (m/z) start->lcms forced_degradation Step 2: Conduct Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) lcms->forced_degradation compare Step 3: Compare Chromatograms Does the unknown peak increase under a specific stress condition? forced_degradation->compare propose Step 4: Propose Structure Based on mass and degradation pathway (e.g., +16 Da suggests oxidation) compare->propose Yes end Impurity Identified compare->end No (Process Impurity) confirm Step 5 (Optional): Confirm Structure - Synthesize reference standard - Isolate impurity for NMR propose->confirm confirm->end

Caption: Systematic workflow for the identification of unknown impurities.

Section 4: Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of your HPLC method.[8][14] The goal is to achieve 5-20% degradation of the main active pharmaceutical ingredient (API).[9]

Objective: To generate likely degradation products and confirm they are separated from the main peak.

Materials:

  • This compound sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool to room temperature, then neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the initial concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to the initial concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the initial concentration and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the API in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample to the target concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC. A parallel sample should be kept in the dark as a control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. The PDA detector is crucial here to check for peak purity and identify any new peaks that appear.

References

  • Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • This compound. Advanced ChemBlocks.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Forced Degradation Studies. MedCrave online.
  • A Review: Stability Indicating Forced Degradation Studies. RJPT.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • 4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%, 1 gram. HDH Pharma Inc.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH National Library of Medicine.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. NIH National Library of Medicine.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. ResearchGate.

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Preventing decomposition of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

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Technical Support Center: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Introduction: Welcome to the dedicated support resource for this compound (CAS: 54664-55-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this key synthetic building block. The stability of this reagent is paramount for achieving reproducible and successful experimental outcomes. This document provides a comprehensive overview of best practices for storage and handling, troubleshooting common degradation issues, and the chemical principles underlying these recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the stability and handling of this compound.

Q1: What are the immediate signs of decomposition for this compound? A1: The primary visual indicators of degradation are a change in color from white/off-white to yellow or brown, and a change in the physical form of the solid, such as becoming clumpy or oily. While not always present, the evolution of an acrid odor can also signify decomposition. For definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are required to identify and quantify potential impurities.

Q2: What is the recommended storage temperature? A2: For long-term stability, the compound should be stored at -20°C.[1] This minimizes the rate of potential decomposition reactions. For short-term, operational use (e.g., within a week), storage in a desiccator at room temperature is acceptable, provided the container is properly sealed under an inert atmosphere.

Q3: How critical is exposure to air and moisture? A3: Exposure is highly critical. Like many heterocyclic compounds, this compound is sensitive to atmospheric moisture and oxygen.[2] The chlorine substituent on the pyridine ring is susceptible to nucleophilic attack by water (hydrolysis), and the pyridine ring itself can undergo N-oxidation.[3][4][5] These degradation pathways compromise the purity and reactivity of the material. Therefore, handling under an inert atmosphere (e.g., argon or nitrogen) is essential.[2][6]

Q4: Does this compound require protection from light? A4: While specific photostability data is not extensively published, it is a standard best practice for chlorinated organic compounds to be protected from light. Photochemical decomposition is a potential risk for many complex organic molecules.[7] Storing the material in an amber or opaque vial is a prudent and recommended precaution.

Part 2: Troubleshooting and Scientific Deep Dive

This section explores common experimental problems, their chemical origins, and systematic solutions.

Issue 1: Compound shows significant discoloration and clumping upon opening.
  • Symptom: A new or recently opened bottle of the reagent, which should be a solid, appears yellow/brown and may be sticky or partially oily.

  • Root Cause Analysis: This is a strong indication of hydrolysis and/or oxidation. Even a small breach in the container seal during prior handling or storage can allow atmospheric moisture and oxygen to initiate decomposition. The colored impurities are often products of these reactions.

  • Corrective Actions & Prevention:

    • Inert Atmosphere Protocol: All handling of the solid should be performed in a controlled, inert environment, such as a glove box or under a positive pressure of argon or nitrogen using a Schlenk line.[2][7][8]

    • Aliquotting Strategy: Upon receiving a new bottle, it is highly advisable to immediately divide the bulk quantity into smaller, single-use vials under an inert atmosphere. This practice prevents the repeated exposure of the entire stock to potential contaminants each time a sample is taken.

    • Seal Integrity: Always ensure vials are sealed with high-quality, chemically resistant caps (e.g., PTFE-lined). For long-term storage, wrapping the cap-vial interface with paraffin film provides an excellent secondary barrier against moisture ingress.

Issue 2: Inconsistent yields or new impurities in a well-established chemical reaction.
  • Symptom: A previously reliable synthetic procedure using this compound now results in lower yields, fails completely, or produces unexpected side products identified by TLC, LC-MS, or NMR.

  • Root Cause Analysis: The most probable cause is the degradation of the starting material. The primary hydrolytic degradation product, 6,7-dihydro-5H-cyclopenta[b]pyridin-4(1H)-one, can interfere with subsequent reactions. For instance, in a metal-catalyzed cross-coupling reaction, this pyridinone impurity could compete for the catalyst or react differently, leading to unwanted byproducts.

  • Purity Verification Protocol: Before extensive troubleshooting of reaction conditions, the integrity of the starting material must be confirmed.

    • Sample Preparation: Dissolve a few milligrams of the suspect reagent in a suitable solvent (e.g., deuterated chloroform for NMR, or HPLC-grade acetonitrile for chromatography).

    • Analysis:

      • ¹H NMR: Compare the spectrum to a reference. Look for new peaks or changes in the integration ratios of the known signals.

      • HPLC-UV: Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient. Degradation products are typically more polar and will have different retention times than the parent compound.

    • Action: If purity is below the required specification (often >97% for sensitive applications), the batch should be discarded.[9]

Primary Decomposition Pathway: Hydrolysis

The chloro group on the pyridine ring is an electrophilic site, making it susceptible to attack by nucleophiles like water. This is a common decomposition route for chloropyridines.

G cluster_legend Legend A 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine B H₂O (Moisture) A->B Nucleophilic Aromatic Substitution C 6,7-dihydro-5H-cyclopenta[b] pyridin-4(1H)-one (Degradation Product) B->C D HCl B->D Reagent_box Condition_box Product_box G A Receive New Bottle B Verify CoA Purity (>97%) A->B C Equilibrate to RT in Desiccator B->C D Transfer to Glove Box / Schlenk Line C->D E Aliquot into smaller, pre-dried vials D->E F Backfill all vials with Inert Gas & Seal E->F G Store Bulk & Aliquots at -20°C F->G H Use one aliquot for experiments G->H

Caption: Recommended workflow for a new bottle of reagent.

References

  • 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine - ChemicalBook. This source provides a recommended storage temperature of -20°C and notes the need for sealed storage away from moisture. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB93230071_EN.htm]
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. This article discusses the general reactivity of chloropyridines, noting their resistance to microbial degradation but susceptibility to reactions where the halogen is displaced. [Link: https://www.chempanda.com/product/1072-98-6.html]
  • 2-Chloropyridine - Wikipedia. This source describes the general properties and reactions of a related compound, 2-chloropyridine, including its synthesis and reactivity. [Link: https://en.wikipedia.org/wiki/2-Chloropyridine]
  • The Manipulation of Air-Sensitive Compounds - Wiley. This document outlines standard laboratory techniques for handling air-sensitive materials, which are applicable to the topic compound. [Link: https://www.wiley.com/en-us/The+Manipulation+of+Air+Sensitive+Compounds%2C+2nd+Edition-p-9780471867739]
  • 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro-, 1-oxide - ChemicalBook. This supplier page lists chemical properties for a related N-oxide derivative. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82678665.htm]
  • 3-Chloropyridine | C5H4ClN - PubChem. This database entry notes that substituted pyridines may undergo N-oxidation and decomposition during metabolic processes, a relevant chemical transformation. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridine]
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines - ResearchGate. This research article discusses the mechanisms of chloropyridine degradation, including N-oxidation and nucleophilic attack. [Link: https://www.researchgate.
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. This article provides practical advice and highlights the importance of using inert gases and specialized equipment for handling air-sensitive reagents. [Link: https://www.fishersci.
  • This compound - Advanced ChemBlocks. This supplier page lists a typical purity of 97% for the commercial product. [Link: https://www.achemblock.com/products/S75118.html]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. This article explains that air-sensitive compounds react with O₂, water, or CO₂ and must be handled in a controlled, inert atmosphere like nitrogen or argon. [Link: https://www.chemistryviews.org/details/education/2146311/Tips_and_Tricks_for_the_Lab_Air-Sensitive_Techniques_1.html]
  • 2-Chloropyridine - National Toxicology Program. This report mentions that 2-chloropyridine can yield 2-chloropyridine N-oxide upon incubation with liver homogenates, indicating the pyridine nitrogen is susceptible to oxidation. [Link: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/chloropyridine_508.pdf]
  • (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine Safety Data Sheets - Echemi. This SDS provides general handling advice for a related compound, such as handling in a well-ventilated place and avoiding dust formation. [Link: https://www.echemi.com/sds/7s-6-7-dihydro-4-7-dimethyl-5h-cyclopenta-c-pyridine-cas136894-39-0.html]
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. This educational document describes the use of glove boxes and Schlenk lines as the primary methods for handling air-sensitive materials. [Link: https://wipf.chem.pitt.edu/wp-content/uploads/2018/10/Chem-1140-Air-Sensitive-Reagents.pdf]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. This document details specific laboratory setups, like the Schlenk line, for manipulating air-sensitive compounds. [Link: https://www.pitt.edu/~wipf/courses/2450/pdf/Air-sensitive_Techniques.pdf]
  • 4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%, 1 gram. This page for a related compound indicates a standard storage restriction of room temperature. [Link: https://www.carolina.com/specialty-chemicals-a-d/4-chloro-6-7-dihydro-5h-cyclopenta-b-pyridin-7-ol-min-95-1-gram/852541.pr]
  • 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro- Safety Data Sheets - Echemi. This SDS provides physical properties for the target compound, such as boiling and flash points. [Link: https://www.echemi.com/sds/5h-cyclopenta-b-pyridine-4-chloro-6-7-dihydro-cas54664-55-0.html]
  • 4-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one - ChemBK. This page lists properties for a potential degradation product of the target compound. [Link: https://www.chembk.com/en/chem/1239661-60-9]
  • 54664-55-0|this compound - BLDpharm. This supplier page provides documentation such as NMR and HPLC for the compound. [Link: https://www.bldpharm.com/products/54664-55-0.html]
  • 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9) - ChemicalBook. This page for the parent heterocycle notes that it is stable under normal storage but incompatible with strong oxidizing agents. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710403.htm]
  • 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride - African Rock Art. This supplier page for a related compound recommends storage sealed in dry, room temperature conditions. [Link: https://africanrockart.org/products/2-4-dichloro-6-7-dihydro-5h-cyclopenta-b-pyridine-hydrochloride]

Sources

Technical Support Center: Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve issues encountered in the laboratory.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective route involves the initial formation of a 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one intermediate, followed by a chlorination step. This guide will focus on a widely utilized approach: the Vilsmeier-Haack cyclization of an enamide precursor to construct the bicyclic pyridinone core, which is then chlorinated to yield the target molecule.

Below is a diagram illustrating the key transformations in this synthetic sequence.

Synthesis_Workflow cluster_0 Step 1: Enamide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Chlorination Cyclopentanone Cyclopentanone Enamine Enamine Cyclopentanone->Enamine Condensation Amine Primary Amine (e.g., Benzylamine) Amine->Enamine Acetylation Acetylation (e.g., Acetic Anhydride) Enamine->Acetylation Enamide N-cyclopentenyl-acetamide Acetylation->Enamide Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Pyridinone 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one Vilsmeier_Reagent->Pyridinone Cyclization & Hydrolysis Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Target_Molecule 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Chlorinating_Agent->Target_Molecule Chlorination Side_Reactions Enamide Enamide Desired_Cyclization Desired Cyclization Enamide->Desired_Cyclization Polymerization Polymerization/Decomposition Enamide->Polymerization Excessive Heat Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Desired_Cyclization Side_Product_1 Formylation at undesired positions Vilsmeier_Reagent->Side_Product_1 Lack of regioselectivity

Caption: Potential reaction pathways in Vilsmeier-Haack cyclization.

  • Polymerization/Decomposition: Enamides and the Vilsmeier reagent can be unstable at high temperatures, leading to polymerization or decomposition, which often results in a dark, tarry mixture.

    • Solution: Maintain careful temperature control throughout the reaction. Avoid excessive heating during the cyclization step.

  • Formylation at Undesired Positions: While the cyclization is generally regioselective, formylation at other positions on the cyclopentene ring can occur, leading to isomeric byproducts.

    • Solution: Optimizing the reaction temperature and stoichiometry can help improve regioselectivity.

  • Hydrolysis of the Vilsmeier Reagent: As mentioned previously, any moisture will lead to the hydrolysis of the Vilsmeier reagent, reducing the yield of the desired product. [1] Troubleshooting Tip: If you observe a complex mixture, it is advisable to perform a small-scale reaction optimization study, varying parameters such as temperature, reaction time, and stoichiometry to identify the optimal conditions for your specific substrate.

Part 2: Chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

Question 3: I am having trouble with the chlorination of the pyridinone precursor. The reaction is either incomplete or I get a low yield of the desired 4-chloro product. What should I consider?

Answer:

The chlorination of a 4-pyridinone (or its tautomeric 4-hydroxypyridine form) is a critical step. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation. [2][3] Key Considerations for Efficient Chlorination:

Parameter Explanation Recommendations
Reaction Temperature and Time This reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature or time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition.The reaction is often carried out at reflux in excess POCl₃. A typical temperature range is 100-110 °C. Monitor the reaction by TLC until the starting material is consumed.
Excess POCl₃ POCl₃ often serves as both the chlorinating agent and the solvent. Using an insufficient amount can lead to an incomplete reaction.A significant excess of POCl₃ (e.g., 5-10 equivalents or as the solvent) is generally used to drive the reaction to completion.
Presence of a Base In some cases, the addition of a tertiary amine base like pyridine or N,N-dimethylaniline can facilitate the reaction. [3]If the reaction is sluggish, consider adding a catalytic amount of a high-boiling tertiary amine.
Work-up Procedure Quenching the excess POCl₃ is highly exothermic and must be done with extreme care. The desired chloro-product can also be susceptible to hydrolysis back to the starting pyridinone under certain conditions. [4]After cooling the reaction mixture, the excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto a mixture of ice and a mild base (e.g., sodium bicarbonate solution) or by slowly adding it to ice water. Maintain a low temperature during the quench. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Mechanistic Insight: The chlorination of a 4-pyridinone with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

Question 4: After the chlorination work-up, my product is contaminated with the starting pyridinone. How can I effectively purify the this compound?

Answer:

The presence of the starting pyridinone is a common impurity if the chlorination reaction did not go to completion or if some of the product hydrolyzed during work-up.

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating the more polar pyridinone starting material from the less polar 4-chloro product. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes, or ethyl acetate/hexanes) can be an excellent way to achieve high purity.

  • Acid-Base Extraction: While both the starting material and the product are basic, there might be slight differences in their pKa values that could be exploited in a carefully controlled liquid-liquid extraction. However, this is generally less straightforward than chromatography or recrystallization.

Pro-Tip: To minimize hydrolysis during work-up, ensure that the aqueous quench is kept cold and basic. Rapid extraction of the product into an organic solvent is also recommended.

Experimental Protocols

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one (Vilsmeier-Haack Cyclization)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the N-cyclopentenyl-acetamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one (1 equivalent).

  • Add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully add the cooled residue dropwise to a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Vilsmeier-Haack Reaction Technical Support Center. (2025). BenchChem.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.
  • Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (n.d.). Scientific.Net. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2017). RSC Advances, 7(64), 40356-40360.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rajput, P. R., & Haswani, R. M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
  • Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. (2020, July 17). YouTube. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27355-27384.
  • Phosphoryl chloride. (2023, December 12). In Wikipedia. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Molecules, 16(12), 10466-10476.
  • How should I proceed in Chlorination using POCl3? (n.d.). ResearchGate. Retrieved from [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry. Retrieved from [Link]

  • POCl3 and Pyridine for E2. (2021, December 16). YouTube. Retrieved from [Link]

  • POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society, 97(10), 1-6.
  • Process for the purification of phosphorus oxychloride. (1999). U.S.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (2004).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Molecules, 16(12), 10466–10476. [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap. Retrieved from [Link]

  • 4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]

  • 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. (2006). Tetrahedron, 62(16), 3845-3853.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (2021). Chemistry of Heterocyclic Compounds, 56(2), 1-1.
  • How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework: Predicting the NMR Landscape

The structure of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine presents two distinct regions for NMR analysis: the aromatic pyridine ring and the aliphatic cyclopentane ring. The chemical shifts and coupling patterns in each region are influenced by the electronic effects of the chlorine substituent and the geometric constraints imposed by the fused ring system.

The Aromatic Region: A Substituted Pyridine

The pyridine portion of the molecule is predicted to show two distinct proton signals and four carbon signals. The substitution pattern—a chlorine atom at C4 and fusion at C2 and C3—dictates the chemical environment. The chlorine atom exerts a significant electron-withdrawing inductive effect and a weaker electron-donating resonance effect, which will modulate the chemical shifts of the remaining aromatic protons and carbons.[1][2]

The Aliphatic Region: A Fused Cyclopentane

The 6,7-dihydro-5H-cyclopenta[b]pyridine core imposes a puckered conformation on the cyclopentane ring.[3] This results in three sets of methylene (CH₂) protons and carbons. Due to the fusion, the protons on C5 and C7 are adjacent to the aromatic ring and are expected to be deshielded compared to those on C6.

Comparative Analysis: Building a Prediction from Known Compounds

To predict the ¹H and ¹³C NMR spectra of the target molecule, we will compare the known chemical shifts of pyridine, 2-chloropyridine, cyclopentane, and the closely related analog, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4] This comparative approach allows for a logical estimation of the expected spectral data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: two in the aromatic region and three in the aliphatic region.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale / Comparison
H-2~8.2Doublet (d)JH2,H3 ≈ 5 HzSimilar to the H-6 proton in 2-chloropyridine, deshielded by the adjacent nitrogen.
H-3~7.2Doublet (d)JH3,H2 ≈ 5 HzComparable to the H-3 proton in 2-chloropyridine.
H-5 (2H)~3.0Triplet (t)JH5,H6 ≈ 7.5 HzBenzylic protons, deshielded by the aromatic ring. Similar to C5 protons in related cyclopenta[b]pyridines.[3]
H-7 (2H)~2.9Triplet (t)JH7,H6 ≈ 7.5 HzBenzylic-like protons, slightly less deshielded than H-5 due to distance from the nitrogen.
H-6 (2H)~2.1Quintet (p)JH6,H5 ≈ JH6,H7 ≈ 7.5 HzAliphatic protons coupled to both H-5 and H-7. Similar to the C6 protons in related cyclopenta[b]pyridines.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale / Comparison
C-2~150Similar to C-2 in 2-chloropyridine, deshielded by nitrogen.[5]
C-3~122Shielded relative to pyridine due to the ortho-chloro substituent effect.
C-4~145Deshielded due to the direct attachment of the electronegative chlorine atom.
C-4a~138Quaternary carbon, influenced by fusion and the chloro substituent.
C-7a~160Quaternary carbon, deshielded by the adjacent nitrogen.
C-5~32Aliphatic carbon adjacent to the aromatic ring.
C-7~29Aliphatic carbon adjacent to the aromatic ring.
C-6~23Typical aliphatic methylene carbon, similar to cyclopentane (~25 ppm).

Experimental Protocols for Structural Verification

To confirm the predicted structure, a series of 1D and 2D NMR experiments should be performed. The following protocols are designed to provide a comprehensive dataset for unambiguous structure elucidation.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[6][7][8][9]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer at room temperature.

Workflow for NMR Data Acquisition

G NMR Acquisition Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments cluster_analysis Data Analysis H1 ¹H NMR Acquisition C13 ¹³C{¹H} NMR Acquisition H1->C13 Initial Characterization COSY ¹H-¹H COSY C13->COSY Proceed if structure is complex HSQC ¹H-¹³C HSQC COSY->HSQC Establish H-C correlations Process Processing & Referencing HSQC->Process Assign Spectral Assignment Process->Assign Structure Structure Confirmation Assign->Structure

Caption: A typical workflow for acquiring and analyzing NMR data for structural elucidation.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on concentration

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[10]

  • Key Parameters: Standard gradient-selected COSY (cosygp) sequence. Acquire 256-512 increments in the indirect dimension.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.

  • Key Parameters: Standard gradient-selected HSQC (hsqcedetgp) sequence. Set the ¹³C spectral width to encompass all expected carbon signals.

Interpreting the Spectra: Connecting the Dots

The final step is to integrate the data from all experiments to confirm the structure.

Logical Flow for Spectral Interpretation

G H1 ¹H Spectrum (Chemical Shifts, Multiplicities) COSY COSY Spectrum (¹H-¹H Correlations) H1->COSY Identify spin systems C13 ¹³C Spectrum (Number of Signals) HSQC HSQC Spectrum (¹H-¹³C Correlations) C13->HSQC Identify C-H pairs COSY->HSQC Link spin systems to carbons Structure Final Structure Assignment HSQC->Structure Assemble fragments

Caption: A logical flowchart for integrating 1D and 2D NMR data for complete structural assignment.

  • From the ¹H NMR: Identify the two aromatic doublets and the three aliphatic multiplets. The integration values should correspond to 1H, 1H, 2H, 2H, and 2H.

  • From the ¹³C NMR: Confirm the presence of eight distinct carbon signals, including the two quaternary carbons in the aromatic region.

  • From the COSY Spectrum:

    • A cross-peak between the two aromatic doublets will confirm their coupling.

    • A cross-peak between the H-5 triplet and the H-6 quintet will be observed.

    • A cross-peak between the H-7 triplet and the H-6 quintet will also be present, confirming the -CH₂-CH₂-CH₂- spin system in the cyclopentane ring.

  • From the HSQC Spectrum:

    • Correlate each proton signal to its directly attached carbon atom. For example, the proton signal at ~8.2 ppm will show a cross-peak with the carbon signal at ~150 ppm, assigning both to the C-2/H-2 pair.

    • This will unambiguously link the proton and carbon assignments for all CH and CH₂ groups.

By following this comparative and systematic approach, researchers can confidently characterize this compound and distinguish it from other potential isomers or byproducts, ensuring the scientific integrity of their work.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Khan Academy. (n.d.). Chemical shift. Retrieved from [Link]

  • Lacerda, V., Jr, da Silva, G. V., Constantino, M. G., Tormena, C. F., Williamson, R. T., & Márquez, B. L. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry, 44(1), 95–98.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (2023). Tetramethylsilane. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tetramethylsilane – Knowledge and References. Retrieved from [Link]

  • Li, Z., et al. (2016).
  • Foster, M. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). Foster Group. Retrieved from [Link]

  • American Chemical Society. (2021). Tetramethylsilane. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24263–24275.
  • Gupta, R. R., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Textbooks. NMR Facility. Retrieved from [Link]

  • Perjési, P., & Kállay, M. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 1017-1026.
  • Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24263–24275.
  • dos Santos, F. P., et al. (2012). Computation of 3JHH coupling constants with a combination of density functional theory and semiempirical calculations. Application to complex molecules. Computational and Theoretical Chemistry, 1001, 7-14.
  • Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2009). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Magnetic Resonance in Chemistry, 47(8), 673-677.
  • Kleinpeter, E., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-786.
  • Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(52), 29597-29623.
  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Schrödinger. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

  • Le, T., & Stelzer, A. C. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 212(2), 461–465.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
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  • Barbier, M., et al. (1965). H-H and 13C-H coupling constants in pyridazine. Tetrahedron Letters, 6(41), 3629-3632.
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Sources

The Definitive Guide to the Structural Elucidation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of a chlorine atom at the 4-position can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. While a published crystal structure for the parent 4-chloro derivative is not currently available in open literature, we will leverage crystallographic data from closely related analogues to provide a comprehensive and practical framework. We will objectively compare the definitive insights from X-ray diffraction with the complementary data obtained from other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unparalleled Precision of Single-Crystal X-ray Diffraction

In the realm of structural analysis, single-crystal X-ray diffraction (SCXRD) stands as the gold standard.[1] It provides an unambiguous determination of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is paramount for understanding intermolecular interactions in the solid state, which can be critical for predicting crystal packing, solubility, and polymorphism—all key considerations in drug development.

However, the power of SCXRD is contingent on the ability to grow high-quality single crystals, a process that can often be the most significant bottleneck.[2][3] The success of crystallization is dependent on a multitude of factors, including the purity of the compound, the choice of solvent system, temperature, and the crystallization technique employed.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable and often more readily obtainable information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of each atom, and through-bond (e.g., COSY, HSQC, HMBC) and through-space (e.g., NOESY) correlations can be used to piece together the molecular connectivity and stereochemistry.[4][5]

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound and can reveal information about its elemental composition through high-resolution mass spectrometry (HRMS).[6] Fragmentation patterns can also offer clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[4][5]

The following table provides a comparative overview of these techniques for the structural characterization of this compound derivatives.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemistry (in solution)Molecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (0.1-0.5 mm)Soluble sample (mg quantities)Small sample amount (µg-ng)
Strengths Unambiguous structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity and accuracy for molecular formula
Limitations Crystal growth can be challenging; solid-state conformation may differ from solutionDoes not provide bond lengths/angles; interpretation can be complex for large moleculesDoes not provide 3D structure or stereochemical information

Case Study: Crystallographic Analysis of a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogue

To illustrate the power of X-ray crystallography, we will examine the crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a close analogue of our target scaffold. The crystallographic data for this compound is publicly available and provides a valuable model for understanding the structural features of this class of molecules.[7][8]

Table 1: Crystallographic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [8]

ParameterValue
Chemical FormulaC₈H₇NO
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.5044
b (Å)11.9291
c (Å)14.8473
α (°)90
β (°)90
γ (°)90
Volume (ų)1329.3
Z8

The data in Table 1 provides the fundamental unit cell parameters and symmetry of the crystal. This information is the starting point for solving the crystal structure to determine the precise coordinates of each atom in the molecule.

Experimental Protocols: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure involves a series of meticulous steps. The causality behind each choice is critical for success.

Part 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal. For small organic molecules, several techniques are commonly employed.[9][10]

Workflow for Crystal Growth

cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound Purified Compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Select Solvent(s) Vapor_Diffusion Vapor Diffusion Purified_Compound->Vapor_Diffusion Select Solvent(s) Liquid_Diffusion Liquid-Liquid Diffusion Purified_Compound->Liquid_Diffusion Select Solvent(s) Cooling Slow Cooling Purified_Compound->Cooling Select Solvent(s) Single_Crystal High-Quality Single Crystal Slow_Evaporation->Single_Crystal Optimize Conditions (Temperature, Concentration) Vapor_Diffusion->Single_Crystal Optimize Conditions (Temperature, Concentration) Liquid_Diffusion->Single_Crystal Optimize Conditions (Temperature, Concentration) Cooling->Single_Crystal Optimize Conditions (Temperature, Concentration)

Caption: General workflow for the crystallization of small organic molecules.

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. For a this compound derivative, a starting point could be dichloromethane or ethyl acetate as the good solvent and hexane or heptane as the poor solvent.

  • Preparation: Dissolve a few milligrams of the purified compound in a minimal amount of the good solvent in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a reservoir of the poor solvent.

  • Diffusion: The vapor of the more volatile poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.

  • Nucleation and Growth: As the solution becomes supersaturated, nucleation will occur, followed by slow crystal growth. This process can take anywhere from a few days to several weeks. The key is to allow the process to proceed slowly and without disturbance to obtain well-ordered crystals.[10]

Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Workflow for Structure Determination

Crystal Mount Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Expose to X-rays Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Generate Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Obtain Reflection Intensities Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Generate Initial Model Validation Validation and Analysis (CIF file) Structure_Refinement->Validation Refine Atomic Parameters

Sources

A Comparative Analysis of the Biological Activity of 4-Chloro- and 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogen Substitution in Fused Pyridine Scaffolds

In the landscape of medicinal chemistry, fused heterocyclic scaffolds such as 6,7-dihydro-5H-cyclopenta[b]pyridine serve as a versatile framework for the development of novel therapeutic agents. The strategic placement of halogen atoms on such scaffolds is a time-honored strategy to modulate pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[1] Pyridine derivatives, in particular, are known to possess a wide array of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2]

This guide provides an in-depth comparative analysis of two specific halogenated analogs: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its 4-bromo counterpart. While direct comparative experimental data for these exact compounds is not extensively available in the public domain, this guide will synthesize established principles of structure-activity relationships (SAR) from closely related chemical series to provide a predictive framework for their biological evaluation. We will delve into the fundamental physicochemical differences between the chloro and bromo substituents and how these are anticipated to influence biological activity, supported by illustrative experimental data and detailed protocols for their validation.

Physicochemical Properties: A Tale of Two Halogens

The choice between a chlorine and a bromine substituent at the 4-position of the cyclopenta[b]pyridine core is not arbitrary. It is a deliberate decision based on the distinct physicochemical properties of these two halogens, which can profoundly impact biological activity.

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Electronegativity (Pauling Scale) 3.162.96The higher electronegativity of chlorine leads to a more polarized C-Cl bond, potentially altering interactions with polar residues in a target protein.
Van der Waals Radius (Å) 1.751.85The larger size of bromine can provide enhanced van der Waals interactions but may also introduce steric hindrance at the binding site.
Polarizability (ų) 2.183.05Bromine's higher polarizability can lead to stronger London dispersion forces, which may enhance binding affinity.
Lipophilicity (Hansch-Leo π parameter) +0.71+0.86The bromo-substituent confers slightly higher lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets.
Leaving Group Ability ModerateGoodThe C-Br bond is generally more labile than the C-Cl bond, which could be relevant for compounds acting as covalent inhibitors via nucleophilic aromatic substitution.[3][4]

These nuanced differences are the basis for the often-observed divergence in the biological profiles of chloro- and bromo-substituted analogs.

Illustrative Comparison of Biological Activities

Based on SAR studies of similar halogenated heterocycles, we can project potential differences in the biological activities of our two compounds of interest. Fused pyridine systems are frequently explored as kinase inhibitors and antimicrobial agents.[5] Therefore, we will focus our comparative analysis on these two areas.

Antiproliferative Activity: A Focus on Kinase Inhibition

Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. The 4-position of the pyridine ring is often directed towards the solvent-exposed region of the ATP-binding pocket, making it a suitable position for modification to enhance potency and selectivity.

While some studies on pyridine derivatives have suggested that halogen atoms can lower antiproliferative activity[1], others have demonstrated their importance for potent inhibition. In a series of 4-(phenylamino)pyrido[4,3-d]pyrimidines, a 3-bromo substituent on the phenylamino group was found to be optimal for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

The following is an illustrative workflow for comparing the antiproliferative activity of the two compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Propagate Cancer Cell Line (e.g., A431, HCT116) B Seed cells into 96-well plates (1 x 10^4 cells/well) A->B D Treat cells with compounds (e.g., 0.1 to 100 µM) B->D C Prepare serial dilutions of 4-chloro and 4-bromo analogs C->D E Incubate for 72 hours D->E F Add MTT reagent (3-4 hours incubation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values (Dose-response curve) I->J

Workflow for Comparative Cytotoxicity Assessment

Illustrative Data: The following table presents hypothetical IC50 values against two cancer cell lines, based on the principle that the larger, more polarizable bromine atom might offer enhanced interactions in a specific kinase binding pocket.

Compound IDHalogen at C4Cancer Cell LineIllustrative IC50 (µM)
1 ClA431 (Epidermoid Carcinoma)8.5
2 BrA431 (Epidermoid Carcinoma)5.2
1 ClHCT116 (Colon Carcinoma)12.1
2 BrHCT116 (Colon Carcinoma)7.8

In this hypothetical scenario, the 4-bromo analog exhibits greater potency. This could be rationalized by the larger size and increased polarizability of bromine, allowing for more favorable interactions within a hydrophobic pocket of the target kinase.

Antimicrobial Activity

Halogenated pyridines are also known for their antimicrobial properties.[2][7] The electronic effects of the halogen substituent can influence the overall charge distribution of the pyridine ring, which may be critical for interactions with bacterial enzymes or cell wall components. The relative efficacy of chloro versus bromo substitution can be highly dependent on the bacterial species and the specific mechanism of action. In some cases, N-bromine compounds have shown superior bactericidal activity compared to their N-chlorine counterparts, a trend that can be reversed under high protein load.[8]

The following is a standard workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of the two compounds.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination A Prepare 2-fold serial dilutions of compounds in broth C Dispense compound dilutions into 96-well plate A->C B Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) D Add bacterial inoculum to each well B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Workflow for Minimum Inhibitory Concentration (MIC) Determination

Illustrative Data: The following table shows hypothetical MIC values against representative Gram-positive and Gram-negative bacteria.

Compound IDHalogen at C4Bacterial StrainIllustrative MIC (µg/mL)
1 ClStaphylococcus aureus (Gram-positive)16
2 BrStaphylococcus aureus (Gram-positive)32
1 ClEscherichia coli (Gram-negative)8
2 BrEscherichia coli (Gram-negative)16

In this illustrative example, the 4-chloro analog demonstrates superior antimicrobial activity. This could be attributed to its smaller size allowing for better penetration into the bacterial cell or a more favorable electronic profile for interacting with the target, which might be different from the kinase target in the antiproliferative assay.

Experimental Protocols

To facilitate the empirical validation of the hypotheses presented, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A431)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 4-chloro- and 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.[12][13][14]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • 4-chloro- and 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next, down the plate.

  • Inoculum Preparation: Grow bacteria in CAMHB to the logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The comparative analysis of 4-chloro- and 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine highlights the profound impact of subtle structural modifications on biological activity. While the chloro-substituted analog may be favored for certain antimicrobial applications, the bromo-substituted version could offer advantages in antiproliferative potency, potentially through enhanced interactions with a target kinase.

It is crucial to emphasize that the biological data presented in this guide is illustrative and serves to frame a hypothesis based on established SAR principles. Rigorous experimental validation using the protocols outlined herein is essential to determine the true biological profile of these compounds. Further studies should also include evaluation of their pharmacokinetic properties (ADME) and in vivo efficacy to ascertain their therapeutic potential. The strategic exploration of halogen substitution remains a cornerstone of modern drug discovery, and a systematic comparison of analogs, as proposed in this guide, is fundamental to the rational design of next-generation therapeutic agents.

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Available at: [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC. Available at: [Link]

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Available at: [Link]

  • Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. PubMed. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. Available at: [Link]

  • 4-Chloropyridine. PubChem. Available at: [Link]

  • Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. Der Pharma Chemica. Available at: [Link]

  • Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. De Gruyter. Available at: [Link]

  • 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. PubMed. Available at: [Link]

  • [Antimicrobial activity of new 4,4'-bipyridine derivatives: and in vitro study]. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available at: [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]

  • [Antimicrobial activity of new 4,4'-bipyridine derivatives: and in vitro study]. PubMed. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Available at: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. Available at: [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. Available at: [Link]

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  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Analogs as Novel CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogs as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Drawing upon established principles of medicinal chemistry and kinase inhibitor design, this document outlines a systematic exploration of chemical modifications to the core scaffold and their impact on biological activity. While the specific compounds and their corresponding biological data presented herein are hypothetical and for illustrative purposes, the underlying scientific rationale and experimental methodologies are grounded in established practices within the field of drug discovery.

Introduction: The Therapeutic Potential of Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1 to S phase transition. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for the development of novel anticancer therapeutics. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising starting point for the design of potent and selective CDK2 inhibitors due to its rigid structure and amenability to chemical modification. This guide details a hypothetical SAR study aimed at optimizing the inhibitory activity of this compound against CDK2.

A Systematic Approach to Unraveling Structure-Activity Relationships

Our investigation into the SAR of this compound analogs is centered on a methodical exploration of substitutions at key positions of the core scaffold. The primary goal is to identify structural modifications that enhance potency and selectivity for CDK2. The core scaffold and the positions chosen for modification are illustrated below.

Figure 1: Core Scaffold and Positions for Modification

Caption: The core this compound scaffold with key positions for substitution highlighted (R1 and R2).

Modifications at the C2 Position (R1)

The C2 position of the pyridine ring was explored with a variety of substituents to probe for potential interactions with the kinase hinge region.

CompoundR1R2Hypothetical IC50 (nM) for CDK2
1a HH>10,000
1b -CH3H8,500
1c -OCH3H7,200
1d -NH2H1,500
1e -NH(CH3)H980
1f -N(CH3)2H2,300
1g -NH(c-propyl)H450
1h -NH(phenyl)H250
1i -NH(4-F-phenyl)H120

Analysis of C2 Substitutions: The initial unsubstituted compound 1a was inactive. Small alkyl and alkoxy groups at C2 (1b and 1c ) offered minimal improvement. However, the introduction of a primary amine (1d ) significantly increased potency, suggesting a key hydrogen bond interaction. Mono-alkylation of the amine (1e and 1g ) was well-tolerated, with the cyclopropylamine (1g ) showing enhanced activity. Di-alkylation (1f ) was detrimental, likely due to steric hindrance. Arylamines (1h and 1i ) proved to be the most potent, with the 4-fluorophenyl analog (1i ) exhibiting the best activity in this series, potentially through favorable interactions within the ATP-binding pocket.

Modifications at the C7 Position (R2)

To investigate the impact of substitutions on the cyclopentane ring, a series of analogs were synthesized based on the potent C2-aminophenyl scaffold (1h ).

CompoundR1R2Hypothetical IC50 (nM) for CDK2
1h -NH(phenyl)H250
2a -NH(phenyl)-CH3180
2b -NH(phenyl)-OH95
2c -NH(phenyl)=O550
2d -NH(phenyl)-F150

Analysis of C7 Substitutions: Small alkyl (2a ) and fluoro (2d ) substitutions at the C7 position were slightly beneficial. A hydroxyl group (2b ) at this position markedly improved potency, indicating a potential new hydrogen bond interaction with the enzyme. Introduction of a ketone (2c ) at C7 was unfavorable, possibly due to unfavorable steric or electronic effects.

Experimental Protocols

General Synthetic Scheme

The synthesis of the this compound analogs is proposed to proceed via a multi-step sequence, as outlined below. This approach allows for the versatile introduction of diversity at the C2 and C7 positions.

Figure 2: Proposed Synthetic Workflow

start Commercially Available Starting Materials step1 Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start->step1 step2 Functionalization at C7 (e.g., reduction to -OH, alkylation) step1->step2 step3 Chlorination at C4 step2->step3 step4 Nucleophilic Aromatic Substitution at C2 (Introduction of R1) step3->step4 final Final Analog Library step4->final

Caption: A generalized workflow for the synthesis of the target analogs.

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [1]

  • To a solution of 2,3-cyclopentenopyridine (1.0 eq) in water is added Mn(OTf)2 (0.1 eq).

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O, 3.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at 25 °C for 24 hours.

  • Upon completion, the reaction is quenched with saturated aqueous Na2S2O3 and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Step 2: Functionalization at C7 (Example: Reduction to Alcohol)

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water and the methanol is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the C7-hydroxy derivative.

Step 3: Chlorination at C4

  • The C7-functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) is dissolved in a suitable solvent (e.g., CH2Cl2).

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 4 hours to form the N-oxide.

  • The solvent is removed, and the crude N-oxide is treated with excess phosphorus oxychloride (POCl3) and heated at 100 °C for 2 hours.

  • The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with aqueous NaHCO3.

  • The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the 4-chloro derivative.

Step 4: Nucleophilic Aromatic Substitution at C2 (Introduction of R1)

  • The 2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine (prepared by a similar chlorination of the corresponding pyridone) (1.0 eq) is dissolved in a suitable solvent such as NMP.

  • The desired amine (R1-NH2, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) are added.

  • The reaction is heated to 120 °C for 12 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • The final product is purified by flash column chromatography.

CDK2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against CDK2/Cyclin A was evaluated using a fluorescence-based assay.[2][3][4]

Figure 3: Kinase Inhibition Assay Workflow

start Prepare Assay Plate (Compounds and Controls) add_enzyme Add CDK2/Cyclin A and Peptide Substrate start->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Detect ADP Formation incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate

Caption: A step-by-step workflow for the in vitro CDK2 inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • CDK2/Cyclin A: Recombinant human CDK2/Cyclin A is diluted in assay buffer.

    • Peptide Substrate: A fluorescently labeled peptide substrate is diluted in assay buffer.

    • ATP: ATP is diluted in assay buffer to the desired concentration (typically at the Km for CDK2).

    • Test Compounds: Compounds are serially diluted in 100% DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • 2.5 µL of serially diluted compound or DMSO (control) is added to the wells of a 384-well plate.

    • 5 µL of CDK2/Cyclin A and peptide substrate mixture is added to each well.

    • The plate is incubated for 10 minutes at room temperature.

    • 2.5 µL of ATP solution is added to all wells to initiate the kinase reaction.

    • The plate is incubated for 60 minutes at 30 °C.

    • The reaction is stopped, and ADP formation is detected using a commercial ADP detection kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Fluorescence is measured using a plate reader.

    • The percent inhibition is calculated for each compound concentration relative to the DMSO control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This guide presents a hypothetical yet scientifically grounded SAR study of this compound analogs as CDK2 inhibitors. The proposed synthetic strategies offer a versatile platform for generating a diverse chemical library. The SAR analysis suggests that substitution at the C2 position with an aminophenyl group is crucial for potent activity, likely through hinge-binding interactions. Further optimization at the C7 position of the cyclopentane ring, particularly with a hydroxyl group, can lead to a significant enhancement in inhibitory potency. The experimental protocols provided offer a robust framework for the synthesis and biological evaluation of these promising compounds. This work underscores the potential of the this compound scaffold as a template for the development of novel and potent CDK2 inhibitors for cancer therapy.

References

  • Karakus, S., & Büyükgüzel, E. (2018). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives.
  • Dotsenko, V. V., Krivokolysko, S. G., & Polovkovych, S. A. (2017). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 66(10), 1896-1902.
  • Ibrahim, M. A., Al-Shgour, M. K., & El-Zaria, M. E. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24479–24491.
  • Ubhi, D., & Brown, D. G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Collins, I., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3539-3543.
  • Wang, C., et al. (2016). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • Ma, M., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Benchchem. (n.d.).
  • Ibrahim, M. A., Al-Shgour, M. K., & El-Zaria, M. E. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24479–24491.
  • Adam, G. C. (2015). Can anyone suggest a protocol for a kinase assay?.
  • El-Adl, K., et al. (2022).
  • Collins, I., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Scite.ai.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Li, J., et al. (2015). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Sharma, S., & Kumar, R. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18491-18504.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Wang, C., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(19), 5221-5225.

Sources

A Comparative Guide to the In Vitro Assay Validation of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a promising chemical scaffold in modern drug discovery. We will navigate the critical validation funnel, from initial biochemical screening to definitive cellular target engagement, using a hypothetical lead candidate, CPD-1 , and comparing its performance against a known broad-spectrum kinase inhibitor, Staurosporine . The methodologies detailed herein are designed to establish a robust, data-driven foundation for advancing promising compounds into later-stage preclinical development.

Introduction: The Rationale for a Rigorous Validation Cascade

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant portion of failures occurring due to a lack of efficacy or unforeseen off-target effects.[1] A meticulously planned and executed in vitro validation cascade is therefore not merely a procedural step but the very bedrock of a successful drug discovery program.[2][3] It allows researchers to build confidence in a compound's mechanism of action, potency, and specificity long before committing to resource-intensive in vivo studies.

The this compound scaffold and its analogues have garnered interest due to their structural features, which are amenable to synthetic modification and may confer favorable interactions with various biological targets.[4][5] Based on the prevalence of pyridine-containing structures in approved kinase inhibitors, we hypothesize that this scaffold is a promising starting point for developing novel modulators of protein kinase activity.[6][7] This guide will therefore focus on a validation workflow tailored for kinase inhibitors.

The validation process is structured as a logical funnel, designed to answer three fundamental questions with increasing biological complexity:

  • Biochemical Potency: Does the compound inhibit the purified target enzyme?

  • Cellular Efficacy: Does the compound exert the desired effect in a relevant cellular model?

  • Target Engagement: Does the compound physically bind to its intended target within the complex environment of an intact cell?

Answering each of these questions requires distinct, specialized assays, which we will detail in the following sections.

G cluster_0 Validation Funnel Primary Screen Primary Screen Cellular Assays Cellular Assays Primary Screen->Cellular Assays Confirms Cellular Activity Target Verification Target Verification Cellular Assays->Target Verification Confirms On-Target Binding Lead Candidate Lead Candidate Target Verification->Lead Candidate Validated Hit

Caption: The In Vitro Assay Validation Funnel.

Pillar 1: Establishing Biochemical Potency

The first step is to assess the direct interaction between our test compounds and the purified kinase of interest.[8] This is crucial for determining intrinsic inhibitory activity without the confounding variables of cell membrane permeability, efflux pumps, or metabolic degradation. For this purpose, a luminescence-based kinase activity assay is an excellent choice due to its high sensitivity, broad applicability to virtually any kinase, and amenability to high-throughput screening.[9][10]

Principle of the Luminescence-Based Kinase Assay (Kinase-Glo™)

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[9] The Kinase-Glo™ reagent contains a thermostable luciferase that produces light in the presence of ATP.[11] High kinase activity results in significant ATP consumption and thus a low luminescent signal. Conversely, an effective inhibitor will preserve ATP, leading to a high luminescent signal.[9] The signal is inversely proportional to kinase activity.

Experimental Protocol: In Vitro Kinase Activity Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of CPD-1, Staurosporine (positive control), and a DMSO vehicle control in a 96-well plate.

  • Kinase Reaction Setup : In a separate plate, prepare a kinase reaction mixture containing the target kinase (e.g., a relevant Receptor Tyrosine Kinase, RTK), its specific peptide substrate, and ATP in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The ATP concentration should be determined empirically, often near the Km for the kinase, to ensure sensitivity to competitive inhibitors.[12][13]

  • Inhibitor Pre-incubation : Add 2.5 µL of the diluted compounds to the assay plate. Add 2.5 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Initiate Kinase Reaction : Start the reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ATP Detection : Add an equal volume (10 µL) of Kinase-Glo™ Reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.[12]

  • Signal Measurement : Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis : Convert the raw luminescence units (RLU) to percent inhibition relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTarget KinaseBiochemical IC50 (nM)
CPD-1 RTK-X15
Staurosporine RTK-X5
CPD-2 (Inactive Analogue) RTK-X>10,000

Table 1: Inhibitory activity of CPD-1 against a hypothetical Receptor Tyrosine Kinase (RTK-X), compared to the non-selective inhibitor Staurosporine and an inactive analogue.

The data in Table 1 indicates that CPD-1 is a potent inhibitor of the target kinase in a purified system, albeit slightly less potent than the broad-spectrum inhibitor Staurosporine. This provides the first piece of critical evidence and justifies progression to cell-based models.

Pillar 2: Assessing Cellular Efficacy and Cytotoxicity

A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target effects leading to cytotoxicity.[1] Therefore, the next crucial step is to validate its activity in living cells. This phase is twofold: first, we assess general cytotoxicity to identify a suitable concentration range for subsequent assays; second, we measure the inhibition of the target-specific signaling pathway.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells.[15] Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a soluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance. This assay helps distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

Experimental Protocol: MTS Cell Viability Assay
  • Cell Seeding : Seed a relevant cancer cell line (e.g., one known to be dependent on RTK-X signaling) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of CPD-1 and Staurosporine for 72 hours. Include DMSO-treated cells as a negative control.

  • MTS Reagent Addition : Add 20 µL of a combined MTS/PES solution to each well.[17]

  • Incubation : Incubate the plate for 1 to 4 hours at 37°C.[15]

  • Absorbance Reading : Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Target Pathway Inhibition (Western Blot)

To confirm that CPD-1 inhibits the intended signaling pathway, we can use Western blotting to measure the phosphorylation status of a key downstream substrate of RTK-X. A reduction in the phosphorylated form of the substrate upon treatment with CPD-1 provides strong evidence of on-target activity in a cellular context.

cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand RTK RTK-X (Target) Ligand->RTK Activates Substrate Substrate RTK->Substrate Phosphorylates Substrate_P Substrate-P Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response CPD1 CPD-1 CPD1->RTK Inhibits

Caption: A generic receptor tyrosine kinase (RTK) signaling cascade.

Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment : Seed cells and starve them of serum overnight to reduce basal signaling. Treat cells with various concentrations of CPD-1 or Staurosporine for 2 hours, then stimulate with the appropriate ligand for RTK-X for 15 minutes.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[19] (Note: Milk is avoided as its phosphoprotein, casein, can cause high background with phospho-specific antibodies).[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the RTK-X substrate.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing : To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Comparative Data: Cellular Activity
CompoundCell Viability GI50 (nM)Cellular Phospho-Substrate IC50 (nM)
CPD-1 15085
Staurosporine 2510

Table 2: Cellular activity of CPD-1. The GI50 reflects overall growth inhibition, while the cellular IC50 from Western blot analysis confirms on-target pathway modulation.

The results in Table 2 demonstrate that CPD-1 is active in cells, inhibiting the target pathway at a concentration lower than that required for broad growth inhibition. This suggests a specific, on-target effect rather than general toxicity.

Pillar 3: Direct Verification of Target Engagement

While Western blotting provides strong evidence of pathway modulation, it does not definitively prove that CPD-1 is physically binding to RTK-X to cause this effect. The observed phenotype could result from inhibition of an upstream kinase. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[21][22]

Principle of the Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is based on ligand-induced thermal stabilization.[23] When a protein binds to a ligand (like our inhibitor, CPD-1), it generally becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells treated with a compound are heated across a range of temperatures. The unbound target protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at each temperature can then be quantified, typically by Western blot.[24] A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[25]

cluster_cetsa CETSA Principle cluster_result start Cells +/- Compound heat Heat (Temp Gradient) start->heat lysis Lyse & Centrifuge heat->lysis analysis Analyze Soluble Fraction (Western Blot) lysis->analysis unbound Unbound Target (DMSO) unbound_denature Denatures & Aggregates bound Bound Target (+ CPD-1) bound_stable Remains Soluble

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment : Culture cells to ~80% confluency. Treat the cells with CPD-1 (e.g., at 10x the cellular IC50) or DMSO vehicle for 1 hour at 37°C.

  • Heating Step : Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[21]

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction : Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification : Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble RTK-X using Western blotting as described previously.

  • Data Analysis : Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both DMSO and CPD-1 treated samples to generate thermal melt curves. A rightward shift in the curve for the CPD-1 sample indicates thermal stabilization and confirms target engagement.

Comparative Data: Target Engagement
CompoundTarget ProteinCETSA Thermal Shift (ΔTm)
CPD-1 RTK-X+ 5.2 °C
Staurosporine RTK-X+ 6.5 °C

Table 3: Direct target engagement of RTK-X by CPD-1 as measured by the thermal stabilization shift in a CETSA experiment.

The significant positive thermal shift observed for CPD-1 provides definitive proof that it binds to RTK-X in the complex milieu of an intact cell, validating it as the direct molecular target.

Conclusion and Comparative Summary

A systematic, multi-tiered validation strategy is indispensable for de-risking novel chemical entities in early-stage drug discovery. By progressing the this compound derivative, CPD-1, through a funnel of biochemical, cellular, and biophysical assays, we have constructed a robust and self-validating data package.

Assay ParameterCPD-1Staurosporine (Reference)Rationale
Biochemical IC50 15 nM5 nMMeasures direct, intrinsic potency against the purified enzyme.
Cellular IC50 85 nM10 nMConfirms activity in a biological context, accounting for permeability and cellular factors.
Target Engagement (ΔTm) + 5.2 °C+ 6.5 °CProvides definitive evidence of physical binding to the target inside the cell.

Table 4: A comprehensive comparison of the lead candidate CPD-1 against the reference compound Staurosporine across the validation cascade.

The collective data demonstrates that CPD-1 is a potent, cell-active compound that directly engages its intended kinase target. While less potent than the non-selective reference compound Staurosporine, its profile is highly encouraging for a lead candidate. This validated workflow provides the necessary confidence to proceed with further optimization, selectivity profiling against other kinases, and eventual in vivo efficacy studies.

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A Senior Application Scientist's Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, also known as 2,3-cyclopentenopyridine, is a rigid bicyclic scaffold of significant interest in contemporary drug discovery and materials science. Its structural properties make it a valuable building block for bioactive molecules, including kinase inhibitors and antiviral agents[1]. The inherent stability and defined spatial orientation of this fused system provide a robust platform for the precise positioning of pharmacophoric elements.

Given its importance, the development of efficient, scalable, and versatile synthetic routes is a critical objective for medicinal and process chemists. This guide provides a comparative analysis of prominent synthetic strategies, moving beyond a simple recitation of protocols to dissect the underlying causality, compare performance based on experimental data, and offer field-proven insights to guide your selection of the optimal method for your specific research goals.

Method 1: Multicomponent Cyclocondensation of 2,5-Diarylidenecyclopentanones

This approach represents a highly efficient and modular strategy for accessing densely functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. It leverages the power of multicomponent reactions (MCRs) to construct complex molecular architectures in a single, convergent step from readily available starting materials[2][3].

Core Principle & Mechanistic Insight

The reaction proceeds via a sodium alkoxide-catalyzed cyclocondensation between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile (malononitrile)[3][4]. The causality of this transformation is rooted in a sequence of well-understood classical reactions, beginning with a nucleophilic attack that culminates in ring formation.

The proposed mechanism initiates with the deprotonation of propanedinitrile by the alkoxide base, generating a potent nucleophile. This carbanion then engages in a Michael addition to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. The resulting enolate undergoes an intramolecular cyclization by attacking one of the nitrile groups, forming a six-membered dihydropyridine ring after tautomerization and subsequent elimination of water to achieve aromatization[3].

G cluster_0 Reaction Initiation cluster_1 Key Bond Formation cluster_2 Aromatization A Propanedinitrile + NaOR B Nucleophilic Carbanion A->B Deprotonation D Michael Adduct B->D 1,4-Michael Addition C 2,5-Diarylidenecyclopentanone E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydropyridine Intermediate E->F Tautomerization G Final Product F->G - H₂O

Caption: Proposed mechanism for the multicomponent cyclocondensation.

Performance & Applications

This method shines in its operational simplicity and efficiency, often producing highly pure products in outstanding yields without the need for chromatographic purification[3]. Its primary advantage lies in the ability to rapidly generate a library of diverse analogues by simply varying the substituents on the arylidenecyclopentanone starting material.

Compound IDR Group (Ar)Yield (%)Melting Point (°C)Reference
CAPD-1 Pyridin-2-yl77%149–151[3]
CAPD-4 2-Methoxyphenyl75%160–161[3]
Experimental Protocol: Synthesis of CAPD-1[3]
  • Reagent Preparation : In a round-bottom flask, combine 2,5-bis(pyridin-2-ylmethylene)cyclopentanone (0.02 mol), propanedinitrile (0.02 mol), and sodium ethoxide (0.02 mol).

  • Solvent Addition : Add absolute ethanol as the solvent.

  • Reaction : Heat the mixture to reflux at 80°C with continuous stirring for 1-2 hours. Monitor the reaction to completion via TLC.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with 150 mL of distilled water to precipitate the product.

  • Isolation : Collect the solid product by vacuum filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent if necessary.

Method 2: Vilsmeier-Haack Based Multi-Step Synthesis

In contrast to the convergent MCR approach, this is a linear synthesis strategy valuable for producing specific, less-substituted derivatives from fundamental building blocks. This route was developed for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation antibiotic, cefpirome[5][6].

Core Principle & Workflow

This method constructs the heterocyclic core through a series of classical organic transformations, starting with commercially available cyclopentanone and benzylamine. The key ring-forming step is a Vilsmeier-Haack cyclization, which utilizes a Vilsmeier reagent (generated from POCl₃ and DMF, though here an acetamide is used) to form the chloro-pyridine ring system.

G Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition Start->Step1 Intermediate1 N-cyclopentylidene (phenyl)methanamine Step1->Intermediate1 Step2 Acetylization (Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-benzyl-N- cyclopentenylacetamide Step2->Intermediate2 Step3 Vilsmeier Cyclization (POCl₃) Intermediate2->Step3 Intermediate3 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Step3->Intermediate3 Step4 Dechlorination (if required) Intermediate3->Step4 End Final Product Step4->End

Caption: Synthetic workflow for the Vilsmeier-Haack based route.

Performance & Applications

While being a multi-step process, this route offers a practical and efficient pathway to a specifically functionalized intermediate that is primed for further reactions, such as nucleophilic substitution at the chloro position. The overall yield is reported to be 43.15% with high purity (99.7% by HPLC), suggesting it is a robust and scalable process[5][6]. Its primary drawback is the use of hazardous reagents like phosphorus oxychloride and the generation of more waste compared to MCRs.

Key Experimental Conditions[5]
  • Acetylization : The reaction is conducted at 20-25°C for 14 hours.

  • Vilsmeier Cyclization : Phosphorus oxychloride is added at 0-5°C, followed by a reflux period of 15 hours. Hydrolysis is carefully performed at 40-45°C.

Method 3: Manganese-Catalyzed C-H Oxidation

This method represents a modern, green chemistry approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. Instead of building the ring, it functionalizes a pre-existing 2,3-cyclopentenopyridine core through direct and selective oxidation of the benzylic C-H bonds adjacent to the pyridine ring[7].

Core Principle & Mechanistic Insight

The reaction utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant[7]. This system achieves high yield and excellent chemoselectivity for the oxidation of the α-methylene group of the cyclopentane ring. The reaction proceeds under remarkably mild conditions—at room temperature and often in water—highlighting its environmental credentials. The manganese catalyst facilitates the homolytic cleavage of the peroxide, initiating a radical-based oxidation cascade at the most activated C-H bond.

Performance & Applications

This method provides a powerful tool for late-stage functionalization, allowing for the introduction of a ketone group onto a pre-synthesized scaffold. The yields are generally high, and the protocol avoids harsh conditions and toxic reagents. Its main limitation is the requirement for the 2,3-cyclopentenopyridine starting material, which must be synthesized separately. However, for accessing the 5-oxo derivatives, this method is superior in terms of elegance and environmental impact.

EntrySubstrateYield (%)Reference
1 2,3-Cyclopentenopyridine88%[8]
2 3-Phenyl-2,3-cyclopentenopyridine77%[8]
3 3-(4-Nitrophenyl)-2,3-cyclopentenopyridine70%[8]
Experimental Protocol: General Oxidation Procedure[8]
  • Setup : To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Oxidant Addition : Add t-BuOOH (65% in H₂O, 2.5 mmol) to the stirred mixture.

  • Reaction : Stir the reaction at 25°C for 24 hours.

  • Extraction : Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the pure product.

Comparative Analysis Summary

The choice of synthetic method is dictated by the specific goals of the project, whether it be rapid analogue generation, large-scale synthesis of a key intermediate, or the sustainable production of a specific derivative.

FeatureMethod 1: MCR CyclocondensationMethod 2: Vilsmeier CyclizationMethod 3: Catalytic C-H Oxidation
Core Strategy Convergent, one-pot cyclizationLinear, multi-step synthesisLate-stage functionalization
Key Reagents Diarylidenecyclopentanone, MalononitrileCyclopentanone, Benzylamine, POCl₃2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOH
Number of Steps 1 (from advanced intermediate)3-4 (from basic materials)1 (from fused precursor)
Typical Yield High (75-80%)Moderate Overall (~45%)High (70-88%)
Versatility High (easy diversification of aryl groups)Low (produces a specific intermediate)Moderate (diversification on precursor)
Green Aspects Good atom economy, less wastePoor (uses hazardous reagents)Excellent (mild conditions, water solvent)
Best Suited For Library synthesis, lead discoveryScale-up of specific intermediates (e.g., for APIs)Green synthesis of 5-oxo analogues

Conclusion and Expert Recommendation

This comparative analysis reveals three distinct and powerful strategies for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its derivatives.

  • For exploratory chemistry and structure-activity relationship (SAR) studies , the Multicomponent Cyclocondensation (Method 1) is unequivocally the superior choice. Its operational simplicity, high yields, and tolerance for diverse functionalities allow for the rapid generation of a wide array of analogues.

  • For the process development and scale-up of a specific, functionalized intermediate like the 2-chloro derivative, the Vilsmeier-Haack route (Method 2) provides a proven, albeit more traditional, pathway from inexpensive starting materials.

  • For projects focused on sustainable chemistry or requiring access to 5-oxo derivatives , the Manganese-Catalyzed C-H Oxidation (Method 3) is the state-of-the-art. It exemplifies modern catalytic design, offering high efficiency and selectivity under exceptionally mild and environmentally benign conditions.

Ultimately, a thorough understanding of the strengths and limitations of each method, as detailed in this guide, empowers the researcher to make an informed, causality-driven decision that aligns with their specific synthetic objectives.

References

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A Comparative Benchmarking Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as paramount targets for drug discovery.[1] The human kinome, comprising over 500 kinases, orchestrates a vast network of phosphorylation events that govern cellular processes.[2] Dysregulation of these signaling cascades is a hallmark of numerous pathologies, particularly cancer, making the development of specific and potent kinase inhibitors a cornerstone of modern pharmacology.[1][3]

This guide introduces 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (hereafter referred to as Compound-X) as a novel investigational molecule with a potential kinase inhibitory profile. The discovery of new chemical scaffolds is critical for overcoming challenges such as acquired resistance and off-target toxicity associated with existing kinase inhibitors.[3]

Herein, we present a comprehensive benchmarking study of Compound-X against a panel of well-characterized and clinically relevant kinase inhibitors. Our objective is to provide a rigorous, data-driven comparison of its biochemical potency, kinome-wide selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound-X's performance and elucidating the scientific rationale behind the experimental design.

The comparator agents selected for this study represent a spectrum of kinase inhibitor profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of numerous kinases, serving as a classic, non-selective benchmark.[4][5][6]

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8]

  • Bosutinib: A dual inhibitor of Src and Abl kinases, also approved for the treatment of CML.[9][10]

  • Vandetanib: An oral tyrosine kinase inhibitor targeting multiple receptors, including VEGFR, EGFR, and RET.[11][12]

Through a series of robust biochemical and cell-based assays, we will delineate the inhibitory profile of Compound-X, providing a foundational dataset for its potential as a novel therapeutic agent.

Biochemical Potency Assessment: IC50 Determination

Rationale for Experimental Design

The initial and most fundamental step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, providing a primary measure of its potency.[13]

For this investigation, we selected the ADP-Glo™ Kinase Assay , a robust and highly sensitive luminescence-based method.[14][15][16] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] Its high dynamic range and suitability for a wide range of ATP concentrations make it an industry standard for both primary screening and detailed potency determination.[15] We selected a panel of kinases known to be implicated in oncogenic signaling to provide an initial assessment of Compound-X's target profile.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: A 10-point serial dilution of Compound-X and the comparator inhibitors (Staurosporine, Dasatinib, Bosutinib, Vandetanib) was prepared in DMSO, starting from a 100 µM stock concentration.

  • Kinase Reaction Setup: The kinase reactions were assembled in a 384-well plate format. Each well contained the kinase of interest (e.g., Abl, Src, VEGFR2, EGFR), its corresponding substrate, and ATP at a concentration approximating the Km for each specific enzyme.

  • Inhibitor Addition: 1 µL of each inhibitor dilution was added to the appropriate wells. Control wells contained DMSO vehicle only (representing 100% kinase activity) or no enzyme (background).

  • Incubation: The reaction plate was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining ATP. This was followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion: 10 µL of Kinase Detection Reagent was added to each well. This reagent converts the ADP generated during the kinase reaction into ATP. The plate was then incubated for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase, generating a luminescent signal that is directly proportional to the amount of ADP produced and thus, the kinase activity. The signal was measured using a plate-reading luminometer.

  • Data Analysis: The raw luminescence data was normalized to controls. The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve using GraphPad Prism or equivalent software.

Workflow for IC50 Determination

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilution of inhibitors Dispense_Inhibitor Dispense inhibitors into 384-well plate Compound_Prep->Dispense_Inhibitor Reaction_Mix Prepare Kinase/Substrate/ATP reaction mix Add_Kinase_Mix Add kinase reaction mix to initiate reaction Reaction_Mix->Add_Kinase_Mix Dispense_Inhibitor->Add_Kinase_Mix Incubate_60 Incubate for 60 min at RT Add_Kinase_Mix->Incubate_60 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_60->Add_ADPGlo Incubate_40 Incubate for 40 min at RT Add_ADPGlo->Incubate_40 Add_Detection Add Kinase Detection Reagent Incubate_40->Add_Detection Incubate_30 Incubate for 30 min at RT Add_Detection->Incubate_30 Read_Luminescence Measure Luminescence Incubate_30->Read_Luminescence Calculate_Inhibition Normalize data and calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining inhibitor IC50 values using the ADP-Glo™ assay.

Comparative Potency Data (Hypothetical)
Kinase TargetCompound-X IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Vandetanib IC50 (nM)
Abl1 15 25<11.2>10,000
Src 8 60.81550
VEGFR2 1,200 15221,50040
EGFR >10,000 80110>10,000500
PDGFRβ 850 20159501,100
c-Kit >10,000 1812>10,000>10,000

Data are presented as the geometric mean from three independent experiments. These are illustrative values for comparison purposes.

Interpretation: The hypothetical data suggests that Compound-X is a potent inhibitor of the Src and Abl1 tyrosine kinases, with IC50 values in the low nanomolar range. Its potency against these targets appears comparable to, though slightly less than, the established inhibitors Dasatinib and Bosutinib.[8][9] Importantly, Compound-X demonstrates significant selectivity, with substantially lower potency against other key kinases like VEGFR2, PDGFRβ, and particularly EGFR and c-Kit. This profile distinguishes it from the broad-spectrum activity of Staurosporine and the multi-targeted profile of Vandetanib.[17]

Kinome-wide Selectivity Profiling

Rationale for Experimental Design

While IC50 values against a small panel of kinases provide a snapshot of potency, a comprehensive understanding of an inhibitor's specificity is crucial for predicting its therapeutic window and potential off-target effects.[13] Kinase inhibitors often interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[3] Therefore, profiling an investigational compound against a large panel of kinases is a mandatory step in preclinical development.[18][19]

We opted for a large-scale biochemical screen, such as those offered by commercial services (e.g., Reaction Biology, Promega), where the compound is tested at a fixed concentration against hundreds of purified kinases.[18][20] This approach provides a global view of the inhibitor's interaction space within the human kinome.

Experimental Protocol: Kinase Selectivity Panel
  • Compound Submission: Compound-X was submitted for screening against a panel of over 400 human kinases.

  • Single-Dose Screening: The compound was initially screened at two concentrations (e.g., 100 nM and 1 µM) in duplicate.

  • Assay Method: Radiometric or luminescence-based assays (e.g., ADP-Glo™) were employed to measure the percent inhibition of each kinase relative to a DMSO control.[19][20]

  • Data Analysis: The results are typically visualized as a "kinome tree" or dendrogram, where inhibited kinases are highlighted. This provides an immediate visual representation of the compound's selectivity. Kinases showing significant inhibition (e.g., >75% at 1 µM) are identified as potential off-targets.

Interpretation: A highly selective inhibitor will interact with only a few kinases, ideally within the same family, whereas a non-selective inhibitor like Staurosporine will show inhibition across many branches of the kinome tree.[5] The hypothetical profile of Compound-X would ideally confirm its high selectivity for the Src/Abl kinase families, with minimal interaction with other kinases at a 1 µM concentration. This would be a significant advantage over more promiscuous inhibitors, potentially leading to a better safety profile in a clinical setting.

Cellular Activity Assessment

Rationale for Experimental Design

Biochemical assays using purified enzymes are essential but do not fully replicate the complex intracellular environment.[21] Cell-based assays are a critical next step to confirm that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[21]

We chose to measure the inhibition of downstream substrate phosphorylation via Western blotting.[22] This method directly assesses the functional consequence of target kinase inhibition within a cellular signaling pathway. We selected a human CML cell line, K562, which expresses the constitutively active Bcr-Abl fusion protein, making it a relevant model for assessing inhibitors of Abl kinase.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: K562 cells were cultured to 70-80% confluency. The cells were then treated with increasing concentrations of Compound-X or comparator inhibitors for a defined period (e.g., 2 hours).

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[22]

  • Immunoblotting: The membrane was blocked (typically with BSA in TBST to reduce background with phospho-antibodies) and then incubated with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., Phospho-CrkL for Bcr-Abl activity). Subsequently, the membrane was incubated with an HRP-conjugated secondary antibody.

  • Signal Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.

  • Loading Control: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Hypothetical Signaling Pathway and Western Blot Result

Signaling_Pathway cluster_pathway Bcr-Abl Signaling Cascade BcrAbl Bcr-Abl (Constitutively Active Kinase) CrkL CrkL BcrAbl->CrkL Phosphorylates pCrkL p-CrkL (Phosphorylated) BcrAbl->pCrkL CompoundX Compound-X CompoundX->BcrAbl Inhibits Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream

Caption: Simplified Bcr-Abl signaling pathway inhibited by Compound-X.

Interpretation of Hypothetical Western Blot Data: The results would be expected to show a dose-dependent decrease in the phosphorylation of CrkL in cells treated with Compound-X, Dasatinib, and Bosutinib. This would confirm that Compound-X effectively engages and inhibits Bcr-Abl kinase activity within a cellular context. Vandetanib and Staurosporine (at concentrations selective for other kinases) would likely show a less pronounced effect on p-CrkL, consistent with their biochemical profiles. The cellular potency (IC50 derived from densitometry of the Western blot bands) should ideally be within a reasonable range (e.g., 1-10 fold) of the biochemical IC50, demonstrating good cell permeability and target engagement.

Conclusion

This guide has outlined a systematic approach to the initial characterization and benchmarking of a novel kinase inhibitor candidate, This compound (Compound-X) . Through a series of rigorously designed experiments, we have presented a hypothetical but scientifically grounded profile of this compound.

The illustrative data positions Compound-X as a potent and highly selective inhibitor of the Src/Abl kinase family. Its biochemical potency is on par with second-generation inhibitors like Dasatinib and Bosutinib, while its selectivity profile appears superior to broader-spectrum agents such as Staurosporine and Vandetanib. Crucially, the functional activity of Compound-X was confirmed in a cell-based assay, demonstrating its ability to inhibit a key downstream signaling event in a disease-relevant context.

The journey of a kinase inhibitor from discovery to clinical application is a multi-step process requiring extensive validation.[2][13] The data presented here provides a foundational benchmark, suggesting that this compound represents a promising chemical scaffold worthy of further investigation. Future studies should focus on lead optimization to further enhance potency and selectivity, comprehensive preclinical testing to evaluate pharmacokinetics and in vivo efficacy, and detailed toxicity studies.[13] This structured approach ensures that only the most promising candidates advance, ultimately contributing to the development of safer and more effective targeted therapies.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of the 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. The 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising chemical starting point for the generation of potent kinase modulators. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][2][3][4] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7] Therefore, a rigorous and systematic cross-reactivity profiling cascade is not merely a regulatory requirement but a foundational component of understanding a compound's true biological effect and therapeutic potential.

This guide provides a comprehensive, field-proven framework for profiling the selectivity of a novel kinase inhibitor, using a hypothetical lead candidate, "Cpd-X," derived from the this compound scaffold. We will move beyond simple checklists, explaining the causality behind each experimental step to build a self-validating dataset that ensures scientific integrity.

Part 1: The Profiling Strategy: A Tiered, Data-Driven Approach

A successful profiling campaign does not test everything at once. It follows a logical, tiered cascade that uses broad, cost-effective assays to identify potential liabilities early, followed by more complex, lower-throughput assays to quantify and confirm these findings in physiologically relevant systems. This approach maximizes resource efficiency and builds a robust data package for go/no-go decisions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular & Functional Confirmation cluster_3 Decision Making a Primary Target Potency Assay (e.g., ADP-Glo IC50) b Broad Kinome Scan (e.g., KINOMEscan @ 1µM) a->b d Orthogonal Biochemical IC50 (Confirms Kinase Hits) b->d c Initial Safety Screen (e.g., SafetyScreen44 @ 10µM) e Dose-Response Follow-up (Confirms Safety Hits) c->e f Cellular Target Engagement (e.g., NanoBRET, CETSA) d->f i Integrated Selectivity Profile Go / No-Go Decision d->i h Cellular Viability/Toxicity Assay (e.g., CellTiter-Glo) e->h e->i g Downstream Signaling Assay (e.g., Phospho-Western) f->g g->h h->i

Caption: Tiered workflow for inhibitor cross-reactivity profiling.

Part 2: Foundational Biochemical Profiling

The first step is to understand the compound's behavior in simplified, cell-free systems. This provides a clean measure of direct molecular interactions without the complexities of cellular uptake, metabolism, or efflux.

Broad Kinome Scanning: Casting a Wide Net

The Rationale: Before focusing, we must look broadly. The goal is to rapidly assess the interaction of Cpd-X against the largest possible fraction of the human kinome at a single, high concentration. This helps identify even weak off-target interactions that could become significant at therapeutic doses. Competition binding assays are ideal for this as they measure direct physical interaction, independent of enzyme activity, and can identify binders to both active and inactive kinase conformations.[3]

Leading Platform: The Eurofins KINOMEscan® platform is an industry-standard technology that utilizes a proprietary active site-directed competition binding assay.[8][9][10] It quantitatively measures the ability of a test compound to displace a known, immobilized ligand from over 500 human kinases and disease-relevant mutants.[8]

Data Interpretation: Results are typically reported as "% Control," where a lower number indicates stronger binding and displacement of the probe. A common cutoff for a "hit" is >65% inhibition or a Percent of Control < 35.

Table 1: Hypothetical KINOMEscan® Data for Cpd-X (1 µM) (Primary Target: Aurora Kinase A)

Kinase TargetGene Symbol% ControlAssessment
Aurora AAURKA1.5Hit
Aurora BAURKB4.0Hit
FLT3FLT332.0Hit
LckLCK75.0No Hit
EGFREGFR92.0No Hit
... (450+ more)...>90No Hit
Orthogonal IC50 Determination: Quantifying Potency

The Rationale: The broad scan identifies potential off-targets. The next crucial step is to quantify the potency of these interactions. An orthogonal assay, meaning one that uses a different detection modality, is essential for validating the initial hits.[11] An enzymatic activity assay serves this purpose perfectly, confirming that binding translates to functional inhibition and generating an IC50 value (the concentration required to inhibit 50% of enzyme activity).

Leading Platform: The Promega ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] Its high sensitivity and broad applicability to virtually any kinase make it an excellent choice for IC50 determination.[12][14]

Table 2: Comparative IC50 Profile of Cpd-X vs. Alternative Inhibitor

Target KinaseCpd-X IC50 (nM)Alisertib (AURK Inhibitor) IC50 (nM)
Aurora A51.2
Aurora B1525
FLT3250>10,000

This data shows that while Cpd-X is a potent Aurora kinase inhibitor, it has a potential off-target liability against FLT3 that is not present in the comparator compound, Alisertib.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes the determination of an IC50 value for Cpd-X against a hit from the primary screen (e.g., FLT3).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[15]

  • Recombinant FLT3 Kinase and appropriate substrate

  • Cpd-X, serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure: [13][15]

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Cpd-X in DMSO. Acoustically dispense 20 nL of each concentration into the assay plate. Include DMSO-only wells (100% activity) and no-enzyme wells (0% activity).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the 2X master mix to each well of the assay plate.

    • Prepare a 2X ATP solution.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells for a final reaction volume of 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[12][13]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

  • Data Analysis: Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular Confirmation: Engagement in a Physiological Context

Biochemical assays are essential but do not guarantee that a compound can enter a cell and engage its target. Cellular target engagement assays are a critical validation step.

Live-Cell Target Engagement

The Rationale: It is imperative to confirm that Cpd-X can bind its intended target (and key off-targets) in the complex milieu of a living cell.[16] Technologies that can quantitatively measure this interaction provide invaluable data on cellular permeability and true target affinity.

Leading Platform: The Promega NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding in live cells.[16][17] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that reversibly binds to the target's active site.[18][19] A test compound that enters the cell and binds the target will displace the tracer, leading to a measurable decrease in the BRET signal.[17][19]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Alternative Platform: The Cellular Thermal Shift Assay (CETSA®) is another powerful method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[20][21][22] An increase in the protein's melting temperature in the presence of the compound confirms intracellular binding.[22][23]

Part 4: Broad Safety Profiling

The Rationale: Kinase inhibitors can have unexpected interactions with entirely different protein classes. Safety pharmacology profiling against a panel of common "anti-targets" (receptors, ion channels, transporters) is a critical step to flag potential liabilities related to adverse drug events, such as cardiovascular or CNS side effects.[24]

Leading Platform: The Eurofins SafetyScreen44™ Panel is a widely adopted, cost-effective binding assay panel that covers 44 targets identified as key indicators of off-target-related adverse effects.[24][25][26][27] Testing Cpd-X at a single high concentration (e.g., 10 µM) provides a robust dataset to identify potential safety issues early.

Table 3: Hypothetical SafetyScreen44™ Data for Cpd-X (10 µM)

Target ClassTarget Name% InhibitionAssessment
GPCR5-HT2B Receptor85Hit
Ion ChannelhERG12No Hit
TransporterDopamine Transporter (DAT)5No Hit
... (41 more)...<50No Hit

This result would trigger a follow-up dose-response experiment to determine the IC50 for the 5-HT2B interaction, which is critical for assessing the therapeutic window relative to the on-target potency.

Part 5: Data Integration and Decision Making

None of these datasets exist in a vacuum. The final step is to integrate all the information—biochemical potency, kinome-wide selectivity, cellular engagement, and safety panel data—to form a holistic view of the compound. This integrated profile allows for a rational, data-driven decision on whether to advance, modify, or terminate the compound.

G start Integrated Data Profile (Biochemical, Cellular, Safety) q1 Is on-target cellular potency < 100 nM? start->q1 q2 Selectivity Window: Are key off-target IC50s >30x on-target IC50? q1->q2 Yes stop Terminate Compound q1->stop No q3 Any hits on critical safety targets (e.g., hERG)? q2->q3 Yes opt Medicinal Chemistry Optimization q2->opt No adv Advance to In Vivo Models q3->adv No q3->stop Yes

Caption: Decision tree for compound advancement based on profiling data.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a defining characteristic that dictates its therapeutic potential. For novel scaffolds like this compound, a systematic, multi-tiered approach is non-negotiable. By integrating broad biochemical screens, quantitative validation assays, live-cell target engagement studies, and safety pharmacology panels, researchers can build a robust, self-validating data package. This rigorous methodology not only de-risks clinical development by identifying liabilities early but also provides a deep mechanistic understanding of the compound, paving the way for the development of safer and more effective targeted therapies.

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A Comparative Guide to the Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: An Evaluation of Reproducibility and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine serve as crucial intermediates for a range of biologically active molecules. This guide provides an in-depth comparative analysis of published synthesis protocols for a specific, valuable derivative: 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The objective is to furnish researchers, scientists, and drug development professionals with a critical evaluation of synthetic routes, focusing on reproducibility, efficiency, and the underlying chemical principles that govern their success.

This analysis will dissect two distinct strategic approaches. The first is a multi-step synthesis involving a Vilsmeier-Haack cyclization, a powerful tool for constructing the pyridine ring, followed by a challenging chlorination step. The second protocol outlines a more controlled, albeit potentially longer, pathway involving the synthesis of the parent heterocycle, its activation via N-oxidation, regioselective chlorination, and subsequent deoxygenation. Through a detailed examination of each protocol, this guide aims to provide actionable insights into the practical execution and potential pitfalls of these synthetic methods.

Protocol A: Multi-Step Synthesis via Vilsmeier-Haack Cyclization and Direct Chlorination

This protocol is adapted from methodologies reported for the synthesis of related chloro-substituted cyclopenta[b]pyridines and represents a common, albeit challenging, approach in heterocyclic chemistry. The core of this strategy lies in the construction of the bicyclic system, followed by direct introduction of the chlorine atom.

Experimental Protocol

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

This initial phase involves the construction of the core heterocyclic scaffold from commercially available starting materials. The synthesis proceeds via a nucleophilic addition, followed by an acetylization and a Vilsmeier cyclization, and finally a dechlorination step.

  • Nucleophilic Addition: Cyclopentanone is reacted with benzylamine to form N-cyclopentylidene(phenyl)methanamine. This reaction is typically carried out at elevated temperatures (117-121°C) to drive the condensation.

  • Acetylization: The resulting enamine is then acetylated using acetic anhydride. This step is crucial for setting up the subsequent cyclization and is performed at a controlled temperature of 20-25°C.

  • Vilsmeier Cyclization: The acetylated intermediate is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step forms the pyridine ring, yielding a chlorinated intermediate. The reaction requires refluxing for an extended period (approximately 15 hours).

  • Dechlorination: The chlorinated intermediate from the Vilsmeier reaction is then dechlorinated to yield the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine.

Step 2: Direct Chlorination

The final step is the introduction of the chlorine atom at the 4-position of the pyridine ring. Direct electrophilic chlorination of pyridine and its derivatives is notoriously difficult due to the electron-deficient nature of the ring, often requiring harsh conditions and resulting in a mixture of isomers.

  • Reaction Setup: 6,7-dihydro-5H-cyclopenta[b]pyridine is dissolved in a suitable inert solvent.

  • Chlorinating Agent: A chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is added.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically >100°C) for several hours.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is isolated and purified, often requiring chromatographic techniques to separate the desired 4-chloro isomer from other chlorinated byproducts and unreacted starting material.

Causality and Challenges

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich substrates. In this protocol, it facilitates the construction of the pyridine ring. However, the subsequent direct chlorination step is the primary challenge to reproducibility. The pyridine ring is deactivated towards electrophilic substitution, and the reaction conditions required are often severe, leading to low yields and a lack of regioselectivity. The formation of 2-chloro and other polychlorinated derivatives is a significant possibility, complicating the purification process.

Protocol B: Regioselective Synthesis via N-Oxide Intermediate

This protocol offers a more controlled approach to the synthesis of this compound by leveraging the directing effect of an N-oxide group. While potentially involving more steps, this strategy aims for higher regioselectivity and milder reaction conditions in the critical chlorination step.

Experimental Protocol

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

This step is identical to Step 1 of Protocol A, yielding the parent heterocycle.

Step 2: N-Oxidation

The pyridine nitrogen is oxidized to form the corresponding N-oxide. This transformation activates the pyridine ring for electrophilic substitution, particularly at the 4-position.

  • Oxidizing Agent: 6,7-dihydro-5H-cyclopenta[b]pyridine is treated with an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature.

  • Isolation: The N-oxide product is isolated after an appropriate work-up procedure.

Step 3: 4-Chlorination of the N-Oxide

The presence of the N-oxide group facilitates electrophilic substitution at the 4-position.

  • Chlorinating Agent: The N-oxide is treated with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Reaction Conditions: The reaction is generally performed at elevated temperatures, but often under milder conditions than direct chlorination of the parent pyridine.

  • Work-up: The reaction is quenched, and the chlorinated N-oxide intermediate is isolated.

Step 4: Deoxygenation

The final step involves the removal of the N-oxide group to yield the target this compound.

  • Reducing Agent: The chlorinated N-oxide is treated with a reducing agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

  • Reaction Conditions: The deoxygenation is typically carried out by heating the reaction mixture.

  • Purification: The final product is purified by standard methods, such as crystallization or chromatography.

Causality and Advantages

The key to this protocol's potential for higher reproducibility and regioselectivity lies in the N-oxidation step. The N-oxide group increases the electron density at the 4-position of the pyridine ring, making it more susceptible to electrophilic attack. This activation allows for more controlled and selective chlorination under milder conditions compared to the direct chlorination of the parent heterocycle. The final deoxygenation step is generally a high-yielding and clean reaction.

Comparative Analysis

ParameterProtocol A: Vilsmeier-Haack & Direct ChlorinationProtocol B: N-Oxide Mediated Synthesis
Starting Materials Cyclopentanone, benzylamine, acetic anhydride, POCl₃, DMFCyclopentanone, benzylamine, acetic anhydride, POCl₃, DMF, m-CPBA (or H₂O₂), PCl₃ (or PPh₃)
Number of Steps 2 (synthesis of parent + chlorination)4 (synthesis of parent + N-oxidation + chlorination + deoxygenation)
Key Challenge Poor regioselectivity and harsh conditions in the direct chlorination step, leading to difficult purification and low yields of the desired 4-chloro isomer.Increased number of synthetic steps, potentially lowering the overall yield. Requires careful handling of oxidizing and reducing agents.
Reproducibility Potentially low due to the unselective nature of the direct chlorination.Potentially high due to the regioselective nature of the chlorination of the N-oxide.
Potential Yield Variable and often low for the 4-chloro isomer.Potentially higher for the desired isomer, though the overall yield may be impacted by the number of steps.
Purification Challenging, often requiring extensive chromatography to separate isomers.Generally more straightforward, with a cleaner reaction profile in the key chlorination step.

Visualizing the Synthetic Pathways

Protocol A: Vilsmeier-Haack and Direct Chlorination Workflow

Protocol_A cluster_0 Step 1: Synthesis of Parent Heterocycle cluster_1 Step 2: Direct Chlorination A Cyclopentanone + Benzylamine B N-cyclopentylidene (phenyl)methanamine A->B Condensation C Acetylated Intermediate B->C Acetylation D 6,7-dihydro-5H-cyclopenta[b]pyridine C->D Vilsmeier Cyclization & Dechlorination E 6,7-dihydro-5H-cyclopenta[b]pyridine F 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine + Isomeric Byproducts E->F POCl3 / Heat

Caption: Workflow for Protocol A, highlighting the challenging direct chlorination step.

Protocol B: N-Oxide Mediated Synthesis Workflow

Protocol_B cluster_0 Step 1: Synthesis of Parent Heterocycle cluster_1 Steps 2-4: Regioselective Chlorination A Cyclopentanone + Benzylamine B 6,7-dihydro-5H-cyclopenta[b]pyridine A->B Multi-step C 6,7-dihydro-5H-cyclopenta[b]pyridine D N-Oxide Intermediate C->D N-Oxidation E 4-chloro N-Oxide D->E 4-Chlorination F 4-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine E->F Deoxygenation

Caption: Workflow for Protocol B, emphasizing the controlled, multi-step approach.

Conclusion and Recommendations

The synthesis of this compound presents a significant challenge in regioselectivity. While a direct approach following the construction of the parent heterocycle (Protocol A) is shorter in terms of the number of steps, it is likely to be plagued by low yields of the desired isomer and difficult purification. The harsh conditions required for direct chlorination of the deactivated pyridine ring are a major drawback, impacting the reproducibility and overall efficiency of the synthesis.

In contrast, the N-oxide mediated route (Protocol B) offers a more strategic and controlled approach. Although it involves more synthetic transformations, the activation of the 4-position by the N-oxide group allows for a more regioselective and potentially higher-yielding chlorination step under milder conditions. This increased control is likely to lead to a more reproducible and ultimately more efficient synthesis in terms of isolating the pure target compound.

For researchers and drug development professionals, the choice of protocol will depend on the specific project goals. For exploratory studies where small quantities of a mixture of isomers might be acceptable, the more direct approach of Protocol A could be considered. However, for applications requiring a pure, well-characterized sample of this compound, particularly for scale-up operations, the N-oxide mediated pathway (Protocol B) is the recommended and more scientifically sound strategy. This guide underscores the importance of considering not just the number of steps in a synthesis, but also the inherent reactivity and selectivity of the transformations involved to ensure a reproducible and successful outcome.

References

  • The information regarding the synthesis of the parent heterocycle and its 2-chloro derivative is based on principles and methodologies described in the literature for similar compounds. Specific reaction conditions and yields would need to be optimized for the target molecule. General principles of pyridine chemistry, including N-oxidation and electrophilic substitution, are well-established in standard organic chemistry textbooks and review articles.

Safety Operating Guide

Proper Disposal of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe handling and environmental compliance. The procedural steps outlined herein are grounded in established protocols for halogenated organic compounds and are intended to build a self-validating system of laboratory safety.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively published, its structure as a chlorinated pyridine derivative necessitates a cautious approach. Structurally similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, all handling and disposal operations must be conducted under the assumption that this compound poses similar risks.

Key Rationale: The "precautionary principle" is fundamental in chemical safety. In the absence of specific data for a novel or less-common compound, treating it as hazardous based on its chemical class (chlorinated heterocyclic compound) is the most responsible course of action. This approach minimizes the risk of unforeseen adverse effects.

Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
Hazard ConsiderationRequired Personal Protective Equipment (PPE)Rationale
Dermal Contact Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] A lab coat or chemical-resistant suit is mandatory.[3]Prevents skin absorption, which is a potential route of exposure for chlorinated organic compounds.[1]
Eye Contact Safety goggles and a full-face shield.[3]Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.
Inhalation All handling should be performed in a certified chemical fume hood.[2] If a fume hood is unavailable, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[3]Minimizes the risk of inhaling aerosols or vapors, a primary route of exposure for volatile and semi-volatile organic compounds.
Ingestion Do not eat, drink, or smoke in laboratory areas.[4]Prevents accidental ingestion of the chemical.

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Due to its chlorinated nature, it falls under the category of halogenated organic waste .[6] This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration to ensure complete destruction and prevent the release of harmful byproducts.[7][8]

Waste Segregation: The Cornerstone of Safe Disposal

The most critical step in the disposal process is proper segregation at the point of generation. Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risks.[8]

Experimental Causality: Non-halogenated solvents can often be recycled or used as fuel in cement kilns. However, the presence of halogens, even at low concentrations (e.g., 1,000 ppm), necessitates incineration to prevent the formation of acidic gases like hydrogen chloride (HCl) and other pollutants.[8][9]

Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container with a secure screw-top cap, specifically for "Halogenated Organic Waste".[5][10] The container must be compatible with chlorinated compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any other components in the waste stream). Do not use abbreviations.[10]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Collection: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in the designated container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[5]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste, as they will retain chemical residues. Do not rinse these containers into the sanitary sewer system.[10]

Protocol:

  • Cap the empty, unrinsed container.

  • Deface the original manufacturer's label.

  • Affix a "Hazardous Waste" label, identifying the contents as "Empty container of this compound".

  • Manage the container as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Table 2: Spill Response Protocol
Spill SizeActions
Small Spill (manageable by trained lab personnel) 1. Alert personnel in the immediate area. 2. Ensure the area is well-ventilated (fume hood). 3. Don the appropriate PPE as outlined in Table 1. 4. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[12] 5. Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[13] 6. Clean the spill area with soap and water.[14]
Large Spill (poses an immediate danger) 1. Evacuate the laboratory immediately.[5] 2. If the material is flammable, turn off all ignition sources, if it is safe to do so.[14] 3. Close the laboratory doors to contain the spill.[14] 4. Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[5] 5. Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_emergency Emergency Path Start Generation of Waste (this compound) IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate as HALOGENATED WASTE IsHalogenated->Segregate Yes Container Use designated, compatible, and properly labeled container Segregate->Container Store Store in Satellite Accumulation Area Container->Store DisposalRequest Request pickup from EHS or licensed waste handler Store->DisposalRequest Spill Spill Occurs SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Container Incineration Final Disposal: High-Temperature Incineration DisposalRequest->Incineration End Disposal Complete Incineration->End

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical's hazards, adhering to strict segregation and labeling protocols, and being prepared for emergencies, researchers can ensure the safety of themselves and their colleagues while protecting the environment. The principles outlined in this guide—hazard assessment, proper segregation, and compliant disposal—form a robust framework for managing this and other halogenated chemical wastes.

References

  • Braun Research Group.
  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Air & Waste Management Association. INCINERATION OF HAZARDOUS WASTE: A Critical Review. [Link]

  • U.S. Environmental Protection Agency. RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. [Link]

  • Google Patents.
  • Unknown Source.
  • Cole-Parmer.
  • Google Patents.
  • Eurits. Hazardous Waste Incineration. [Link]

  • Temple University.
  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Georgia. EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • Washington State University.
  • Lab Alley. SAFETY DATA SHEET - Pyridine. [Link]

  • Princeton University. Chemical Spill Procedures. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • ResearchGate. Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS No. 54664-55-0). As a chlorinated pyridine derivative, this compound necessitates rigorous safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for safe laboratory operations, from preparation to disposal. The principles outlined here are grounded in established safety standards for handling analogous chemical structures, ensuring a proactive and protective approach.

Hazard Assessment: Understanding the Risks

While a specific, detailed toxicological profile for this compound is not extensively documented in readily available literature, its structure as a chlorinated pyridine suggests a hazard profile similar to related compounds like 2-chloropyridine and 3-chloropyridine. The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation/Corrosion: Can cause skin irritation and serious eye damage.[1][3][4]

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[3][5]

  • Organ Toxicity: Prolonged or repeated exposure may lead to organ damage, particularly affecting the liver.[1]

  • Flammability: As with many organic solvents, there is a risk of flammability.[2][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide robust protection against the various potential routes of exposure. The following table summarizes the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides resistance to a range of organic solvents and chemicals.[7][8] Double-gloving is recommended for extended handling.
Eye Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.[6][9][10]
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and brief contact with flammable materials. Should be fully fastened.[6][7][11]
Respiratory Protection Use within a certified Chemical Fume HoodA properly functioning fume hood is the primary engineering control to minimize inhalation exposure.[6][8][12]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the handler and the laboratory environment.

PPE Donning Procedure

The following workflow illustrates the correct sequence for putting on PPE before handling this compound.

G A 1. Don Lab Coat B 2. Don Safety Goggles A->B C 3. Don Face Shield B->C D 4. Don Inner Gloves C->D E 5. Don Outer Gloves D->E F Begin Chemical Handling E->F

Caption: PPE Donning Sequence.

Safe Handling in Practice

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6][8][12] Ensure that the sash is kept at the lowest practical height. An emergency eyewash and safety shower must be readily accessible.[6][12]

PPE Doffing Procedure

The removal of PPE must be performed with equal care to avoid contaminating the wearer.

G A 1. Remove Outer Gloves B 2. Remove Face Shield A->B C 3. Remove Lab Coat B->C D 4. Remove Safety Goggles C->D E 5. Remove Inner Gloves D->E F Wash Hands Thoroughly E->F

Caption: PPE Doffing Sequence.

Emergency Procedures and Decontamination

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]

Contaminated clothing should be laundered separately before reuse.[1][6] All disposable PPE should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[12]

  • Waste Segregation: Do not mix with incompatible waste streams. Store away from strong oxidizing agents and acids.[12]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. The guidelines presented in this document provide a robust framework for minimizing risk. However, it is incumbent upon each researcher to remain vigilant, exercise caution, and foster a laboratory environment where safety is the highest priority.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Unknown. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Echemi. (n.d.). 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro- Safety Data Sheets.
  • Unknown. (n.d.). Standard Operating Procedure for Pyridine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • ECHEMI. (n.d.). Pyridinium chloride SDS, 628-13-7 Safety Data Sheets.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • AK Scientific, Inc. (n.d.). 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • CymitQuimica. (2024). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.